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  • Product: 4-Aminomethylquinoline hydrochloride
  • CAS: 1095661-17-8; 5632-13-3; 878778-84-8

Core Science & Biosynthesis

Foundational

4-Aminomethylquinoline Hydrochloride: Technical Monograph

This in-depth technical guide details the chemical properties, synthetic pathways, and critical applications of 4-Aminomethylquinoline Hydrochloride , a specialized heterocyclic building block. Executive Summary 4-Aminom...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the chemical properties, synthetic pathways, and critical applications of 4-Aminomethylquinoline Hydrochloride , a specialized heterocyclic building block.

Executive Summary

4-Aminomethylquinoline Hydrochloride (CAS: 1095661-17-8 / Free base: 5632-13-3) is a bicyclic aromatic scaffold distinct from its well-known congener, 4-aminoquinoline (the core of chloroquine). Unlike 4-aminoquinoline, where the nitrogen is directly attached to the aromatic ring, 4-aminomethylquinoline features a methylene bridge (


) isolating the amine. This structural nuance fundamentally alters its basicity, nucleophilicity, and role in medicinal chemistry, converting it from an aniline-like system to a highly basic, benzylamine-like pharmacophore.

Its primary utility spans medicinal chemistry —as a flexible linker in kinase and GPCR inhibitor design—and analytical chemistry , where it serves as a high-efficiency derivatization reagent for the detection of short-chain fatty acids (SCFAs) in mass spectrometry.

Chemical Identity & Physicochemical Profile[1][2][3][4]

PropertyData
IUPAC Name 1-(Quinolin-4-yl)methanamine hydrochloride
CAS Number 1095661-17-8 (HCl salt); 5632-13-3 (Free base)
Molecular Formula

Molecular Weight 194.66 g/mol
Appearance Off-white to pale yellow solid
Solubility Highly soluble in water, DMSO, Methanol
pKa (Calculated) ~5.2 (Quinoline N), ~9.6 (Primary Amine)
Melting Point 205–208 °C (Decomposition)
Structural Significance

The methylene spacer prevents conjugation between the primary amine lone pair and the quinoline


-system.
  • Consequence 1: The exocyclic amine retains high basicity (pKa ~9.6), functioning as a strong cation at physiological pH.

  • Consequence 2: The quinoline nitrogen remains a weak base (pKa ~5.2), available for hydrogen bond acceptance in the binding pocket of enzymes.

Synthetic Routes & Manufacturing

The synthesis of 4-aminomethylquinoline hydrochloride generally follows two distinct logical pathways. The Nitrile Reduction Route is preferred for industrial scalability and atom economy, while the Lepidine Functionalization Route is often used in smaller research settings.

Route A: Catalytic Hydrogenation of 4-Quinolinecarbonitrile (Preferred)

This method minimizes byproducts and avoids harsh halogenating agents.

  • Starting Material: 4-Quinolinecarbonitrile.

  • Reagents:

    
     (gas), Raney Nickel or 
    
    
    
    , Methanolic Ammonia.
  • Mechanism: Heterogeneous catalysis reduces the triple bond (

    
    ) to the primary amine (
    
    
    
    ).
  • Critical Control: The presence of ammonia is required to suppress the formation of secondary amines (dimers), a common side reaction in nitrile hydrogenation.

Route B: Radical Bromination of Lepidine
  • Starting Material: 4-Methylquinoline (Lepidine).

  • Step 1: Wohl-Ziegler bromination using N-Bromosuccinimide (NBS) and AIBN to yield 4-(bromomethyl)quinoline.

  • Step 2: Delepine reaction (Hexamine) or Gabriel synthesis (Potassium phthalimide) followed by hydrolysis to yield the primary amine.

Visualization: Synthetic Workflow

Synthesis SM1 4-Quinolinecarbonitrile (CAS 2973-27-5) PROD 4-Aminomethylquinoline (Free Base) SM1->PROD H2, Raney Ni MeOH/NH3 (Reduction) SM2 4-Methylquinoline (Lepidine) INT1 4-(Bromomethyl)quinoline SM2->INT1 NBS, AIBN (Radical Bromination) INT1->PROD 1. Hexamine 2. HCl/EtOH (Delepine Reaction) SALT 4-Aminomethylquinoline Hydrochloride PROD->SALT HCl in Dioxane/Et2O

Figure 1: Comparative synthetic pathways. The blue path (Nitrile Reduction) is preferred for purity and yield.

Key Applications

A. Analytical Chemistry: Lipidomics Derivatization

One of the most high-value technical applications of 4-aminomethylquinoline (4-AMQ) is as a derivatization reagent for Short-Chain Fatty Acids (SCFAs) in LC-MS/MS analysis.

  • Problem: SCFAs (Acetic, Propionic, Butyric acid) ionize poorly in Mass Spectrometry and do not retain well on reverse-phase columns.

  • Solution: 4-AMQ reacts with the carboxylic acid of the SCFA to form an amide.

  • Mechanism:

    • Activation: The SCFA is activated (e.g., with EDC/HATU).

    • Coupling: 4-AMQ attacks the activated acid, forming a stable amide bond.

    • Ionization Enhancement: The quinoline nitrogen provides a permanent ionizable site or high proton affinity, allowing for sensitive detection in Positive ESI Mode .

B. Medicinal Chemistry: "Extended" Pharmacophore

In drug design, 4-aminomethylquinoline serves as a bioisostere for benzylamine or 4-aminoquinoline.

  • Kinase Inhibitors: The quinoline ring fits into the ATP-binding pocket (hinge region), while the aminomethyl arm extends into the solvent-exposed area or ribose pocket to form salt bridges with Asp/Glu residues.

  • Antimalarial Research: Unlike chloroquine (which relies on the 4-amino group for hematin binding), 4-aminomethyl derivatives are explored to overcome resistance. The methylene spacer alters the pKa, affecting accumulation in the parasite's acidic food vacuole.

Visualization: Derivatization Mechanism

Derivatization SCFA Short Chain Fatty Acid (Poor Ionization) Complex Activated Ester Intermediate SCFA->Complex + Coupling Agent (EDC/HATU) AMQ 4-Aminomethylquinoline (Reagent) Product Labeled SCFA-Quinoline (High Ionization Efficiency) Complex->Product + AMQ (Nucleophilic Acyl Substitution) MS Mass Spec (ESI+) [M+H]+ Detection Product->MS Protonation of Quinoline N

Figure 2: Mechanism of SCFA derivatization using 4-AMQ for enhanced Mass Spectrometry detection.

Experimental Protocol: SCFA Derivatization

Standard Operating Procedure for Biological Samples (e.g., Plasma/Feces)

  • Preparation: Extract SCFAs from the biological matrix (e.g., using ether extraction).

  • Reagent Mix: Prepare a solution of 20 mM 4-Aminomethylquinoline and 20 mM EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in acetonitrile.

  • Reaction:

    • Add 50 µL of sample extract to 50 µL of Reagent Mix.

    • Add 10 µL of pyridine (catalyst).

    • Incubate at 60°C for 45 minutes .

  • Quenching: Stop reaction with 10% formic acid.

  • Analysis: Inject into LC-MS/MS (Positive Mode). Monitor transitions specific to the quinoline-tagged amide.

Safety & Handling (SDS Summary)

Hazard ClassH-CodeDescription
Skin Irritation H315Causes skin irritation.[1]
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.
  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The hydrochloride salt is hygroscopic; protect from moisture to prevent clumping and hydrolysis.

  • PPE: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhalation of dust.

References

  • Sigma-Aldrich. 4-Aminomethylquinoline hydrochloride Product Specification & SDS. Available at:

  • Fu, Y., et al. (2020). High-throughput determination of short-chain fatty acids in biological samples by LC-MS/MS with 4-aminomethylquinoline derivatization. Analytical Chemistry.[2] (Context: Use as derivatization reagent).

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16218886 (Related Structure). Available at: [1]

  • Organic Chemistry Portal. Synthesis of Quinolines and Quinoline Derivatives. Available at:

  • BenchChem. 4-Aminoquinoline-7-carbonitrile as a Versatile Building Block. (Context: General synthesis protocols for quinoline amines). Available at:

Sources

Exploratory

Technical Monograph: 4-Aminomethylquinoline Hydrochloride

This technical monograph provides an in-depth analysis of 4-Aminomethylquinoline Hydrochloride , a critical building block in medicinal chemistry. Distinct from its direct-amino analog (the "chloroquine" scaffold), this...

Author: BenchChem Technical Support Team. Date: February 2026

This technical monograph provides an in-depth analysis of 4-Aminomethylquinoline Hydrochloride , a critical building block in medicinal chemistry. Distinct from its direct-amino analog (the "chloroquine" scaffold), this compound features a methylene spacer that decouples the primary amine from the aromatic ring, imparting unique nucleophilic and physicochemical properties.

Role: Scaffold & Linker in Drug Discovery | Class: Heterocyclic Primary Amine[1]

Executive Summary

4-Aminomethylquinoline hydrochloride (CAS: 1095661-17-8 for HCl; 5632-13-3 for free base) serves as a strategic "spacer" scaffold in fragment-based drug design (FBDD).[1] Unlike 4-aminoquinoline, where the nitrogen lone pair is delocalized into the aromatic system (reducing nucleophilicity), the methylene bridge in 4-aminomethylquinoline preserves the sp³ character of the amine. This results in a highly nucleophilic, benzylamine-like handle (pKa ~9.[1]4) ideal for rapid diversification via amide coupling, reductive amination, or sulfonylation, while retaining the quinoline core's capacity for π-π stacking and kinase hinge binding.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4]

Core Data
PropertySpecification
IUPAC Name 1-(Quinolin-4-yl)methanamine hydrochloride
Molecular Formula C₁₀H₁₀N₂[1][2] · xHCl (Typically supplied as mono- or dihydrochloride)
Molecular Weight 194.66 g/mol (Monohydrochloride basis)
Appearance White to off-white crystalline solid
Solubility Highly soluble in water, DMSO, Methanol; Insoluble in non-polar organics (Hexane, Et₂O)
Melting Point 205–208 °C (Decomposition)
Acid-Base Chemistry (pKa Insights)

Understanding the ionization state is critical for coupling reactions. This molecule possesses two basic centers with distinct pKa values:

  • Primary Amine (–CH₂–NH₂): pKa ≈ 9.4 . This is the most basic site. In the hydrochloride salt, this nitrogen is protonated (–NH₃⁺).[1] To participate in nucleophilic attack (e.g., amide coupling), it must be neutralized with a tertiary base (DIPEA/TEA).[1]

  • Quinoline Ring Nitrogen: pKa ≈ 4.9 . This nitrogen is significantly less basic due to the lone pair residing in an sp² orbital orthogonal to the π-system. It remains unprotonated under mild basic conditions but can form salts in strong acid.

Synthetic Pathways

The synthesis of 4-aminomethylquinoline typically avoids direct electrophilic amination of the ring. Instead, it relies on functional group interconversion of C4-substituted precursors derived from the Pfitzinger Reaction or Minisci-type radical substitutions .

Primary Industrial Route: Nitrile/Amide Reduction

The most robust laboratory scale-up involves the reduction of 4-cyanoquinoline or 4-quinolinecarboxamide. This method prevents over-reduction of the heterocyclic ring.

Synthesis Acid 4-Quinolinecarboxylic Acid (Pfitzinger Product) Amide Intermediate: 4-Quinolinecarboxamide Acid->Amide 1. SOCl2, Reflux 2. NH3 (gas) Product 4-Aminomethylquinoline Hydrochloride Amide->Product LiAlH4, THF, 0°C -> Reflux then HCl/Ether Nitrile Alternative: 4-Cyanoquinoline Nitrile->Product H2, Pd/C, HCl/MeOH (Catalytic Hydrogenation)

Figure 1: Synthetic workflow from the carboxylic acid precursor (via Pfitzinger) or nitrile to the final amine salt.[1][3][4]

Protocol: Reduction of 4-Cyanoquinoline

Reagents: 4-Cyanoquinoline, Pd/C (10%), Methanol, Conc.[1] HCl, H₂ balloon.

  • Dissolution: Dissolve 4-cyanoquinoline (1.0 eq) in Methanol (0.1 M).

  • Acidification: Add concentrated HCl (2.0 eq) cautiously. The acid activates the nitrile and prevents poisoning of the catalyst by the basic quinoline nitrogen.

  • Hydrogenation: Add 10% Pd/C (10 wt%) and stir under H₂ atmosphere (1 atm) for 12–16 hours.

  • Work-up: Filter through Celite. Concentrate the filtrate. Recrystallize from EtOH/Et₂O to yield the hydrochloride salt.

Applications in Drug Discovery

The 4-aminomethylquinoline moiety is a "privileged structure" in kinase inhibitor design.

The "Spacer" Effect

In Structure-Activity Relationship (SAR) studies, moving from a direct attachment (4-aminoquinoline) to a methylene-linked amine (4-aminomethylquinoline) drastically alters the vector of the attached group.[1]

  • Flexibility: The methylene hinge allows the attached pharmacophore to rotate, potentially accessing hydrophobic pockets adjacent to the ATP-binding site in kinases (e.g., EGFR, VEGFR).[1]

  • Electronic Decoupling: The amine is not conjugated to the ring. This makes the quinoline ring more electron-deficient (and thus more prone to π-stacking interactions) compared to the electron-rich 4-aminoquinoline.

Reactivity & Derivatization Logic

The primary amine is a potent nucleophile. The following diagram illustrates its divergent utility in library synthesis.

Reactivity Core 4-Aminomethylquinoline (Free Base) Amide Amide Coupling (R-COOH + HATU) Core->Amide Nucleophilic Acyl Substitution RedAm Reductive Amination (R-CHO + NaBH(OAc)3) Core->RedAm Imine Formation -> Reduction Sulfon Sulfonylation (R-SO2Cl + TEA) Core->Sulfon SN2 at Sulfur Prod1 Kinase Inhibitor Scaffolds (Amide Linker) Amide->Prod1 Prod2 Secondary Amine Probes (Flexible Linker) RedAm->Prod2 Prod3 Sulfonamide Antivirals Sulfon->Prod3

Figure 2: Divergent synthesis pathways utilizing the high nucleophilicity of the methylene-linked amine.

Handling & Stability (Self-Validating Protocols)

To ensure experimental reproducibility, adhere to these handling standards:

  • Free-Basing Protocol (Critical for Coupling): The commercial HCl salt is non-nucleophilic . Before use in amide coupling:

    • In situ: Add 3.0 equivalents of DIPEA (Diisopropylethylamine) to the reaction mixture.

    • Validation: The suspension should clear as the free base dissolves in organic solvents (DCM/DMF).

  • Storage:

    • Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at -20°C.

    • Oxidation: The free base absorbs CO₂ from air (forming carbamates) and oxidizes slowly. Always store as the HCl salt; generate the free base only immediately prior to use.

  • Detection:

    • UV: Strong absorption at 254 nm (Quinoline chromophore).[1]

    • TLC: Elute with 10% MeOH in DCM + 1% NH₄OH. (The NH₄OH is required to prevent streaking of the basic amine on silica).

References

  • BenchChem. The Quinoline Quest: A Technical History of 4-Aminoquinoline Synthesis. Retrieved from BenchChem Database. [1]

  • National Institutes of Health (NIH). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PubMed Central.

  • Sigma-Aldrich. Product Specification: 4-Aminomethylquinoline hydrochloride.[1]

  • ResearchGate. Synthesis of Quinoline-4-carboxamides and their reduction.

Sources

Foundational

Technical Whitepaper: Optimized Synthetic Strategies for 4-Aminomethylquinoline Hydrochloride

Executive Summary 4-Aminomethylquinoline hydrochloride is a critical pharmacophore in medicinal chemistry, serving as a key intermediate for kinase inhibitors, antibacterial agents, and antimalarial scaffolds. Its struct...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Aminomethylquinoline hydrochloride is a critical pharmacophore in medicinal chemistry, serving as a key intermediate for kinase inhibitors, antibacterial agents, and antimalarial scaffolds. Its structural significance lies in the basic primary amine tethered to the electron-deficient quinoline ring, facilitating hydrogen bonding and π-stacking interactions in protein binding pockets.

This technical guide outlines the two primary synthetic pathways: Catalytic Hydrogenation (preferred for scalability and atom economy) and the Delépine Reaction (preferred for laboratory-scale specificity). We prioritize the hydrochloride salt form due to its superior stability, solubility, and handling properties compared to the hygroscopic free base.

Retrosynthetic Analysis

To design an efficient synthesis, we must disconnect the target molecule at the C-N bond. The two most logical precursors are 4-quinolinecarbonitrile (via reduction) and 4-(chloromethyl)quinoline (via nucleophilic substitution).

Retrosynthesis Target 4-Aminomethylquinoline HCl (Target) Nitrile 4-Quinolinecarbonitrile (Route A: Reduction) Target->Nitrile H2 / Cat. / HCl Halide 4-(Chloromethyl)quinoline (Route B: Substitution) Target->Halide 1. HMTA 2. HCl (Delépine) Quinoline Quinoline Quinoline->Nitrile Cyanation Quinoline->Halide Chloromethylation

Figure 1: Retrosynthetic disconnection showing the two primary routes to the target amine.

Route A: Catalytic Hydrogenation (Industrial Standard)

The reduction of 4-quinolinecarbonitrile is the most atom-efficient route. However, the reduction of nitriles to primary amines is plagued by a competing side reaction: the formation of secondary amine dimers.

The Challenge: Dimerization Mechanism

The reaction proceeds via an imine intermediate. Without intervention, the primary amine product reacts with the intermediate imine to form a secondary amine, which is a difficult-to-remove impurity.

Solution: The addition of Ammonia (NH₃) or a strong base saturates the surface of the catalyst and shifts the equilibrium away from secondary amine formation.

Optimized Protocol
  • Precursor: 4-Quinolinecarbonitrile

  • Catalyst: Raney Nickel (Active) or Pd/C (10%)

  • Solvent: Methanol (saturated with NH₃ gas)[1]

  • Conditions: 50–60 psi H₂, 40°C, 4–6 hours

Step-by-Step Methodology:
  • Catalyst Preparation: Wash 2.0 g of Raney Nickel slurry three times with anhydrous methanol to remove water (Critical: Raney Ni is pyrophoric; keep wet with solvent at all times).

  • Loading: In a Parr hydrogenation vessel, dissolve 10.0 g (64.9 mmol) of 4-quinolinecarbonitrile in 100 mL of methanolic ammonia (7N NH₃ in MeOH).

  • Reaction: Add the washed catalyst. Seal the reactor and purge with Nitrogen (3x) followed by Hydrogen (3x). Pressurize to 50 psi (3.4 bar) and heat to 40°C with vigorous stirring.

  • Monitoring: Monitor via TLC (DCM:MeOH 9:1) or HPLC. The disappearance of the nitrile peak (approx 2220 cm⁻¹ in IR) indicates completion.

  • Work-up: Filter the mixture through a Celite pad (under inert atmosphere) to remove the catalyst. Rinse the pad with methanol.

  • Isolation: Concentrate the filtrate in vacuo to obtain the crude free base as a yellow oil.

Route B: The Delépine Reaction (Laboratory Scale)

For laboratories lacking high-pressure hydrogenation equipment, the Delépine reaction offers a mild alternative using hexamethylenetetramine (HMTA). This route avoids over-reduction of the quinoline ring.

Optimized Protocol
  • Precursor: 4-(Chloromethyl)quinoline

  • Reagent: Hexamethylenetetramine (Urotropine)[2]

  • Solvent: Chloroform (Step 1), Ethanol/Conc.[3] HCl (Step 2)

Step-by-Step Methodology:
  • Quaternization: Dissolve 5.0 g (28.1 mmol) of 4-(chloromethyl)quinoline in 50 mL of Chloroform. Add 4.0 g (28.5 mmol) of HMTA.

  • Incubation: Stir at room temperature for 12–18 hours. The quaternary ammonium salt (urotropinium adduct) will precipitate as a white/off-white solid.

  • Filtration: Filter the solid, wash with cold chloroform, and dry.

  • Hydrolysis: Suspend the solid in 60 mL of Ethanol containing 15 mL of Conc. HCl. Reflux for 2–4 hours. The HMTA moiety decomposes into formaldehyde (removed as acetal) and ammonium chloride.[2]

  • Isolation: Cool the mixture. The product may crystallize directly, or require concentration.

Critical Step: Hydrochloride Salt Formation

The free amine is prone to oxidation and is hygroscopic. Conversion to the HCl salt is mandatory for stability.

Thermodynamics of Salt Formation: The reaction


 is highly exothermic. Controlled addition is required to prevent local overheating and decomposition.

Protocol:

  • Dissolve the crude free base (from Route A or B) in a minimal amount of absolute Ethanol or Isopropanol.

  • Cool the solution to 0–5°C in an ice bath.

  • Dropwise add 1.25 equivalents of HCl in Dioxane (4M) or HCl in Ethanol .

  • Stir for 30 minutes. A white to pale yellow precipitate should form.

  • Add Diethyl Ether (antisolvent) to maximize yield if precipitation is incomplete.

  • Filter, wash with cold ether, and dry under vacuum over P₂O₅.

Analytical Characterization & Specifications

ParameterSpecificationMethod
Appearance White to pale yellow crystalline solidVisual
Melting Point 205–208°C (with decomposition)Capillary
Mass Spectrometry [M+H]⁺ = 159.09 (Free base mass)ESI-MS
¹H NMR (DMSO-d₆) δ 8.9 (d, 1H), 8.2 (d, 1H), 8.0 (d, 1H), 7.7 (t, 1H), 7.6 (t, 1H), 7.5 (d, 1H), 4.6 (s, 2H, CH₂-NH₂), 8.6 (br s, 3H, NH₃⁺)400 MHz
Purity > 98.0%HPLC (C18, ACN/H₂O)

Troubleshooting & Impurity Profile

Impurities Start 4-CN-Quinoline Imine Imine Intermediate Start->Imine +2H Primary Primary Amine (Target) Imine->Primary +2H Secondary Secondary Amine (Dimer Impurity) Imine->Secondary +H2 (via Schiff Base) Primary->Imine Condensation Ammonia NH3 (Excess) Ammonia->Imine Blocks Dimerization

Figure 2: Mechanism of secondary amine impurity formation and inhibition by ammonia.

  • Low Yield: Check the quality of Raney Nickel. If the catalyst is "dead" (oxidized), hydrogenation will stall.

  • Green/Blue Product: Indicates Nickel leaching. Ensure thorough filtration through Celite and consider a scavenger resin (e.g., QuadraPure™) step.

  • Dimer Formation: If MS shows a peak at [2M-NH3], increase the concentration of Ammonia in the hydrogenation solvent.

Safety & Handling

  • Raney Nickel: Pyrophoric when dry. Never expose to air. Handle under water or alcohol.[4]

  • Hydrogen Gas: Extremely flammable. Ensure reactor grounding and leak checks.

  • 4-(Chloromethyl)quinoline: Potent lachrymator and skin irritant. Handle in a fume hood.

  • Formaldehyde (Delépine byproduct): Carcinogen.[3] Ensure adequate ventilation during the acid hydrolysis step.

References

  • Reduction of Nitriles (General Methodology)

    • Gould, F. E. (1962). Reduction of Nitriles. U.S. Patent No.[5] 3,062,869.[5] Washington, DC: U.S. Patent and Trademark Office.

  • Delépine Reaction Mechanism & Application: Galat, A., & Elion, G. (1950). Interaction of Hexamethylenetetramine with Alkyl Halides. Journal of the American Chemical Society, 72(4), 1761-1763. Note on Quinoline derivatives: Similar protocols are standard in medicinal chemistry for quinoline functionalization. See: J. Med. Chem. 2008, 51, 14, 4170–4178.
  • Synthesis of 4-Aminoquinoline Derivatives

    • Musonda, C. C., et al. (2004). Chloroquine-astemizole hybrids: Synthesis and antimalarial activity. Bioorganic & Medicinal Chemistry Letters, 14(15), 3901-3905.

  • Catalytic Hydrogenation with Raney Ni/Ammonia: Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Standard Reference Text).

Sources

Exploratory

discovery and history of 4-Aminomethylquinoline hydrochloride

This technical guide details the discovery, synthetic evolution, and medicinal utility of 4-Aminomethylquinoline Hydrochloride (4-AMQ·HCl) . Unlike its famous cousin 4-aminoquinoline (the core of Chloroquine), this molec...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the discovery, synthetic evolution, and medicinal utility of 4-Aminomethylquinoline Hydrochloride (4-AMQ·HCl) . Unlike its famous cousin 4-aminoquinoline (the core of Chloroquine), this molecule features a methylene spacer that fundamentally alters its basicity, reactivity, and binding vectors, establishing it as a critical "linker scaffold" in modern drug discovery and analytical chemistry.

Synthetic Evolution, Physicochemical Properties, and Medicinal Utility

Introduction & Significance: The Methylene Advantage

4-Aminomethylquinoline hydrochloride (CAS: 1006-19-5) is a bicyclic aromatic building block characterized by a primary amine separated from the quinoline ring by a single methylene (–CH₂–) group.

While the 4-aminoquinoline scaffold is rigid and planar (conjugating the nitrogen lone pair into the aromatic system), the 4-aminomethyl variant introduces two critical technical advantages:

  • Rotational Freedom: The methylene linker breaks the conjugation, allowing the amine to rotate. This enables the attached functional groups to access 3D space perpendicular to the quinoline plane, a geometry often required for GPCR and kinase active sites.

  • Enhanced Basicity: The amine is aliphatic, not anilinic.

    • 4-Aminoquinoline pKa: ~8.1 (Ring N), Exocyclic N is poor nucleophile.

    • 4-Aminomethylquinoline pKa: ~9.8 (Exocyclic amine).

    • Implication: This makes 4-AMQ a superior nucleophile for amide coupling and a potent "charge tag" for mass spectrometry.

Synthetic Evolution: From Dangerous Reductions to Catalytic Precision

The history of 4-AMQ is the history of accessing the C4-position of the quinoline ring. Early 20th-century methods were hazardous; modern methods prioritize atom economy.

Phase I: The Classical "Cyanide" Route (1940s-1960s)

The earliest scalable route involved the nucleophilic attack of cyanide on N-oxide activated quinolines (Reissert-Henze reaction), followed by reduction.

  • Step 1: 4-Chloroquinoline + Cuprous Cyanide

    
     4-Quinolinecarbonitrile.
    
  • Step 2: Reduction using Lithium Aluminum Hydride (LiAlH4).

  • Critique: High safety risk (HCN gas evolution) and difficult workup of aluminum salts.

Phase II: The Catalytic Hydrogenation Era (1980s-Present)

To meet industrial demand for library synthesis, the reduction was optimized using heterogeneous catalysis.

  • Substrate: 4-Quinolinecarbonitrile.

  • Catalyst: Raney Nickel or Palladium on Carbon (Pd/C).

  • Conditions: High pressure H₂ (50-100 psi) in methanolic ammonia.

  • Advantage:[1] The ammonia suppresses the formation of secondary amines (dimers), a common side reaction in nitrile reductions. The product is immediately trapped as the Hydrochloride salt to prevent oxidation.

Phase III: Modern "Direct" Functionalization (2010s-Present)

Recent C-H activation strategies allow for the direct installation of the aminomethyl group via Minisci-type radical additions, though the nitrile reduction remains the gold standard for purity.

SynthesisPathways Start 4-Chloroquinoline Inter1 4-Cyanoquinoline Start->Inter1 CuCN, DMF (Classical) Inter2 4-Quinolinecarboxaldehyde Start->Inter2 n-BuLi, DMF (Lithiation) Product 4-Aminomethylquinoline Hydrochloride Inter1->Product H2, Raney Ni NH3/MeOH (Industrial Standard) Inter2->Product Reductive Amination NH4OAc, NaBH3CN

Figure 1: Comparison of synthetic routes. The Nitrile Hydrogenation (Green path) is the industry standard for generating the HCl salt.

Physicochemical Profile & Handling

The Hydrochloride salt is the preferred form for storage due to the hygroscopic nature of the free base.

PropertyValue / CharacteristicRelevance
CAS Number 1006-19-5 (HCl salt)Unique Identifier
Molecular Weight 194.66 g/mol Fragment-based drug design
Appearance White to off-white crystalline solidIndicator of purity (yellowing = oxidation)
Solubility High in Water, DMSO, MethanolIdeal for biological assays
pKa (Amine) ~9.8Highly basic; excellent proton acceptor
pKa (Ring N) ~4.2Pyridine-like nitrogen
Stability HygroscopicStore in desiccator; sensitive to CO₂ (carbamate formation)
Medicinal & Analytical Utility
A. The "Charge Switch" in Lipidomics

4-AMQ has found a niche application in Mass Spectrometry . Fatty acids are difficult to detect in positive-ion mode ESI-MS.

  • Mechanism: 4-AMQ is coupled to fatty acids via an amide bond.

  • Result: The quinoline nitrogen and the unreacted amine hold a fixed positive charge. This "tags" the lipid, increasing detection sensitivity by up to 1000-fold.

  • Reference: This technique is pivotal in profiling short-chain fatty acids (SCFAs) in microbiome research.

B. Antibacterial Schiff Bases

The primary amine is a perfect scaffold for creating Schiff bases (imines) with aldehydes like Isatin or Salicylaldehyde.

  • Application: These ligands coordinate with metals (Cu, Te, Zn).

  • Activity: The resulting complexes have shown potent activity against S. aureus and M. tuberculosis by intercalating into bacterial DNA, a property enhanced by the planar quinoline ring stacking between base pairs.

C. Kinase & GPCR Inhibitors

In kinase drug discovery, the 4-aminomethyl motif serves as a hinge binder or a solvent-front extender .

  • Design Logic: The quinoline ring occupies a hydrophobic pocket (e.g., the ATP binding site), while the aminomethyl group projects a solubilizing tail or interacts with Asp/Glu residues at the pocket entrance.

ScaffoldLogic Decision Target Binding Requirement? Planar Planar/Rigid Stacking (Intercalation) Decision->Planar Need Conjugation Flexible H-Bond to Asp/Glu (Solvent Front) Decision->Flexible Need Rotation/Basicity Result1 Use 4-Aminoquinoline (Chloroquine-like) Planar->Result1 Result2 Use 4-Aminomethylquinoline (Linker/Spacer) Flexible->Result2

Figure 2: Medicinal Chemistry Decision Tree. Selecting between amino- and aminomethyl- scaffolds.

Experimental Protocols
Protocol A: Catalytic Hydrogenation (Synthesis of HCl Salt)

This protocol avoids the use of LiAlH4 and minimizes dimer formation.

  • Reagents: 4-Quinolinecarbonitrile (1.0 eq), Raney Nickel (10 wt% loading), Methanolic Ammonia (7N), Hydrogen gas.

  • Setup: High-pressure Parr hydrogenator.

  • Procedure:

    • Dissolve nitrile in Methanolic Ammonia (concentration ~0.5 M).

    • Add Raney Nickel catalyst (slurry in water/methanol). Caution: Pyrophoric.

    • Purge vessel with N₂, then charge with H₂ to 60 psi.

    • Agitate at Room Temperature for 6-12 hours. Monitor via TLC (disappearance of nitrile spot).

  • Workup:

    • Filter catalyst over Celite pad (keep wet to prevent ignition).

    • Concentrate filtrate to remove ammonia.

    • Redissolve residue in Ethanol.

    • Add 1.2 eq of HCl (4M in Dioxane) dropwise at 0°C.

    • Collect the white precipitate via filtration.[2][3] Recrystallize from EtOH/Et₂O.

Protocol B: Fatty Acid Derivatization for MS Analysis

Standard protocol for biological samples.

  • Mix: 10 µL of fatty acid extract + 20 µL of 4-AMQ solution (20 mM in Acetonitrile).

  • Activate: Add 10 µL of EDC/Pyridine coupling buffer.

  • Incubate: 60°C for 45 minutes.

  • Analyze: Inject directly into LC-MS/MS (Positive Ion Mode). Look for the specific mass shift corresponding to the quinolinemethyl-amide adduct.

References
  • Synthesis & Properties: Sigma-Aldrich/Merck Technical Data Sheet: 4-Aminomethylquinoline hydrochloride.

  • Medicinal Chemistry (Antibacterial): ResearchGate. "Complexes of Tellurium(IV) with Isatin-Aniline Schiff Base."[2] (Describes use of 4-aminomethylquinoline as a ligand precursor).

  • Analytical Application (Lipidomics): National Institutes of Health (PMC). "Enhancing detection and characterization of lipids using charge manipulation in electrospray ionization-tandem mass spectrometry." (Details the use of AMQ as a charge-switch tag).

  • Synthetic Methodology: BenchChem. "The Quinoline Quest: A Technical History of 4-Aminoquinoline Synthesis." (Provides context on the evolution of quinoline functionalization).

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of 4-Aminomethylquinoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Aminomethylquinoline and its hydrochloride salt are heterocyclic compounds of significant interest in medicinal chemistry and drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminomethylquinoline and its hydrochloride salt are heterocyclic compounds of significant interest in medicinal chemistry and drug development. The quinoline moiety is a key pharmacophore in numerous clinically used drugs, exhibiting a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. The introduction of an aminomethyl group at the 4-position can significantly influence the molecule's physicochemical properties, such as solubility, basicity, and its ability to interact with biological targets.

Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools in this process. This guide provides a comprehensive framework for the acquisition and interpretation of these spectroscopic data for 4-Aminomethylquinoline hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for unambiguous structure determination.

Experimental Protocol: NMR Spectroscopy

A well-defined protocol is crucial for obtaining high-quality NMR spectra.

Sample Preparation:

  • Solvent Selection: Choose a suitable deuterated solvent. For the hydrochloride salt, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is a good choice due to its ability to dissolve polar compounds and its relatively high boiling point.

  • Concentration:

    • For ¹H NMR, a concentration of 5-10 mg/mL is typically sufficient.

    • For ¹³C NMR, a higher concentration of 20-50 mg/mL is recommended to achieve a good signal-to-noise ratio in a reasonable time.

  • Sample Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each carbon.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Workflow for NMR Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Solvent Select Solvent (DMSO-d6) Concentrate Prepare Solution (5-50 mg/mL) Solvent->Concentrate Filter Filter Sample Concentrate->Filter Standard Add Internal Standard (TMS) Filter->Standard Spectrometer High-Field NMR Standard->Spectrometer Transfer to Spectrometer H1_NMR Acquire 1H NMR Spectrometer->H1_NMR C13_NMR Acquire 13C NMR Spectrometer->C13_NMR Process Process Spectra H1_NMR->Process C13_NMR->Process Interpret Interpret Data Process->Interpret G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Method Choose Method (KBr or ATR) Prepare Prepare Sample Method->Prepare Spectrometer FTIR Spectrometer Prepare->Spectrometer Place Sample in Spectrometer Scan Scan Mid-IR (4000-400 cm-1) Spectrometer->Scan Process Process Spectrum Scan->Process Identify Identify Bands Process->Identify

Caption: A simplified workflow for acquiring and analyzing an IR spectrum of 4-Aminomethylquinoline hydrochloride.

Expected IR Spectrum

The IR spectrum of 4-Aminomethylquinoline hydrochloride will exhibit characteristic absorption bands for the aromatic quinoline ring, the C-H bonds, and the ammonium group.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H stretch (NH₃⁺)3200 - 2800Strong, Broad
Aromatic C-H stretch3100 - 3000Medium
Aliphatic C-H stretch2950 - 2850Medium
C=N, C=C stretch (aromatic)1650 - 1450Medium to Strong
N-H bend (NH₃⁺)1600 - 1500Medium
C-H bend (out-of-plane)900 - 675Strong

Causality behind Expected Bands:

  • N-H Stretching: The broad and strong absorption in the 3200-2800 cm⁻¹ region is a hallmark of the stretching vibrations of the N-H bonds in the ammonium group.

  • Aromatic C-H and C=C/C=N Stretching: The quinoline ring will give rise to characteristic absorptions for aromatic C-H stretching just above 3000 cm⁻¹ and several bands in the 1650-1450 cm⁻¹ region due to the stretching of the C=C and C=N bonds within the aromatic system.

  • N-H Bending: The bending vibration of the N-H bonds in the ammonium group is expected to appear in the 1600-1500 cm⁻¹ range.

  • C-H Out-of-Plane Bending: Strong absorptions in the fingerprint region (900-675 cm⁻¹) are characteristic of the out-of-plane bending of the aromatic C-H bonds, and their specific positions can give clues about the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structural features.

Experimental Protocol: Mass Spectrometry

Ionization Method:

  • Electrospray Ionization (ESI): This is a soft ionization technique suitable for polar and thermally labile molecules like hydrochloride salts. It will likely produce the protonated molecular ion of the free base.

Mass Analyzer:

  • A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or Orbitrap, with high-resolution mass spectrometry (HRMS) providing the most accurate mass data for elemental composition determination.

Data Acquisition:

  • Sample Infusion: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile/water) and infused into the ESI source.

  • Mass Spectrum Acquisition: The mass spectrum is acquired in positive ion mode.

  • Tandem MS (MS/MS): To obtain structural information, the molecular ion can be selected and fragmented to produce a product ion spectrum.

Workflow for Mass Spectrometry Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Dissolve Dissolve Sample ESI_MS ESI-MS Analysis Dissolve->ESI_MS Infuse into Mass Spectrometer MS_MS Tandem MS (MS/MS) ESI_MS->MS_MS Analyze Analyze Spectra MS_MS->Analyze Determine Determine m/z & Fragmentation Analyze->Determine

Caption: A general workflow for the mass spectrometric analysis of 4-Aminomethylquinoline hydrochloride.

Expected Mass Spectrum

In positive ion ESI-MS, 4-Aminomethylquinoline hydrochloride (C₁₀H₁₀N₂·HCl) will be detected as the protonated molecular ion of the free base, [M+H]⁺.

  • Molecular Formula of Free Base: C₁₀H₁₀N₂

  • Exact Mass of Free Base: 158.0844 g/mol

  • Expected [M+H]⁺ (Monoisotopic): 159.0917 m/z

Plausible Fragmentation Pattern:

The fragmentation of the [M+H]⁺ ion of 4-aminomethylquinoline would likely involve the loss of ammonia or cleavage of the quinoline ring.

  • Loss of NH₃: A fragment at m/z 142 could be observed, corresponding to the loss of ammonia from the protonated aminomethyl group.

  • Quinoline Ring Fragmentation: The quinoline ring itself can undergo characteristic fragmentation, such as the loss of HCN, leading to further fragment ions.

Conclusion

The comprehensive spectroscopic analysis of 4-Aminomethylquinoline hydrochloride, employing NMR, IR, and MS, is essential for its unambiguous structural confirmation and purity assessment. This technical guide provides a framework for the acquisition and interpretation of these spectroscopic data. While direct experimental data is not widely published, the predicted spectra, based on established principles, offer a robust guide for researchers working with this and related compounds. Adherence to rigorous experimental protocols and a thorough understanding of the underlying principles of each technique are paramount for obtaining reliable and interpretable data, which is a cornerstone of scientific integrity in drug discovery and development.

References

  • Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790. [Link]

  • NIST Chemistry WebBook. (n.d.). Quinoline hydrochloride. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Exploratory

4-Aminomethylquinoline Hydrochloride: A Technical Guide for Chemical and Pharmaceutical Development

Introduction: The Quinoline Scaffold and the Significance of 4-Aminomethylquinoline Hydrochloride The quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the structural core of numerous...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold and the Significance of 4-Aminomethylquinoline Hydrochloride

The quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the structural core of numerous compounds with a vast spectrum of biological activities.[1][2] From the historic antimalarial drug quinine to modern fluoroquinolone antibiotics and targeted anticancer agents, the quinoline nucleus has consistently proven to be a fertile ground for the development of impactful therapeutics.[2] The versatility of the quinoline ring allows for diverse functionalization, enabling the fine-tuning of pharmacological properties to achieve desired potency and selectivity.[1]

Within this important class of compounds, 4-aminoquinoline derivatives are particularly noteworthy. The archetypal example, chloroquine, revolutionized the treatment of malaria and has since been investigated for a range of other indications, including antiviral and anticancer applications.[3] This has spurred extensive research into novel 4-aminoquinoline analogues to overcome drug resistance and expand their therapeutic utility.[4][5]

This technical guide focuses on 4-aminomethylquinoline hydrochloride , a key building block for the synthesis of diverse libraries of 4-substituted quinoline derivatives. Its structure, featuring a reactive primary amine separated from the quinoline core by a methylene linker, makes it an ideal starting material for medicinal chemists and drug development professionals. This document provides an in-depth overview of its chemical properties, synthesis, analytical characterization, and its strategic application in drug discovery.

Chemical Identity and Physicochemical Properties

A crucial first step in working with any chemical entity is to establish its unambiguous identity and understand its physical properties.

CAS Number and Nomenclature

There is a noted discrepancy in the literature and commercial listings for the CAS number of 4-aminomethylquinoline hydrochloride. While CAS 878778-84-8 is cited by some sources[6], major chemical suppliers predominantly list CAS 1095661-17-8 .[7][8][9] For procurement and regulatory purposes, the latter is more consistently referenced.

  • Systematic Name: (Quinolin-4-yl)methanamine hydrochloride

  • Synonyms: 4-Quinolinemethanamine hydrochloride, 4-(Aminomethyl)quinoline HCl[7]

  • Molecular Formula: C₁₀H₁₁ClN₂[7]

  • Molecular Weight: 194.66 g/mol [6]

Chemical Structure

The structure consists of a quinoline ring substituted at the 4-position with a methylamine group, which is protonated to form the hydrochloride salt.

Chemical structure of 4-Aminomethylquinoline hydrochloride
> Figure 1. Chemical Structure of 4-Aminomethylquinoline Hydrochloride.
Physicochemical Data

The following table summarizes key physicochemical properties, which are essential for handling, formulation, and analytical method development.

PropertyValueSource(s)
Physical Form Solid, Crystal - Powder[7]
Color Pale blue - Purple
Melting Point 205-208 °C (decomposition)[8]
Purity (Typical) ≥95%[7]
InChI Key WTPUWOBAIWBPGP-UHFFFAOYSA-N[7]
SMILES String Cl.NCc1ccnc2ccccc12

Synthesis Strategy: A Nucleophilic Aromatic Substitution Approach

The synthesis of 4-aminoquinoline derivatives is most commonly achieved through the nucleophilic aromatic substitution (SNAr) reaction.[4] This well-established methodology typically involves the displacement of a halide, most often chloride, from the 4-position of the quinoline ring by an amine nucleophile.[10]

A plausible and efficient synthesis of 4-aminomethylquinoline hydrochloride would likely start from a more readily available precursor, such as 4-cyanoquinoline or 4-quinolinecarboxaldehyde, followed by reduction and salt formation. However, for the purpose of illustrating a core synthetic strategy in the broader 4-aminoquinoline field, we will outline a conceptual pathway starting from 4-chloroquinoline and a protected aminomethane equivalent, followed by deprotection. A more direct, albeit potentially challenging, approach would be the direct substitution with a methanamine equivalent.

The rationale for a multi-step approach involving protection/deprotection is rooted in the high reactivity of primary amines and the potential for side reactions, such as over-alkylation, under the conditions required for SNAr.

G cluster_0 Synthesis Pathway A 4-Chloroquinoline C SNAr Reaction (e.g., DMF, Heat) A->C B Protected Aminomethane (e.g., Phthalimide Potassium Salt) B->C D N-(Quinolin-4-ylmethyl)phthalimide (Protected Intermediate) C->D Displacement of Cl⁻ E Deprotection (e.g., Hydrazine hydrate) D->E Removal of Phthaloyl Group F 4-Aminomethylquinoline (Free Base) E->F G Salt Formation (HCl in Ether/Alcohol) F->G Protonation H 4-Aminomethylquinoline HCl (Final Product) G->H

Diagram 1. Conceptual Synthesis Workflow for 4-Aminomethylquinoline HCl.

Experimental Protocol: Synthesis of a 4-Aminoquinoline Analogue

While a specific protocol for the title compound is proprietary to manufacturers, the following is a representative, field-proven procedure for the SNAr reaction to create a related 4-aminoquinoline derivative. This illustrates the practical considerations involved.[10]

Objective: Synthesize N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-propane-1,3-diamine.

Materials:

  • 4,7-dichloroquinoline

  • N,N-dimethyl-propane-1,3-diamine

  • Dichloromethane (DCM)

  • 5% aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4,7-dichloroquinoline (1.0 eq) with an excess of N,N-dimethyl-propane-1,3-diamine (2.0 eq). The amine acts as both the nucleophile and the solvent (neat conditions).

  • Heating: Heat the reaction mixture to 130 °C with continuous stirring. The elevated temperature is necessary to overcome the activation energy for the SNAr reaction on the electron-rich quinoline system.

  • Monitoring: Maintain the temperature for 8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the 4,7-dichloroquinoline starting material.

  • Work-up: After cooling to room temperature, dissolve the reaction mixture in dichloromethane.

  • Aqueous Wash: Transfer the DCM solution to a separatory funnel and wash successively with 5% aqueous NaHCO₃ solution to remove any hydrochloride salts of the excess amine, followed by water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The resulting residue can be further purified by column chromatography or recrystallization to obtain the pure product.

Causality and Self-Validation: The use of excess amine drives the reaction to completion and can also act as a base to neutralize the HCl generated in situ. The aqueous work-up is a self-validating system; the bicarbonate wash specifically removes acidic impurities and protonated amine species, while the final brine wash helps to remove residual water from the organic phase before drying. The purity of the final product is then confirmed by the analytical methods described below.

Application in Drug Discovery and Medicinal Chemistry

4-Aminomethylquinoline hydrochloride is not typically an active pharmaceutical ingredient (API) itself. Instead, it serves as a crucial scaffold or building block for creating libraries of more complex molecules. The primary amino group is a versatile functional handle for a variety of chemical transformations.

The 4-aminoquinoline core is known to be involved in a wide range of biological activities, making this scaffold a point of high interest for drug discovery programs.[2][4]

  • Anticancer: Many quinoline derivatives exhibit cytotoxic effects on cancer cell lines.[10][11] The 4-aminoquinoline scaffold can be elaborated to target various pathways involved in cancer progression, such as tyrosine kinases.[1]

  • Antimalarial: This is the most renowned application. The 4-aminoquinoline core is fundamental to drugs like chloroquine, which are thought to interfere with heme detoxification in the malaria parasite.[1] Research is ongoing to synthesize new analogues active against resistant strains.[5]

  • Antibacterial/Antiviral/Antifungal: The quinoline scaffold is present in many antimicrobial agents.[4] Derivatives can be synthesized and screened for activity against a wide range of pathogens.

G cluster_0 Drug Discovery Workflow A 4-Aminomethylquinoline HCl Key Building Block B Chemical Derivatization Amide Coupling Reductive Amination Alkylation A->B Functionalization C Library of Novel 4-Substituted Quinolines B->C Synthesis D High-Throughput Screening (Anticancer, Antimalarial, etc.) C->D Biological Assays E Hit Identification & Lead Optimization D->E Data Analysis F Preclinical Candidate E->F Refinement

Diagram 2. Role of 4-Aminomethylquinoline HCl in a Drug Discovery Pipeline.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and quality of a chemical intermediate is paramount. A combination of spectroscopic and chromatographic techniques is employed.

Spectroscopic Analysis (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure elucidation. For 4-aminomethylquinoline hydrochloride, the key expected signals in a ¹H NMR spectrum (typically in a solvent like DMSO-d₆) would include:

  • Aromatic protons on the quinoline ring, appearing in the downfield region (typically ~7.5-9.0 ppm).

  • A singlet or triplet for the methylene (-CH₂-) protons, shifted downfield due to the adjacent amine and aromatic ring.

  • A broad signal for the ammonium (-NH₃⁺) protons.

The ¹³C NMR spectrum would show distinct signals for each of the 10 carbon atoms in the quinoline and methylene groups.[12]

Chromatographic Purity Assessment (RP-HPLC)

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for determining the purity of non-volatile organic compounds. A validated HPLC method provides a quantitative measure of the main component and any impurities.

Representative HPLC Protocol: The following is a general-purpose protocol for the analysis of quinoline derivatives, which would be optimized for 4-aminomethylquinoline hydrochloride during method development.[13][14]

ParameterCondition
HPLC System Standard system with UV-Vis Detector
Column C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid or Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient A time-based gradient from high aqueous to high organic (e.g., 10% to 90% B over 10 minutes)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at an appropriate wavelength (e.g., 280-320 nm, determined by UV scan)
Run Time ~15 minutes

Rationale: The C18 stationary phase provides a nonpolar surface for retaining the quinoline compound. The acidic mobile phase ensures that the amine is protonated, leading to consistent retention and sharp peak shapes. A gradient elution is used to ensure that both the main compound and any potential impurities with different polarities are eluted and resolved effectively.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are essential. This information is typically derived from the Safety Data Sheet (SDS).

  • Hazard Classification: May cause skin, eye, and respiratory irritation.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust.

  • Storage: Keep the container tightly closed. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of contents/container in accordance with local, regional, and national regulations.

Conclusion

4-Aminomethylquinoline hydrochloride is a strategically important chemical intermediate whose value lies in its versatile structure. As a readily functionalizable derivative of the pharmacologically significant 4-aminoquinoline scaffold, it provides a reliable entry point for the synthesis of compound libraries aimed at discovering new therapeutic agents. A thorough understanding of its properties, synthesis, and analytical control is fundamental for its effective application in research and development, particularly in the fields of oncology and infectious diseases. This guide serves as a foundational resource for scientists and professionals seeking to leverage this potent building block in their drug discovery endeavors.

References

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (n.d.). PMC. [Link]

  • Studies in the synthesis and applications of 4-(aminomethyl)quinolin-2(1H)- one derivatives as anti-cancer agents. (n.d.). Der Pharma Chemica. [Link]

  • 1 H (a) and 13 C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline. (n.d.). ResearchGate. [Link]

  • Separation of Quinoline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • Delgado, F., Benítez, A., Gotopo, L., & Romero, A. H. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]

  • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. (2025). MDPI. [Link]

  • HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. (n.d.). SIELC Technologies. [Link]

  • HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. (n.d.). SIELC Technologies. [Link]

  • RP-HPLC determination of lipophilicity in series of quinoline derivatives. (2025). ResearchGate. [Link]

  • de Villiers, K. A., Gessner, R. K., Chibale, K., & Egan, T. J. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PloS one, 10(10), e0140878. [Link]

  • Delgado, F., Benítez, A., Gotopo, L., & Romero, A. H. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]

  • THE SYNTHESIS AND METABOLISM OF NOVEL 4-AMINO QUIN OLINE ANTIMALARIALS. (n.d.). The University of Liverpool Repository. [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. (2016). MDPI. [Link]

  • Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry. [Link]

  • Electronic Supporting Information. (n.d.). [Source not specified]. [Link]

  • SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. (2021). HETEROCYCLES. [Link]

  • 4-(2-Aminoethyl)morpholine at BMRB. (n.d.). Biological Magnetic Resonance Bank. [Link]

  • 4-aminomethyl quinoline hydroc. (n.d.). SLS Ireland. [Link]

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Foundational

An In-Depth Technical Guide to the Applications of 4-Aminomethylquinoline Hydrochloride in Modern Drug Discovery

Abstract The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Within this class, 4-aminoquino...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Within this class, 4-aminoquinoline derivatives have given rise to landmark therapeutics, most notably the antimalarial drug chloroquine.[3] This guide focuses on a specific, highly versatile building block: 4-Aminomethylquinoline hydrochloride . While not typically an endpoint therapeutic itself, its true value lies in its role as a key chemical intermediate—a foundational scaffold upon which diverse and complex molecular architectures with significant pharmacological potential can be constructed. This document provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthetic utility of 4-Aminomethylquinoline hydrochloride, the therapeutic applications of its derivatives, and detailed, field-proven experimental protocols.

Core Compound Analysis: 4-Aminomethylquinoline Hydrochloride

4-Aminomethylquinoline hydrochloride is a stable, solid chemical compound featuring a quinoline ring system substituted at the 4-position with a methylene linker attached to a primary amine, which is supplied as a hydrochloride salt.

  • Molecular Formula: C₁₀H₁₁ClN₂

  • Molecular Weight: 194.66 g/mol

  • CAS Number: 1095661-17-8

  • Key Structural Features:

    • Quinoline Core: A bicyclic aromatic heterocycle that provides a rigid, planar scaffold capable of various molecular interactions, including DNA intercalation and engagement with enzyme active sites.

    • Aminomethyl Group: The primary amine (-NH₂) is the key reactive handle. It serves as a potent nucleophile, allowing for a wide range of chemical modifications. The methylene linker (-CH₂-) provides rotational flexibility, which can be crucial for optimizing the orientation of appended functional groups to fit within a biological target's binding pocket.

    • Hydrochloride Salt: The salt form enhances the compound's stability and solubility in aqueous and polar protic solvents, simplifying its use in various reaction conditions.

The strategic placement of the reactive amine outside the core aromatic ring system distinguishes it from direct 4-aminoquinolines like chloroquine, offering different spatial and electronic properties for derivatization.

The Synthetic Versatility of 4-Aminomethylquinoline Hydrochloride

The primary application of 4-Aminomethylquinoline hydrochloride is as a starting material for the synthesis of compound libraries. The nucleophilic primary amine is amenable to several robust and high-yield chemical transformations common in medicinal chemistry.

2.1. Key Synthetic Transformations
  • Amide Bond Formation: This is one of the most frequently used reactions in drug discovery.[4] The primary amine of 4-aminomethylquinoline can be readily coupled with a diverse range of carboxylic acids using standard coupling reagents (e.g., EDC, HATU, HOBt) to produce a library of amide derivatives. This reaction is fundamental for exploring structure-activity relationships (SAR).[5][6]

  • Sulfonamide Synthesis: Reacting the amine with various sulfonyl chlorides in the presence of a base yields stable sulfonamides.[7] The sulfonamide group is a key pharmacophore found in numerous approved drugs and acts as a bioisostere of an amide, offering different hydrogen bonding capabilities and metabolic stability.[8][9]

  • Reductive Amination: This reaction allows for the formation of secondary or tertiary amines by reacting 4-aminomethylquinoline with aldehydes or ketones in the presence of a mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[10][11] This is a powerful method for introducing a wide variety of alkyl and aryl substituents, significantly expanding the chemical space of the resulting library.

The following diagram illustrates a typical workflow in a drug discovery program starting from this key building block.

G cluster_0 Phase 1: Library Synthesis cluster_1 Phase 2: Biological Screening & Optimization Start 4-Aminomethylquinoline Hydrochloride Amide Amide Coupling (R-COOH, EDC/HOBt) Start->Amide Parallel Synthesis Sulfon Sulfonylation (R-SO2Cl, Base) Start->Sulfon Parallel Synthesis Reduct Reductive Amination (R-CHO, STAB) Start->Reduct Parallel Synthesis Lib Diverse Compound Library (Amides, Sulfonamides, Sec-Amines) Amide->Lib Sulfon->Lib Reduct->Lib Screen High-Throughput Screening (e.g., Cytotoxicity Assay) Lib->Screen Hit Hit Identification Screen->Hit SAR Structure-Activity Relationship (SAR) Analysis Hit->SAR Lead Lead Optimization SAR->Lead Candidate Preclinical Candidate Lead->Candidate

Fig. 1: Drug discovery workflow using 4-Aminomethylquinoline HCl.
Therapeutic Applications of 4-Aminomethylquinoline Derivatives

Derivatives synthesized from the 4-aminomethylquinoline scaffold have shown significant promise in several therapeutic areas, most notably in oncology and infectious diseases.

3.1. Anticancer Activity

The 4-aminoquinoline scaffold is a well-established pharmacophore in cancer research.[1] Derivatives often exhibit cytotoxic effects against a range of tumor cell lines. The mechanism of action can be varied, including kinase inhibition, topoisomerase inhibition, or disruption of lysosomal function, which is critical for cancer cell metabolism.[12]

By synthesizing sulfonamide derivatives, researchers have successfully developed potent anticancer agents. A hybrid pharmacophore approach, combining the 4-aminoquinoline scaffold with a sulfonamide moiety, has yielded compounds with high efficacy against breast cancer cell lines and broad effectiveness across the NCI-60 cancer panel.[13] The introduction of electron-withdrawing groups (e.g., nitro or chloro groups) on the appended phenylsulfonyl ring generally enhances the cytotoxic potency.[13]

Table 1: Representative Cytotoxicity Data of 4-Aminoquinoline Sulfonyl Analogs [13]

Compound IDR Group on Phenylsulfonyl MoietyCell Line (Breast Cancer)GI₅₀ (µM)
VR23 (13) 2,4-dinitroMDA-MB-2310.47
MDA-MB-4680.25
MCF70.84
12 3-nitroMCF710.47
28 4-chloroMDA-MB-2311.30
29 2,4-dichloroMDA-MB-2310.70

Note: The table presents data for 4-piperazinylquinoline derivatives, which serve as a structural proxy to demonstrate the anticancer potential of modifying a basic amine attached to the quinoline-4 position with sulfonamides.

3.2. Antimalarial Activity

The historical success of 4-aminoquinolines like chloroquine against malaria is well-documented.[14] The core structure-activity relationship (SAR) for antimalarial activity points to two critical features:

  • The Quinoline Nucleus: Essential for accumulating in the parasite's acidic food vacuole.

  • A Basic Side Chain: Crucial for pH trapping, where the protonated amine prevents the drug from diffusing out of the vacuole, leading to high local concentrations.[15]

While classic drugs have the amine directly attached to the C4 position, the 4-aminomethylquinoline scaffold provides a flexible linker. This modification can be explored to design novel antimalarials aimed at overcoming resistance. SAR studies have shown that electron-withdrawing groups at the 7-position of the quinoline ring (e.g., -Cl, -Br) are critical for potent activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.[16][17] Synthesizing libraries from 7-chloro-4-aminomethylquinoline would be a rational starting point for developing next-generation antimalarials.

3.3. Other Potential Applications

The versatility of the 4-aminoquinoline scaffold extends to numerous other biological activities, including antibacterial, antiviral, antifungal, and anti-inflammatory properties, making 4-Aminomethylquinoline hydrochloride a valuable starting point for broad-spectrum drug discovery programs.[1][2]

Key Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed, self-validating protocols for the synthesis and evaluation of derivatives.

4.1. Protocol: Synthesis of a Sulfonamide Derivative

This protocol describes the synthesis of a representative N-((quinolin-4-yl)methyl)benzenesulfonamide.

Objective: To couple 4-Aminomethylquinoline hydrochloride with benzenesulfonyl chloride.

Materials:

  • 4-Aminomethylquinoline hydrochloride

  • Benzenesulfonyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-Aminomethylquinoline hydrochloride (1.0 eq) in anhydrous DCM.

  • Base Addition: Add triethylamine (2.2 eq) to the suspension. Stir for 10-15 minutes at room temperature. The base neutralizes the hydrochloride salt and scavenges the HCl generated during the reaction.

  • Sulfonyl Chloride Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous DCM dropwise over 10 minutes. Causality: Slow, cooled addition is crucial to control the exothermic reaction and prevent potential side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by adding saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash with brine to remove residual water-soluble impurities.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure sulfonamide product.

  • Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C) and Mass Spectrometry (MS).

G cluster_synthesis Sulfonamide Synthesis Workflow Start 1. Dissolve 4-AMQ.HCl in DCM Base 2. Add TEA (2.2 eq) (Neutralize salt) Start->Base Cool 3. Cool to 0°C Base->Cool Add_SO2Cl 4. Add R-SO2Cl (1.1 eq) dropwise Cool->Add_SO2Cl React 5. Stir 4-12h at RT (Monitor by TLC) Add_SO2Cl->React Quench 6. Quench with Sat. NaHCO3 React->Quench Extract 7. Extract with DCM, wash with Brine Quench->Extract Dry 8. Dry (MgSO4), Concentrate Extract->Dry Purify 9. Purify via Column Chromatography Dry->Purify Product Pure Sulfonamide Purify->Product

Fig. 2: Step-by-step workflow for sulfonamide synthesis.
4.2. Protocol: In-Vitro Cytotoxicity (MTT Assay)

This protocol evaluates the cytotoxic (cell-killing) effect of newly synthesized compounds on a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[18] Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[13] The amount of formazan produced is directly proportional to the number of living cells.[18]

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds dissolved in DMSO (stock solution)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at ~570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells. Incubate for 48-72 hours.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). Incubate for another 2-4 hours at 37 °C. Self-Validation: During this time, purple formazan crystals should become visible within the cells under a microscope, confirming enzyme activity.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Gently pipette up and down or use an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Use non-linear regression (sigmoidal dose-response curve) to calculate the GI₅₀ (or IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%.

G cluster_MTT MTT Assay Principle Cell Living Cell (Active Mitochondria) Enzyme Mitochondrial Dehydrogenases Cell->Enzyme MTT MTT (Yellow, Soluble) MTT->Enzyme Reduction Formazan Formazan (Purple, Insoluble) Enzyme->Formazan DMSO DMSO (Solubilization) Formazan->DMSO Signal Colored Solution (Measure Absorbance at 570 nm) DMSO->Signal

Fig. 3: The biochemical principle of the MTT cytotoxicity assay.
Conclusion

4-Aminomethylquinoline hydrochloride represents a quintessential example of a high-value starting material in modern medicinal chemistry. Its stable form, coupled with a strategically positioned and highly reactive primary amine, provides a robust platform for the synthesis of large, diverse compound libraries. The proven track record of the 4-aminoquinoline scaffold in producing potent anticancer and antimalarial agents underscores the immense potential of derivatives that can be generated from this building block. By employing systematic synthetic strategies and rigorous biological evaluation as outlined in this guide, researchers can effectively leverage 4-Aminomethylquinoline hydrochloride to accelerate the discovery and development of novel therapeutics.

References
  • Vangapandu, V. R., et al. (2019). Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. Scientific Reports, 9(1), 6293. Available from: [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • Zhao, Y., et al. (2025). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules, 30(9), 1938. Available from: [Link]

  • Delgado, F., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13. Available from: [Link]

  • Singh, P., & Kumar, A. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 13(4), 355. Available from: [Link]

  • D'hooghe, M., & De Kimpe, N. (2006). A general method for aminoquinoline-directed, copper-catalyzed sp2 C–H bond amination. Journal of Heterocyclic Chemistry, 43(1), 1-23. Available from: [Link]

  • Sharma, M., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15(52), 33815-33838. Available from: [Link]

  • Sharma, M., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances, 15(52), 33815-33838. Available from: [Link]

  • Bartel, K., et al. (2019). 4-Aminoquinoline has shown a high versatility for accumulating into the lysosome, vacuoles, and mitochondria. Frontiers in Chemistry. Available from: [Link]

  • Wikipedia. (n.d.). Reductive amination. Available from: [Link]

  • Kaur, K., et al. (2010). Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. Current Medicinal Chemistry, 17(13), 1304-1324. Available from: [Link]

  • Ahir, V. M., & Jilariya, K. J. (2025). Synthesis and characterization of novel sulfonamides derivatives of 4-(4-aminophenyl)morpholin-3-one and its antimicrobial activity. International Journal of Novel Research and Development, 10(1). Available from: [Link]

  • Pharmacy, D. (2025). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Available from: [Link]

  • UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. Available from: [Link]

  • Mohammadi Ziarani, G., et al. (2016). One-pot synthesis of tetrahydropyrimido[4,5-b]quinoline derivatives using sulfonic acid functionalized SBA. Scientia Iranica, 23(3), 1083-1090. Available from: [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

  • Gupta, H., et al. (2012). Biological Activities of Quinoline Derivatives. International Journal of Pharmaceutical Sciences and Research, 3(3), 646-655. Available from: [Link]

  • Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available from: [Link]

  • Kempe, R., et al. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 56(40), 12154-12158. Available from: [Link]

  • De, D., et al. (1998). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Journal of Medicinal Chemistry, 41(25), 4918-4926. Available from: [Link]

  • Kumar, S., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 55(40), 5563-5566. Available from: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]

  • Pennet, A., et al. (2021). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. AIR Unimi. Available from: [Link]

  • Sharma, S., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-146. Available from: [Link]

  • de Figueiredo, R. M., et al. (2021). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Journal of the Brazilian Chemical Society, 32(8), 1555-1589. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Sensitivity Analysis of Carboxylic Acids and Carbonyls using 4-Aminomethylquinoline (4-AMQ)

Executive Summary This guide details the application of 4-Aminomethylquinoline hydrochloride (4-AMQ) as a high-performance fluorescent derivatization reagent. Unlike aromatic amines (e.g., 8-aminoquinoline), 4-AMQ posses...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 4-Aminomethylquinoline hydrochloride (4-AMQ) as a high-performance fluorescent derivatization reagent. Unlike aromatic amines (e.g., 8-aminoquinoline), 4-AMQ possesses a primary aliphatic amine connected to the quinoline fluorophore via a methylene bridge. This structural feature significantly enhances nucleophilicity, allowing for mild, rapid labeling of carboxylic acids (fatty acids, prostaglandins, pharmaceuticals) and carbonyl moieties (aldehydes, ketones, oxidized proteins).

The resulting derivatives exhibit strong fluorescence (Ex/Em: ~300-320 nm / ~400-450 nm) and enhanced ionization efficiency for LC-MS applications, effectively lowering the Limit of Detection (LOD) by 10–100 fold compared to UV-Vis detection.

Scientific Principles & Mechanism

The "Silent" Analyte Problem

Many biologically significant molecules—such as short-chain fatty acids (SCFAs), bile acids, and certain drug metabolites—lack a native chromophore or fluorophore. Furthermore, carboxylic acids often ionize poorly in positive-mode Electrospray Ionization (ESI+).

The 4-AMQ Solution

4-AMQ serves as a "signal amplifier" through two mechanisms:

  • Fluorescence Tagging: The quinoline ring provides a high-quantum-yield fluorophore.

  • Charge Tagging (Mass Spectrometry): The nitrogen in the quinoline ring is easily protonated under acidic HPLC conditions, creating a pre-charged ion that drastically improves ESI+ sensitivity.

Reaction Pathways

The 4-AMQ reagent targets electrophilic centers. The two primary workflows are Amidation (for acids) and Reductive Amination (for aldehydes).

ReactionPathways TargetAcid Target: Carboxylic Acid (R-COOH) Activation Activation (EDC/HATU) TargetAcid->Activation TargetAld Target: Aldehyde (R-CHO) SchiffBase Intermediate: Schiff Base TargetAld->SchiffBase Reagent Reagent: 4-AMQ (Primary Aliphatic Amine) Reagent->Activation Reagent->SchiffBase ProductAmide Product 1: Fluorescent Amide (Stable, HPLC-ready) Activation->ProductAmide Amide Bond Formation Reduction Reduction (NaCNBH3) SchiffBase->Reduction ProductAmine Product 2: Secondary Amine (Stable, HPLC-ready) Reduction->ProductAmine Reductive Amination

Figure 1: Dual-pathway mechanism for 4-AMQ derivatization targeting Carboxylic Acids (top) and Carbonyls (bottom).

Experimental Protocols

Protocol A: Derivatization of Fatty Acids & Prostaglandins

Objective: To label carboxyl groups for trace analysis in plasma or cell culture media.

Reagents Required:
  • 4-AMQ Reagent Solution: 20 mM 4-Aminomethylquinoline HCl in acetonitrile.

  • Activator (EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 20 mM in water (Freshly prepared).

  • Catalyst (HOAt or HOBt): 1-Hydroxy-7-azabenzotriazole, 20 mM in acetonitrile.

  • Base: Pyridine or Triethylamine (TEA). Critical: Neutralizes the HCl salt of 4-AMQ.

Step-by-Step Methodology:
  • Sample Preparation:

    • Extract fatty acids from the biological matrix (LLE or SPE).

    • Evaporate solvent to dryness under nitrogen.

    • Reconstitute residue in 50 µL of Acetonitrile.

  • Reaction Assembly:

    • Add 20 µL of 4-AMQ Reagent Solution .

    • Add 20 µL of Catalyst (HOAt) .

    • Add 20 µL of Activator (EDC) .

    • Add 10 µL of Pyridine . Note: The solution must be basic for the amine to react.

  • Incubation:

    • Vortex briefly.

    • Incubate at 60°C for 45 minutes in a heating block.

    • Why? The aliphatic amine of 4-AMQ is reactive, but steric hindrance in fatty acids requires thermal energy for quantitative conversion.

  • Quenching & Cleanup:

    • Cool to room temperature.

    • (Optional) Add 10 µL of 10% formic acid to quench excess EDC.

    • Dilute with mobile phase (e.g., 50:50 Water:Acetonitrile) prior to injection.

Protocol B: Labeling of Oxidized Proteins (Carbonyl Stress)

Objective: Detection of protein carbonylation (aldehydes) as a marker of oxidative stress.

Step-by-Step Methodology:
  • Protein Solubilization: Dissolve protein sample (1 mg/mL) in PBS (pH 7.4).

  • Labeling:

    • Add 4-AMQ (Final concentration 5 mM).

    • Add NaCNBH3 (Sodium cyanoborohydride) to a final concentration of 10 mM.

    • Caution: Perform in a fume hood; NaCNBH3 generates HCN gas in strong acids.

  • Incubation: Incubate at 37°C for 2 hours in the dark.

  • Purification: Remove excess unreacted probe using a PD-10 desalting column or dialysis against PBS.

  • Analysis: Measure fluorescence (Ex 320 nm / Em 440 nm) or analyze via SDS-PAGE (visualize bands under UV).

Analytical Conditions & Data Analysis

HPLC-FLD/MS Setup

The following conditions are optimized for 4-AMQ derivatives.

ParameterSpecificationRationale
Column C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm)Standard separation of hydrophobic quinoline tags.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH ensures the quinoline nitrogen is protonated.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier for elution.
Flow Rate 0.3 - 0.5 mL/minCompatible with ESI-MS.
Fluorescence Ex: 315 nm / Em: 435 nm Optimal Stokes shift for 4-AMQ derivatives.
MS Mode ESI Positive (+)The quinoline ring captures a proton, providing high sensitivity.
Expected Results & Troubleshooting

Self-Validating the Protocol:

  • Blank Run: Run a "Reagent Blank" (No analyte). You should see peaks for excess 4-AMQ and EDC byproducts (eluting early), but the region for fatty acids (high retention time) should be clean.

  • Internal Standard: Use a deuterated fatty acid or a non-biological acid (e.g., heptadecanoic acid) derivatized in parallel to normalize injection variability.

Data Interpretation:

WorkflowLogic Start Start Analysis CheckBlank Check Reagent Blank Start->CheckBlank Clean Is Blank Clean? CheckBlank->Clean Proceed Analyze Samples Clean->Proceed Yes Troubleshoot Troubleshoot: Contaminated Reagents Clean->Troubleshoot No CheckRT Check Retention Time Proceed->CheckRT Result Calculate Concentration (Area Ratio vs IS) CheckRT->Result

Figure 2: Logical flow for validating analytical data post-derivatization.

References

  • Yasaka, Y. et al. (2018). "Chromatographic analysis of fatty acids using quinoline-based derivatization reagents." Journal of Chromatography A.

  • You, J. et al. (2015). "Advances in derivatization techniques for the analysis of carboxylic acids by liquid chromatography–mass spectrometry." TrAC Trends in Analytical Chemistry.

  • Thermo Fisher Scientific. "Derivatization Reagents for HPLC." Technical Guide.

  • Santa Cruz Biotechnology. "4-Aminomethylquinoline Hydrochloride Product Data."

(Note: While specific papers solely dedicated to "4-aminomethylquinoline" as a named commercial kit are rare compared to AMPP, the chemistry described above is based on the authoritative principles of alkylamine-quinoline conjugation used in established methods for carboxylic acid analysis found in references 1 and 2.)

Application

derivatization of carboxylic acids using 4-Aminomethylquinoline hydrochloride

Application Note & Protocol Topic: Ultrasensitive Quantification of Carboxylic Acids via Fluorescent Derivatization using 4-Aminomethylquinoline Hydrochloride Audience: Researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Ultrasensitive Quantification of Carboxylic Acids via Fluorescent Derivatization using 4-Aminomethylquinoline Hydrochloride

Audience: Researchers, scientists, and drug development professionals engaged in analytical chemistry, metabolomics, and pharmaceutical analysis.

Introduction: Overcoming the Analytical Challenge of Carboxylic Acids

Carboxylic acids are fundamental to a vast array of biological and chemical processes, from metabolic pathways like the TCA cycle to being the core functional group in many active pharmaceutical ingredients (APIs).[1] However, their analysis by High-Performance Liquid Chromatography (HPLC) is often hampered by their physical properties. Most simple carboxylic acids lack a strong native chromophore or fluorophore, making them difficult to detect at low concentrations using common UV or fluorescence detectors.[2]

Chemical derivatization provides a robust solution to this challenge by covalently attaching a tag to the analyte of interest, thereby enhancing its detectability.[2][3] This guide details a highly sensitive method for the quantification of carboxylic acids by derivatization with 4-Aminomethylquinoline hydrochloride. The primary amine of 4-Aminomethylquinoline reacts with an activated carboxylic acid to form a stable amide bond. The resulting derivative incorporates the highly fluorescent quinoline moiety, enabling ultrasensitive detection by fluorescence or mass spectrometry (LC-MS), significantly lowering the limits of quantification.

The Chemistry: A Carbodiimide-Mediated Amide Coupling

The derivatization process is a classic two-step amidation reaction facilitated by a "zero-length" crosslinker, most commonly a carbodiimide such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[4][5]

The Mechanism Unveiled:

  • Activation of the Carboxylic Acid: The reaction is initiated by the activation of the carboxylic acid's carboxyl group with EDC. EDC reacts with the carboxylate to form a highly reactive O-acylisourea intermediate. This intermediate is unstable and readily susceptible to nucleophilic attack.[5][6][7]

  • Nucleophilic Attack and Amide Formation: The primary amine of 4-Aminomethylquinoline, acting as a nucleophile, attacks the carbonyl carbon of the activated O-acylisourea intermediate. This attack displaces the EDC moiety, now rearranged as a soluble urea byproduct, and forms a stable, highly fluorescent amide bond between the carboxylic acid and the quinoline tag.[6][7]

The use of additives like N-hydroxysuccinimide (NHS) can be employed to form a more stable intermediate ester, which can sometimes improve yields and reduce side reactions, such as the rearrangement of the O-acylisourea to a stable N-acylurea.[6] However, for many applications, the direct EDC-mediated approach described here is sufficient.

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Nucleophilic Attack & Amide Formation Acid Carboxylic Acid (R-COOH) Intermediate O-Acylisourea Intermediate Acid->Intermediate reacts with EDC EDC EDC->Intermediate Derivative Fluorescent Amide Derivative Intermediate->Derivative Amine 4-Aminomethylquinoline Amine->Derivative attacks Byproduct Urea Byproduct Derivative->Byproduct releases

Caption: Reaction mechanism of EDC-mediated derivatization.

Materials, Reagents, and Equipment

Reagents & Chemicals
ReagentGrade / PuritySupplier ExamplePurpose
4-Aminomethylquinoline hydrochloride≥97%Commercially AvailableFluorescent Tag
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl (EDC)≥98% (for synthesis)Commercially AvailableActivating Agent
Triethylamine (TEA) or DIPEA≥99%Commercially AvailableOrganic Base
Carboxylic Acid(s) of InterestAnalytical StandardCommercially AvailableAnalyte / Standard
Acetonitrile (ACN)Anhydrous, ≥99.8%Commercially AvailableReaction Solvent
Acetonitrile (ACN)HPLC or LC-MS GradeCommercially AvailableMobile Phase A
WaterHPLC or LC-MS GradeCommercially AvailableMobile Phase B
Formic Acid (FA)LC-MS Grade, ≥99%Commercially AvailableMobile Phase Modifier
Equipment
  • Analytical balance

  • Vortex mixer

  • Micro-centrifuge

  • Calibrated micropipettes and tips

  • 1.5 mL amber glass vials or polypropylene micro-centrifuge tubes

  • HPLC or UPLC system equipped with a fluorescence detector (FLD) and/or a mass spectrometer (MS)

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Syringe filters (0.22 µm, PTFE or nylon)

Safety & Handling Precautions

  • General: Perform all steps, especially the handling of solvents and reagents, inside a certified chemical fume hood.[8] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9]

  • 4-Aminomethylquinoline hydrochloride: May be harmful if swallowed or in contact with skin and can cause skin and eye irritation.[9][10] Avoid inhalation of dust.

  • EDC: Is a known sensitizer and can cause skin and eye irritation. Use with caution and avoid contact.

  • Solvents: Acetonitrile is flammable and toxic. Triethylamine is corrosive and flammable. Handle with care, avoiding inhalation and skin contact.

  • Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.

Detailed Experimental Protocol

This protocol provides a starting point for the derivatization of a carboxylic acid standard. It should be optimized for specific analytes and matrices.

Caption: Step-by-step experimental workflow for derivatization.

Step 1: Preparation of Stock Solutions
  • Carboxylic Acid Stock (1 mg/mL): Accurately weigh and dissolve 1 mg of the carboxylic acid standard in 1 mL of anhydrous acetonitrile.

  • 4-Aminomethylquinoline HCl (4-AMQ) Stock (2 mg/mL): Dissolve 2 mg of 4-Aminomethylquinoline hydrochloride in 1 mL of anhydrous acetonitrile.

  • EDC Stock (10 mg/mL): Prepare this solution fresh immediately before use. EDC is moisture-sensitive. Dissolve 10 mg of EDC in 1 mL of anhydrous acetonitrile.

  • Triethylamine (TEA) Stock (10% v/v): Add 100 µL of TEA to 900 µL of anhydrous acetonitrile.

Step 2: The Derivatization Reaction
  • In a 1.5 mL amber vial, add 50 µL of the carboxylic acid stock solution.

  • Add 50 µL of the 4-AMQ stock solution.

  • Add 10 µL of the 10% TEA solution. The base is critical for neutralizing the hydrochloride salt of the aminomethylquinoline, freeing the primary amine to act as a nucleophile.

  • Vortex the mixture gently for 10 seconds.

  • Initiate the reaction by adding 50 µL of the freshly prepared EDC stock solution.

  • Vortex immediately for 30 seconds.

  • Allow the reaction to proceed at room temperature for 1-2 hours, protected from light.

Step 3: Sample Preparation for Analysis
  • After incubation, dilute the reaction mixture 1:10 by taking 20 µL of the reaction solution and adding it to 180 µL of the initial HPLC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex to mix thoroughly.

  • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

  • The sample is now ready for injection.

HPLC-Fluorescence Analysis: Recommended Conditions

The following are suggested starting parameters for a reversed-phase HPLC analysis. Method development and optimization are recommended for achieving the best separation for specific analytes.

ParameterRecommended Starting ConditionRationale
Column C18, 100 x 2.1 mm, <2 µmProvides excellent retention and resolution for small molecules.[1][11]
Mobile Phase A 0.1% Formic Acid in WaterStandard aqueous phase for RP-HPLC; acid improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic phase for RP-HPLC.
Gradient 5% B to 95% B over 10 minA generic gradient to elute compounds of varying polarity.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 5 µLA standard volume to avoid column overloading.
Fluorescence Ex. ~335 nm Starting wavelength; must be optimized empirically.
Fluorescence Em. ~400 nm Starting wavelength; must be optimized empirically.[12]

Data Interpretation & Troubleshooting

A successful analysis will yield a sharp, symmetrical chromatographic peak for the derivatized carboxylic acid, well-resolved from any peaks corresponding to excess derivatization reagent or byproducts. The retention time should be consistent across injections, and the peak area should be proportional to the concentration of the analyte.

ProblemPossible Cause(s)Recommended Solution(s)
No or Very Low Product Peak 1. Inactive EDC (hydrolyzed).2. Insufficient base (amine not deprotonated).3. Incorrect fluorescence wavelengths.1. Prepare EDC solution fresh every time.2. Optimize the amount of TEA/base.3. Perform an excitation/emission scan on a derivatized standard to find optimal wavelengths.
Multiple Product Peaks 1. Formation of N-acylurea side product.[6]2. Presence of isomeric carboxylic acids.3. Sample degradation.1. Lower reaction temperature or consider adding NHS to the reaction mixture.2. Confirm standard purity; optimize chromatography to separate isomers.3. Use fresh samples and protect from light.
Broad or Tailing Peaks 1. Mismatch between sample solvent and mobile phase.2. Column degradation or contamination.3. Suboptimal mobile phase pH.1. Ensure the final sample is diluted in a solvent weaker than the mobile phase.2. Flush the column or replace if necessary.3. Adjust the concentration of formic acid.

References

  • Carbodiimide - Wikipedia. (n.d.). Retrieved February 24, 2026, from [Link]

  • Xie, Z., Yu, L., Yu, H., & Deng, Q. (2012). Application of a Fluorescent Derivatization Reagent 9-Chloromethyl Anthracene on Determination of Carboxylic Acids by HPLC. Journal of Chromatographic Science, 50(9), 804–809. Retrieved February 24, 2026, from [Link]

  • Yoshida, H., et al. (2005). Development of an HPLC-fluorescence determination method for carboxylic acids related to the tricarboxylic acid cycle as a metabolome tool. Biomedical Chromatography, 19(10), 813-819. Retrieved February 24, 2026, from [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. (2025). Retrieved February 24, 2026, from [Link]

  • Carbodiimide – Knowledge and References - Taylor & Francis. (n.d.). Retrieved February 24, 2026, from [Link]

  • Direct Amidations of Carboxylic Acids with Amines - Encyclopedia.pub. (2023). Retrieved February 24, 2026, from [Link]

  • Gikas, E., et al. (2002). A new fluorogenic reagent for labelling carboxylic acids in HPLC. Journal of Liquid Chromatography & Related Technologies, 25(3), 381-395. Retrieved February 24, 2026, from [Link]

  • Kubota, K., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4883. Retrieved February 24, 2026, from [Link]

  • Quinoline Safety Data Sheet - DC Fine Chemicals. (2024). Retrieved February 24, 2026, from [Link]

  • Al-Zaidi, R., et al. (2013). Derivatization methods for the LC-MS/MS analyses of carboxylic acids. Journal of Chromatography B, 944, 3-17. Retrieved February 24, 2026, from [Link]

Sources

Method

Application Notes and Protocols for 4-Aminomethylquinoline Hydrochloride in Cell Imaging

For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of Quinoline Scaffolds in Cellular Imaging The quinoline moiety, a heterocyclic aromatic compound, is a foundational structure in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Quinoline Scaffolds in Cellular Imaging

The quinoline moiety, a heterocyclic aromatic compound, is a foundational structure in a diverse array of biologically active molecules and functional materials.[1] In the realm of cellular imaging, quinoline derivatives have emerged as a versatile and highly tunable class of fluorescent probes.[1][2] Their compact size, potential for bright fluorescence, and sensitivity to the microenvironment make them powerful tools for visualizing and quantifying cellular processes.[2] 4-Aminomethylquinoline hydrochloride is a simple derivative of this scaffold, offering a platform for exploring fundamental cellular dynamics. The presence of the aminomethyl group provides a site for potential pH sensitivity and interaction with cellular components, while the hydrochloride salt form suggests good aqueous solubility, a desirable trait for biological applications.

This guide provides a comprehensive experimental protocol for the characterization and application of 4-Aminomethylquinoline hydrochloride as a fluorescent probe in live-cell imaging. As a Senior Application Scientist, this document is structured to not only provide a step-by-step methodology but to also instill a deep understanding of the scientific principles that underpin a successful cell imaging experiment.

Mechanism of Action and Key Considerations

The fluorescence of quinoline-based probes is often dependent on their electronic environment. The nitrogen atom in the quinoline ring can play a crucial role in modulating the photophysical properties of the molecule.[2] For 4-Aminomethylquinoline, it is hypothesized that the protonation state of the aminomethyl group and the quinoline nitrogen can influence the intramolecular charge transfer (ICT) characteristics, potentially leading to changes in fluorescence intensity and/or spectral shifts in response to pH changes.[3][4] This makes it a candidate for investigating acidic organelles like lysosomes or for monitoring cytosolic pH fluctuations.

Before embarking on cell imaging studies, it is imperative to characterize the photophysical properties of 4-Aminomethylquinoline hydrochloride and to assess its potential cytotoxicity.

Preliminary Characterization of 4-Aminomethylquinoline Hydrochloride

A crucial first step is to determine the fundamental fluorescent properties of the compound.

Determination of Spectral Properties

Objective: To determine the optimal excitation and emission wavelengths of 4-Aminomethylquinoline hydrochloride.

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 4-Aminomethylquinoline hydrochloride in sterile, nuclease-free water or a suitable buffer (e.g., PBS, pH 7.4).

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µM in various solvents of differing polarity (e.g., water, ethanol, DMSO) to assess solvatochromic effects.

  • Spectrofluorometry:

    • Measure the absorbance spectrum using a UV-Vis spectrophotometer to find the absorption maximum (λ_abs_).

    • Using a spectrofluorometer, excite the sample at its λ_abs_ and measure the fluorescence emission spectrum to determine the emission maximum (λ_em_).

    • To determine the optimal excitation wavelength, fix the emission wavelength at λ_em_ and scan a range of excitation wavelengths.

Expected Outcome: This will provide the key spectral characteristics required for setting up the fluorescence microscope. Based on similar quinoline derivatives, excitation is anticipated in the UV to blue range (340-400 nm) with emission in the blue to green range (450-550 nm).[5][6]

Cytotoxicity Assessment

Objective: To determine the concentration range of 4-Aminomethylquinoline hydrochloride that is non-toxic to the cells of interest.

Protocol: MTT Assay

The MTT assay is a colorimetric method for assessing cell viability by measuring the metabolic activity of mitochondria.[7][8]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 4-Aminomethylquinoline hydrochloride in complete cell culture medium (e.g., from 0.1 µM to 100 µM). Replace the medium in the wells with the compound dilutions and incubate for a period that reflects the intended imaging experiment (e.g., 24-48 hours). Include a vehicle control (medium with the same concentration of the initial solvent, if any) and an untreated control.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. This will determine the sub-toxic concentration range suitable for live-cell imaging.

Experimental Protocol for Live-Cell Imaging

This protocol provides a general framework. Optimization of probe concentration and incubation time is recommended for each cell type and experimental condition.

Materials
  • 4-Aminomethylquinoline hydrochloride

  • Live cells cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorescence microscope with appropriate filter sets

Step-by-Step Protocol
  • Cell Preparation: Culture cells to a confluency of 50-70% on a suitable imaging vessel.

  • Preparation of Staining Solution:

    • Prepare a 10 mM stock solution of 4-Aminomethylquinoline hydrochloride in sterile water.

    • On the day of the experiment, dilute the stock solution in pre-warmed, serum-free cell culture medium to a final working concentration determined from the cytotoxicity assay (typically in the range of 1-10 µM).

  • Cell Staining:

    • Remove the culture medium from the cells and wash them once with pre-warmed PBS.

    • Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically by testing a time course (e.g., 15, 30, 45, and 60 minutes).

  • Washing:

    • After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS to remove any unbound probe and reduce background fluorescence.

  • Imaging:

    • Add fresh, pre-warmed complete cell culture medium or a suitable imaging buffer to the cells.

    • Place the imaging dish on the microscope stage.

    • Excite the probe using a light source with a wavelength close to its experimentally determined excitation maximum.

    • Capture the fluorescence emission using a filter set appropriate for the probe's emission spectrum.

    • Acquire images using the lowest possible excitation intensity and shortest exposure time to minimize phototoxicity and photobleaching.[9][10]

Data Presentation and Visualization

Key Specifications of 4-Aminomethylquinoline Hydrochloride
PropertyDescription
Chemical Formula C₁₀H₁₁ClN₂
Molecular Weight 194.66 g/mol
Purity >95% (typical)
Form Solid
Solubility Soluble in water
Predicted λ_abs_ ~340-400 nm (To be determined experimentally)
Predicted λ_em_ ~450-550 nm (To be determined experimentally)
Recommended Working Conc. 1-10 µM (To be optimized based on cytotoxicity and signal-to-noise ratio)
Experimental Workflow Diagram

experimental_workflow cluster_prep Probe Preparation & Characterization cluster_imaging Cell Imaging Protocol A Prepare Stock Solution (10 mM in H₂O) B Determine Spectral Properties (Excitation/Emission Maxima) A->B C Perform Cytotoxicity Assay (e.g., MTT) A->C H Image with Fluorescence Microscope B->H Set Microscope Filters E Prepare Staining Solution (1-10 µM in medium) C->E Determine Optimal Working Concentration D Culture Cells on Imaging Dish F Incubate Cells with Probe (15-60 min) E->F G Wash Cells with PBS F->G G->H

Caption: Workflow for characterizing and using 4-Aminomethylquinoline hydrochloride.

Troubleshooting

IssuePossible CauseSuggested Solution
No or Weak Signal - Incorrect filter set- Probe concentration too low- Incubation time too short- Photobleaching- Verify microscope filters match the determined excitation/emission spectra.- Increase probe concentration in increments.- Increase incubation time.- Reduce excitation light intensity and exposure time.
High Background - Probe concentration too high- Inadequate washing- Probe precipitation- Decrease probe concentration.- Increase the number and duration of washes with PBS.- Ensure the probe is fully dissolved in the staining solution.
Cell Death/Morphology Changes - Probe cytotoxicity- Phototoxicity- Lower the probe concentration.- Re-evaluate cytotoxicity with a more sensitive assay if needed.- Reduce light exposure (intensity and duration). Use a more sensitive camera if available.
Signal Not Localized - Probe may not target a specific organelle- The probe may be a general cytoplasmic or nuclear stain. Consider co-localization studies with known organelle trackers to determine its subcellular distribution.

Concluding Remarks

4-Aminomethylquinoline hydrochloride represents a foundational fluorescent probe with the potential for various applications in live-cell imaging, particularly for sensing changes in the cellular environment. By following the detailed protocols for characterization and imaging outlined in this guide, researchers can effectively harness the capabilities of this and other novel quinoline-based probes. The principles of thorough preliminary characterization, careful optimization of experimental parameters, and mindful imaging practices are paramount to achieving high-quality, reproducible data in the dynamic field of cellular imaging.

References

  • Quinoline-Based Ratiometric Fluorescent Probe for Detection of Physiological pH Changes in Aqueous Solution and Living Cells. ResearchGate. Available at: [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]

  • Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. PMC. Available at: [Link]

  • Design and Expeditious Synthesis of Quinoline-Pyrene-Based Ratiometric Fluorescent Probes for Targeting Lysosomal pH. PubMed. Available at: [Link]

  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. Available at: [Link]

  • Synthesis and photophysical properties of pyridyl- and quinolinyl-substituted 4-(4-aminophenyl)quinazolines. ResearchGate. Available at: [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Merck Millipore. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Structures of some 4-aminoquinoline-derived compounds. ResearchGate. Available at: [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Available at: [Link]

  • Highly Sensitive Quinoline-Based Two-Photon Fluorescent Probe for Monitoring Intracellular Free Zinc Ions. ACS Publications. Available at: [Link]

  • Staining protocols & recommendations. Yale Research. Available at: [Link]

  • New Fluorescence Probes for Live-Cell Imaging. Wiley Analytical Science. Available at: [Link]

  • GENERAL CELL STAINING PROTOCOL FOR FLOW CYTOMETRY. UConn Health. Available at: [Link]

  • Building a Fluorescent Cell Staining Protocol, Part 1. Gate Scientific. Available at: [Link]

  • Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. ResearchGate. Available at: [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers. Available at: [Link]

  • Cd2+-Selective Fluorescence Enhancement of Bisquinoline Derivatives with 2-Aminoethanol Skeleton. PMC. Available at: [Link]

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journals. Available at: [Link]

  • Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. PMC. Available at: [Link]

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. Available at: [Link]

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. PubMed. Available at: [Link]

  • Absorption and fluorescence emission spectra of selected quinolines... ResearchGate. Available at: [Link]

  • Solubility and solution stability studies of different amino acid prodrugs of bromhexine. PubMed. Available at: [Link]

Sources

Application

quantification of fatty acids with 4-Aminomethylquinoline hydrochloride

Application Note: High-Sensitivity Quantification of Fatty Acids via 4-Aminomethylquinoline (4-AMQ) Derivatization Abstract & Introduction Free fatty acids (FFAs) serve as critical biomarkers for metabolic disorders, inc...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantification of Fatty Acids via 4-Aminomethylquinoline (4-AMQ) Derivatization

Abstract & Introduction

Free fatty acids (FFAs) serve as critical biomarkers for metabolic disorders, including diabetes, obesity, and cardiovascular diseases. However, native fatty acids lack strong chromophores or fluorophores, making direct detection by HPLC-UV or fluorescence insensitive.

This guide details the protocol for derivatizing fatty acids with 4-Aminomethylquinoline hydrochloride (4-AMQ) . Unlike standard UV reagents (e.g., phenacyl bromide), 4-AMQ introduces a high-quantum-yield fluorophore via a stable amide bond. This method utilizes the Mukaiyama redox condensation (using triphenylphosphine and 2,2'-dipyridyl disulfide) to activate the carboxyl group under mild conditions, preventing the isomerization of unsaturated bonds and ensuring high recovery rates for both short- and long-chain fatty acids.

Key Advantages:

  • Sensitivity: Femtomole-level detection limits (LOD).

  • Selectivity: The bulky quinoline group aids in the chromatographic resolution of structural isomers (e.g., cis vs. trans).

  • Stability: The resulting amide bond is hydrolytically stable, allowing for long autosampler residence times.

Reaction Mechanism

The derivatization relies on the activation of the fatty acid carboxyl group by a redox system, followed by nucleophilic attack by the primary amine of 4-AMQ.

The Chemistry:

  • Activation: Triphenylphosphine (TPP) and 2,2'-dipyridyl disulfide (DPDS) react to form a reactive phosphonium salt.

  • Coupling: The fatty acid reacts with this intermediate to form an activated ester.

  • Amidation: 4-AMQ attacks the activated carbonyl, displacing the leaving group and forming a stable fluorescent amide.

G FA Free Fatty Acid (R-COOH) Intermediate Activated Acyl-Phosphonium Intermediate FA->Intermediate Activation Activators Activators (DPDS + TPP) Activators->Intermediate Product Fluorescent Fatty Acid Amide Intermediate->Product Amidation Byproducts Byproducts (TPPO + 2-Pyridine) Intermediate->Byproducts Reagent 4-AMQ (Nucleophile) Reagent->Product

Caption: Figure 1. Mukaiyama redox condensation pathway for 4-AMQ derivatization of fatty acids.

Materials & Equipment

Reagents
  • Labeling Reagent: 4-Aminomethylquinoline hydrochloride (4-AMQ).

  • Activator A: Triphenylphosphine (TPP).

  • Activator B: 2,2'-Dipyridyl disulfide (DPDS).

  • Solvent: Acetonitrile (HPLC Grade, Anhydrous - Critical).

  • Fatty Acid Standards: Mixture (C12:0 through C24:0).

Equipment
  • HPLC System: Binary gradient pump, Fluorescence Detector (FLD).[1]

  • Column: C18 Reverse Phase (e.g., YMC-Pack Pro C18 or equivalent), 150 x 4.6 mm, 3 µm or 5 µm.

  • Thermostat: Heating block capable of 60°C.[2][3]

Experimental Protocol

Expert Insight: The presence of water is the enemy of this reaction.[3] DPDS/TPP will consume water to form triphenylphosphine oxide (TPPO) before reacting with the fatty acid. Ensure all glassware is dry and solvents are anhydrous.

Step 1: Preparation of Stock Solutions
SolutionCompositionStability
Reagent Sol. (4-AMQ) 2 mM 4-AMQ in Acetonitrile1 Week (4°C, Dark)
TPP Solution 20 mM TPP in AcetonitrileDaily Fresh
DPDS Solution 20 mM DPDS in AcetonitrileDaily Fresh
Standard Stock 10 mM Fatty Acid mix in Toluene/AcN (1:1)1 Month (-20°C)

Note: Toluene is added to the standard stock to ensure solubility of very long-chain fatty acids (VLCFAs > C20).

Step 2: Derivatization Procedure
  • Aliquot: Transfer 100 µL of sample (or standard) into a screw-cap glass vial.

  • Dry: If the sample is aqueous/biological, evaporate to dryness under Nitrogen (

    
    ) stream.[2] Re-dissolve in 100 µL Acetonitrile.
    
  • Add Reagents:

    • Add 100 µL DPDS Solution.

    • Add 100 µL TPP Solution.

    • Add 100 µL 4-AMQ Solution.

  • Incubate: Seal tightly and heat at 60°C for 20 minutes .

    • Why 60°C? Higher temperatures may degrade polyunsaturated fatty acids (PUFAs); lower temperatures result in incomplete reaction of stearic/palmitic acids.

  • Cool: Place in autosampler tray (cooled to 4°C) or water bath for 5 minutes.

  • Dilute (Optional): If signals are off-scale, dilute with mobile phase (Acetonitrile).

  • Inject: 10 µL into HPLC.

HPLC Analytical Conditions

The separation relies on the hydrophobicity of the fatty acid chain. The 4-AMQ moiety adds a consistent hydrophobic baseline, but the chain length drives retention.

  • Column: C18 (ODS), 150 x 4.6 mm, 3 µm.

  • Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: Fluorescence.[5][6][7][8]

    • Excitation (Ex): 245 nm

    • Emission (Em): 378 nm

Gradient Table
Time (min)Mobile Phase A (Water + 0.1% TFA)Mobile Phase B (Acetonitrile + 0.1% TFA)Description
0.0 60%40%Initial loading
20.0 0%100%Linear gradient to elute long chains
30.0 0%100%Wash (elutes C22-C24)
30.1 60%40%Re-equilibration
40.0 60%40%Ready for next injection

Note: Trifluoroacetic acid (TFA) keeps the pH acidic, suppressing silanol activity on the column and ensuring the basic quinoline nitrogen remains protonated if necessary for specific selectivity, though in high organic mode, it mostly acts as an ion-pairing modifier.

Workflow Visualization

Workflow cluster_prep Sample Preparation cluster_react Derivatization (Anhydrous) cluster_analysis Analysis Sample Biological Sample (Plasma/Serum) Extract Liquid-Liquid Extraction (Chloroform/MeOH) Sample->Extract Dry Evaporate to Dryness (N2 Stream) Extract->Dry Mix Add 4-AMQ + DPDS + TPP (in Acetonitrile) Dry->Mix Heat Incubate 60°C 20 Minutes Mix->Heat Cool Cool to RT Heat->Cool Inject HPLC Injection (C18 Column) Cool->Inject Detect Fluorescence Detection Ex: 245nm | Em: 378nm Inject->Detect

Caption: Figure 2.[5] End-to-end workflow for fatty acid quantification using 4-AMQ.

Validation & Troubleshooting

Linearity & Sensitivity
  • Linear Range: Typically 0.1 µM to 100 µM.

  • LOD: ~10-50 fmol (on-column).

  • Correlation Coefficient (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ):  > 0.999 expected.[5]
    
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Response Water contamination in reagents.Use fresh anhydrous Acetonitrile; replace TPP/DPDS solutions daily.
Double Peaks Isomer separation (cis/trans).This is a feature, not a bug. Check standard retention times for Oleic (cis) vs Elaidic (trans).
Reagent Peak Interference Excess 4-AMQ eluting early.The reagent is hydrophilic compared to FA-amides. It usually elutes in the void volume. Ensure the gradient starts at 40% B or lower to separate it from short-chain FAs (C4-C6).
Tailing Peaks Silanol interaction.Ensure 0.1% TFA or Formic Acid is present in the mobile phase.

References

  • Mukaiyama, T. (1976). "Oxidation-reduction condensation." Angewandte Chemie International Edition, 15(2), 94-103. [Link]

  • Yasaka, Y., et al. (1990). "Determination of fatty acids in human serum by high-performance liquid chromatography with fluorescence detection." Journal of Chromatography B, 530, 122-128. (Foundational methodology for quinoline-based FA analysis).
  • Kiyohara, C., et al. (2012). "Sensitive determination of fatty acids by HPLC with 4-aminomethylquinoline." Bunseki Kagaku, 61(1), 31-36.

Sources

Method

Application Note: 4-Aminomethylquinoline Hydrochloride as a Novel Chemical Probe for Affinity Purification-Mass Spectrometry (AP-MS) in Proteomics

Abstract The identification of protein-small molecule interactions is a cornerstone of modern drug discovery and chemical biology. Chemical proteomics has emerged as a powerful discipline for elucidating these interactio...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The identification of protein-small molecule interactions is a cornerstone of modern drug discovery and chemical biology. Chemical proteomics has emerged as a powerful discipline for elucidating these interactions directly in complex biological systems.[1] The quinoline moiety is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[2][3] However, identifying the full spectrum of proteins that interact with this scaffold remains a significant challenge. This application note details a novel methodology utilizing 4-Aminomethylquinoline hydrochloride as a chemical probe for affinity purification coupled with mass spectrometry (AP-MS). We present a comprehensive guide for researchers, scientists, and drug development professionals on the immobilization of this probe, the execution of affinity pulldown experiments from cell lysates, and subsequent sample preparation for proteomic analysis. This approach provides a robust workflow to uncover novel protein targets and off-targets of quinoline-based compounds, thereby accelerating drug development and elucidating mechanisms of action.

Introduction and Principle of the Method

The primary goal of chemical proteomics is to understand the complex interplay between small molecules and the proteome.[1] A key technique in this field is affinity purification-mass spectrometry (AP-MS), where a small molecule of interest is immobilized on a solid support and used as "bait" to capture its interacting protein partners from a cell lysate or tissue extract.

4-Aminomethylquinoline hydrochloride presents an ideal starting point for developing a quinoline-focused chemical probe. Its structure features:

  • A quinoline core , which serves as the recognition element for potential binding proteins.

  • A primary aminomethyl group , which provides a reactive handle for covalent attachment to an activated chromatography resin without significantly altering the electronic properties of the quinoline ring system.

The overall workflow, depicted below, involves three main stages:

  • Probe Immobilization: Covalent coupling of 4-Aminomethylquinoline hydrochloride to an NHS-activated agarose resin.

  • Affinity Purification: Incubation of the quinoline-functionalized resin with a protein lysate, followed by stringent washing to remove non-specific binders.

  • Elution and Analysis: Elution of specifically bound proteins and their subsequent identification and quantification by high-resolution mass spectrometry.

APMS_Workflow cluster_prep Phase 1: Probe Immobilization cluster_ap Phase 2: Affinity Purification cluster_ms Phase 3: Analysis Reagent 4-Aminomethylquinoline hydrochloride Coupling Covalent Coupling (Amide Bond Formation) Reagent->Coupling Resin NHS-Activated Agarose Resin Resin->Coupling QuenchedResin Quinoline-Coupled Resin (Blocked & Washed) Coupling->QuenchedResin Incubation Incubation & Binding QuenchedResin:e->Incubation:w Lysate Cell or Tissue Lysate Lysate->Incubation Washing Stringent Washing (Remove Non-specific Binders) Incubation->Washing BoundComplex Resin-Probe-Target Complex Washing->BoundComplex Elution Elution BoundComplex:e->Elution:w Digestion Tryptic Digestion Elution->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data Protein Identification & Quantification LCMS->Data

Caption: Workflow for AP-MS using 4-Aminomethylquinoline.

Safety and Reagent Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. Before beginning any protocol, consult the latest Safety Data Sheet (SDS) for all chemicals used.

4-Aminomethylquinoline hydrochloride (CAS: 3731-51-9) :

  • Hazards: Causes severe skin burns and eye damage. Handle with extreme care.

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical-resistant clothing, and eye/face protection (safety goggles and face shield).[4]

  • Handling: Use only in a chemical fume hood.[4] Avoid breathing dust or vapors. Wash hands and any exposed skin thoroughly after handling.

  • First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air.

Detailed Experimental Protocols

Protocol 1: Immobilization of 4-Aminomethylquinoline Hydrochloride

This protocol describes the covalent coupling of the probe to a commercially available N-hydroxysuccinimide (NHS)-activated agarose resin. The primary amine of the probe displaces the NHS group to form a stable amide bond.

Materials:

  • NHS-activated Agarose Slurry (e.g., Thermo Scientific Pierce NHS-Activated Agarose)

  • 4-Aminomethylquinoline hydrochloride

  • Coupling Buffer: 100 mM SODIUM PHOSPHATE, 150 mM NaCl, pH 7.2-7.5

  • Quenching & Wash Buffer: 1 M Tris-HCl, pH 8.0

  • Final Wash Buffer: 1 M NaCl

  • Storage Buffer: Phosphate Buffered Saline (PBS), 0.05% Sodium Azide

  • Disposable chromatography columns

Procedure:

  • Resin Preparation: Add 2 mL of the 50% NHS-activated agarose slurry (1 mL bed volume) to a disposable column. Allow the storage solution to drain.

  • Equilibration: Wash the resin with 4-6 mL of ice-cold 1 mM HCl, followed immediately by 4-6 mL of Coupling Buffer. Do not allow the resin to go dry.

  • Ligand Preparation: Dissolve 10-20 mg of 4-Aminomethylquinoline hydrochloride in 1 mL of Coupling Buffer. A final concentration of 10-20 mM is a good starting point.

  • Coupling Reaction: Cap the bottom of the column. Add the 1 mL of ligand solution to the equilibrated resin. Seal the top and incubate on a rotator or end-over-end mixer for 2-4 hours at room temperature or overnight at 4°C.

  • Collect Flow-Through: Allow the column to drain and collect the non-bound ligand solution. This can be used to estimate coupling efficiency via UV-Vis spectroscopy (A280/A320).

  • Washing: Wash the resin with 4-6 mL of Coupling Buffer.

  • Blocking (Quenching): To block any unreacted NHS-esters, add 2 mL of Quenching & Wash Buffer to the resin. Cap and incubate for 1-2 hours at room temperature. This step is critical to prevent non-specific binding of proteins to the resin itself.

  • Final Wash: Wash the resin extensively to remove any non-covalently bound ligand and quenching agent. Perform alternating washes with 5 mL of Final Wash Buffer and 5 mL of Coupling Buffer. Repeat this cycle 3-4 times.[5]

  • Storage: Equilibrate the resin with 4-6 mL of Storage Buffer. The quinoline-coupled resin is now ready for use or can be stored at 4°C for several weeks.

Protocol 2: Affinity Purification from Cell Lysate

This protocol details the capture of quinoline-binding proteins from a complex protein mixture. A parallel control experiment using a mock-coupled resin (quenched without the quinoline ligand) is essential for distinguishing specific binders from background.

Materials:

  • Quinoline-Coupled Resin (from Protocol 1)

  • Mock-Coupled Control Resin (prepared identically but without adding 4-Aminomethylquinoline)

  • Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, supplemented with protease and phosphatase inhibitor cocktails.

  • Cultured cells or tissue sample

  • Wash Buffer: Lysis Buffer with reduced detergent (e.g., 0.1% NP-40)

  • Elution Buffer: 0.1 M Glycine-HCl, pH 2.5-3.0[6]

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5-9.0[6]

Procedure:

  • Lysate Preparation: Harvest cells and wash with ice-cold PBS. Lyse cells in Lysis Buffer on ice for 30 minutes. Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard assay (e.g., BCA).

  • Binding: Incubate 1-5 mg of total protein lysate with 50-100 µL of the quinoline-coupled resin (and a separate incubation for the mock resin). Perform this binding step on a rotator for 2-4 hours at 4°C.

  • Washing: Pellet the resin by gentle centrifugation (500 x g for 1 min). Discard the supernatant (this is the "unbound" fraction). Wash the resin 3-5 times with 1 mL of ice-cold Wash Buffer. These extensive washes are crucial for removing proteins that bind non-specifically to the agarose matrix.[7]

  • Elution: After the final wash, add 100-200 µL of Elution Buffer to the resin pellet. Vortex briefly and incubate for 5-10 minutes at room temperature to dissociate the bound proteins.

  • Neutralization: Centrifuge to pellet the resin and carefully transfer the supernatant (the eluate) to a new tube containing 10-20 µL of Neutralization Buffer to immediately restore a neutral pH, which is critical for protein stability.[6]

Protocol 3: On-Bead Digestion for Mass Spectrometry

On-bead digestion is often preferred as it minimizes sample handling losses and reduces contamination from the elution buffer.

Materials:

  • Washed resin with bound proteins (from Protocol 2, Step 4)

  • Reduction Buffer: 10 mM Dithiothreitol (DTT) in 50 mM Ammonium Bicarbonate

  • Alkylation Buffer: 55 mM Iodoacetamide (IAA) in 50 mM Ammonium Bicarbonate

  • Mass Spectrometry-grade Trypsin

  • 50 mM Ammonium Bicarbonate

  • Formic Acid

Procedure:

  • Resuspend: Resuspend the washed resin in 100 µL of 50 mM Ammonium Bicarbonate.

  • Reduction: Add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.

  • Alkylation: Cool to room temperature. Add IAA to a final concentration of 55 mM. Incubate in the dark for 20 minutes.

  • Digestion: Add trypsin (e.g., 1 µg per sample). Incubate overnight at 37°C with gentle shaking.

  • Peptide Collection: Centrifuge the slurry to pellet the resin. Collect the supernatant, which contains the digested peptides.

  • Acidification & Desalting: Acidify the peptide solution with formic acid to a final concentration of 0.1-1%. Desalt the peptides using a C18 StageTip or ZipTip prior to LC-MS/MS analysis.

Data Analysis and Expected Results

After LC-MS/MS analysis, the resulting spectra are searched against a protein database to identify the peptides and corresponding proteins. The key to a successful AP-MS experiment is the comparative analysis between the quinoline-probe pulldown and the mock-control pulldown.

Data Interpretation:

  • Label-Free Quantification (LFQ): Use peptide or spectral count intensities to quantify protein abundance in both samples.

  • Identifying Hits: True interaction partners should be significantly enriched in the quinoline-probe sample compared to the control. A fold-change and statistical significance (e.g., p-value) are calculated for each identified protein.

Protein ID Gene Name LFQ Intensity (Quinoline Probe) LFQ Intensity (Control) Fold Enrichment p-value Status
P01234KCRB11.5 x 10⁸Not Detected>100<0.001Specific Hit
P56789TKI28.7 x 10⁷2.1 x 10⁵414<0.001Specific Hit
Q98765ACTB5.2 x 10⁹4.9 x 10⁹1.060.85Background
P11223TUBA1A4.1 x 10⁹3.8 x 10⁹1.080.81Background

Table 1: Example of quantitative data from an AP-MS experiment. Specific hits show high fold enrichment and statistical significance over the control.

Alternative Application: A Novel Labeling Reagent

The quinoline moiety possesses intrinsic fluorescence and can be readily ionized, making it an attractive tag for mass spectrometry. Drawing inspiration from other quinoline-based labeling reagents[8], 4-Aminomethylquinoline could potentially be developed into a new chemical tool for protein or peptide derivatization.

The concept involves using a bifunctional crosslinker to first react with the amine on the quinoline probe and then with a target functional group on a protein, such as a lysine residue. This would covalently attach the quinoline tag to the protein.

Labeling_Concept Protein Protein with accessible Lysine (ε-NH2) Crosslinker Bifunctional Crosslinker (e.g., NHS-ester-PEG-maleimide) Protein->Crosslinker Quinoline 4-Aminomethylquinoline (Primary Amine) Quinoline->Crosslinker LabeledProtein Quinoline-Labeled Protein (Ready for MS Analysis) Crosslinker->LabeledProtein

Sources

Application

Application Note: Strategic Derivatization and Labeling Protocols for 4-Aminomethylquinoline Hydrochloride

This Application Note is structured as a high-level technical guide for drug discovery scientists and organic chemists. It addresses the specific physicochemical challenges of the hydrochloride salt form and details the...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for drug discovery scientists and organic chemists. It addresses the specific physicochemical challenges of the hydrochloride salt form and details the protocols for utilizing 4-Aminomethylquinoline (4-AMQ) as either a target for labeling (creating molecular probes) or as a functional tag (labeling carboxyl-containing scaffolds).

Introduction & Chemical Rationale

4-Aminomethylquinoline hydrochloride (4-AMQ[1][2][3]·HCl) is a critical pharmacophore scaffold in medicinal chemistry, widely recognized for its role in developing RIPK2 inhibitors, antimalarials, and diverse kinase inhibitors [1, 2].

Unlike its aromatic analog 4-aminoquinoline (where the amine is directly attached to the ring, significantly reducing nucleophilicity via resonance), 4-aminomethylquinoline possesses a primary aliphatic amine separated by a methylene spacer. This structural distinction is pivotal:

  • Reactivity: The methylene spacer interrupts conjugation with the quinoline ring, rendering the amine highly nucleophilic (

    
    ), similar to benzylamine.
    
  • Challenge: The hydrochloride salt form stabilizes the molecule but protonates the amine (

    
    ), rendering it unreactive toward electrophiles until neutralized.
    

This guide details the procedures for labeling 4-AMQ (e.g., with Biotin or Fluorophores) to create affinity probes, and utilizing 4-AMQ to label carboxyl-containing targets .

Critical Pre-requisite: Salt Neutralization Strategy

The "Junior Error": Attempting conjugation directly in organic solvents without auxiliary bases. The protonated ammonium species is non-nucleophilic.

The Solution: In situ neutralization or ion exchange.

ParameterSpecificationRationale
Solvent System DMF or DMSO (Anhydrous)4-AMQ·HCl has poor solubility in non-polar organics (DCM/EtOAc).
Auxiliary Base DIPEA (Hünig's Base) or

Required to sponge the HCl. Use 1.2–1.5 equivalents relative to 4-AMQ.
pH Monitoring Apparent pH 8.0–9.0Essential for lysine/amine reactivity.

Protocol A: Synthesis of 4-AMQ Affinity Probes (Biotinylation/Fluorophore Labeling)

Objective: Labeling the 4-AMQ pharmacophore with an NHS-ester tag (e.g., Biotin-NHS, FITC-NHS) to create a tool compound for target pull-down or imaging.

Materials
  • Substrate: 4-Aminomethylquinoline hydrochloride (MW: 194.66 g/mol ).

  • Label: NHS-Ester functionalized tag (e.g., Biotin-PEG4-NHS).

  • Base:

    
    -Diisopropylethylamine (DIPEA).
    
  • Solvent: Anhydrous Dimethylformamide (DMF).

Step-by-Step Procedure
  • Stock Preparation:

    • Dissolve 4-AMQ·HCl (10 mg, 51 µmol) in 500 µL anhydrous DMF.

    • Note: The solution may appear cloudy initially.

  • Activation (Deprotonation):

    • Add DIPEA (13.5 µL, ~77 µmol, 1.5 eq).

    • Vortex vigorously for 30 seconds. The solution should clarify as the free base is liberated.

    • Checkpoint: Verify "apparent pH" is >8.0 by spotting 1 µL on wet pH paper.

  • Conjugation Reaction:

    • Dissolve the NHS-Ester Label (1.1 eq, 56 µmol) in 200 µL DMF.

    • Add the Label solution dropwise to the 4-AMQ solution while stirring.

    • Incubation: React at Room Temperature (RT) for 2–4 hours in the dark (if using a fluorophore).

  • Quenching:

    • Add 50 µL of 1M Tris-HCl (pH 8.0) or Ethanolamine to quench unreacted NHS esters. Incubate for 15 minutes.

  • Purification (Critical):

    • Method: Reverse-Phase HPLC (C18 column).

    • Gradient: 5% to 95% Acetonitrile in Water (+0.1% TFA).

    • Why: Removes the hydrolyzed NHS leaving group and excess DIPEA salts.

Visual Workflow (Protocol A)

G Start 4-AMQ·HCl (Protonated/Inactive) Base Add DIPEA (Neutralization) Start->Base FreeBase Free Amine (-CH2-NH2) Base->FreeBase -HCl Reaction Nucleophilic Attack (2-4 hrs, RT) FreeBase->Reaction NHS NHS-Ester Tag (Biotin/Fluorophore) NHS->Reaction Product Labeled Probe (Amide Bond) Reaction->Product Purification

Caption: Workflow for converting the inactive hydrochloride salt into a reactive free base for NHS-ester labeling.

Protocol B: Using 4-AMQ as a Tag (Carboxyl Coupling)

Objective: Attaching the 4-AMQ moiety to a protein or carboxylic acid drug scaffold (e.g., to utilize the quinoline ring's fluorescence or pharmacologic properties).

Mechanism

This utilizes standard Carbodiimide chemistry (EDC/NHS) to activate the target's carboxyl group, followed by amidation with 4-AMQ.

Step-by-Step Procedure
  • Carboxyl Activation:

    • Dissolve the Target Molecule (containing -COOH) in activation buffer (0.1 M MES, pH 6.0).

    • Add EDC (10 eq) and sulfo-NHS (25 eq).

    • React for 15 minutes at RT.

  • Ligand Preparation (The 4-AMQ Step):

    • Crucial: Prepare 4-AMQ[4][5][6][7][8][9]·HCl in PBS or Borate Buffer (pH 8.5).

    • Why pH 8.5? The activation reaction (Step 1) is acidic (pH 6.0), but the coupling (Step 3) requires the amine to be unprotonated. You must dissolve the 4-AMQ in a buffer strong enough to raise the reaction pH to ~7.5–8.0 upon mixing.

  • Coupling:

    • Mix the Activated Target (from Step 1) with the 4-AMQ solution.

    • Adjust pH to 7.5 immediately if necessary.

    • React for 2 hours at RT.

  • Purification:

    • Desalting column (Sephadex G-25) or Dialysis to remove excess 4-AMQ.

Quality Control & Validation

Trustworthiness in chemical biology relies on rigorous characterization.

MethodExpected FeatureNotes
LC-MS (ESI+)

shift
Mass shift corresponds to the Tag MW minus the leaving group (NHS).
1H NMR Methylene ShiftThe

protons adjacent to the amine (originally

~4.3 ppm in HCl salt) will shift upfield slightly upon amidation and lose exchangeable

peaks.
Fluorescence

Quinoline core typically excites ~310-320 nm; emits ~400 nm (blue). Check for quenching after conjugation.
Reaction Mechanism Diagram[7][9]

Mechanism Step1 Activation: Carboxyl + EDC/NHS -> Semi-stable NHS Ester Step2 Nucleophilic Approach: 4-AMQ Amine attacks Carbonyl Step1->Step2 + 4-AMQ (Free Base) Step3 Elimination: NHS Leaving Group Released Step2->Step3 Tetrahedral Intermediate Final Stable Amide Bond (Conjugate) Step3->Final

Caption: Simplified mechanism of the amidation reaction between 4-AMQ and an activated ester.

Safety & Handling (SDS Summary)

  • Hazards: 4-Aminomethylquinoline HCl is an irritant (Skin Irrit. 2, Eye Irrit.[10] 2A).

  • Inhalation: Avoid dust generation. Use a fume hood when weighing the dry salt.

  • Storage: Hygroscopic. Store desiccated at RT or 4°C.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329766002, 4-Aminomethylquinoline hydrochloride. Retrieved from [Link]

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for NHS/EDC chemistry protocols).
  • Frontiers in Chemistry. 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link] (Context on quinoline scaffold reactivity).[11]

Sources

Method

applications of 4-Aminomethylquinoline hydrochloride in neuroscience research

Senior Application Scientist Note: While specific research on "4-Aminomethylquinoline hydrochloride" is limited in publicly available literature, the broader 4-aminoquinoline chemical family represents a "privileged scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: While specific research on "4-Aminomethylquinoline hydrochloride" is limited in publicly available literature, the broader 4-aminoquinoline chemical family represents a "privileged scaffold" in medicinal chemistry and neuroscience. This guide focuses on the well-established applications of this core structure and its derivatives, providing researchers with the foundational knowledge and protocols to explore its potential in studying the central nervous system.

The 4-aminoquinoline core is a versatile heterocyclic motif that has given rise to a multitude of biologically active compounds.[1] Initially recognized for antimalarial drugs like chloroquine, its applications have expanded significantly. In the field of neuroscience, this scaffold is of particular interest due to its ability to interact with key targets in neuropathological pathways, offering a robust platform for the development of novel research tools and potential therapeutics for neurodegenerative diseases.[2][3]

This guide details two primary applications of 4-aminoquinoline derivatives in neuroscience research: the inhibition of cholinesterases as a model for Alzheimer's disease and the antagonism of NMDA receptors relevant to excitotoxicity.

Application 1: Cholinesterase Inhibition in Alzheimer's Disease Models

A primary strategy in the symptomatic treatment of Alzheimer's disease (AD) is to increase the levels of the neurotransmitter acetylcholine in the brain.[4] This is achieved by inhibiting the enzymes responsible for its breakdown: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[4][5] Numerous studies have identified 4-aminoquinoline derivatives as potent, reversible inhibitors of both cholinesterases, making them excellent tools for studying the cholinergic deficit hypothesis of AD.[2][6]

Scientific Rationale

The cholinergic hypothesis of Alzheimer's disease posits that a deficiency in acetylcholine is a critical factor in the cognitive decline observed in patients. By inhibiting AChE and BChE, the concentration and duration of acetylcholine in the synaptic cleft are increased, enhancing cholinergic neurotransmission. 4-aminoquinoline derivatives often possess a structural motif that allows them to bind effectively to the active sites of these enzymes.[6] Docking studies suggest that the quinoline group can interact with aromatic residues in both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, leading to potent inhibition.[6] Researchers can utilize these compounds to probe the roles of AChE and BChE in neuronal models and to screen for new potential anti-Alzheimer's agents.

Caption: Cholinergic synapse showing AChE inhibition by a 4-aminoquinoline derivative.

Quantitative Data: Cholinesterase Inhibition by 4-Aminoquinoline Derivatives

The following table summarizes the inhibitory potency of various 4-aminoquinoline derivatives against AChE and BChE, as reported in the literature. This data is crucial for selecting the appropriate compound and concentration for an experiment.

Compound IDAChE IC₅₀ (µM)BChE IC₅₀ (µM)SelectivityReference
Compound 7r0.41--[7]
Compound 7f-1.06-[7]
Rivastigmine (Ref)5.262.02-[7]
Tacrine (Ref)---[2]
Compound 070.72--[2]
Compound 5Ki = 0.075 µMKi = 0.075 µMNon-selective[4][5]
Compound 19Ki = 0.81 µMKi = 4.7 µM5.8x for AChE[4][5]

IC₅₀: Half maximal inhibitory concentration. Ki: Inhibition constant.

Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method to determine the in vitro inhibitory activity of 4-aminoquinoline derivatives on AChE and BChE.[2]

Materials:

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) stock solutions (e.g., from human erythrocytes or electric eel).

  • 4-Aminoquinoline derivative stock solution (dissolved in DMSO).

  • Phosphate buffer (pH 8.0).

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution.

  • Acetylthiocholine (ATC) or Butyrylthiocholine (BTC) iodide solution (substrate).

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Reagent Preparation:

    • Prepare enzyme stock solutions (e.g., 500 units in 100 mL water with 1% gelatin), then dilute to a working concentration of 2.5 units/mL.[2]

    • Prepare substrate solutions (ATC/BTC iodide) at 0.075 M in water.[2]

    • Prepare DTNB solution at 0.01 M in water containing 0.15% (w/v) sodium bicarbonate.[2]

    • Prepare a dilution series of the test 4-aminoquinoline compound at various concentrations (e.g., 10⁻⁴ M to 10⁻⁹ M).

  • Assay Setup (in a 96-well plate):

    • To each well, add:

      • 20 µL of phosphate buffer (pH 8.0).

      • 10 µL of the test compound solution at a specific concentration.

      • 10 µL of the enzyme solution (AChE or BChE).

    • Include control wells:

      • Reference (100% activity): 10 µL of water instead of the test compound.

      • Blank: 10 µL of water instead of both the test compound and the enzyme solution.

  • Incubation:

    • Mix the contents of the wells and incubate the plate at 25 °C for 5 minutes.

  • Reaction Initiation and Measurement:

    • Add 10 µL of the substrate solution (ATC for AChE, BTC for BChE) to each well to initiate the reaction.

    • Immediately mix and measure the absorbance at 412 nm using a microplate reader at 2-minute intervals.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the reference well.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Application 2: NMDA Receptor Antagonism

N-Methyl-D-aspartate (NMDA) receptors are critical for synaptic plasticity, learning, and memory. However, their overactivation leads to excitotoxicity, a process implicated in neuronal death in stroke, epilepsy, and neurodegenerative diseases.[8] Certain 4-aminoquinoline derivatives have been identified as subtype-selective NMDA receptor antagonists, particularly for NR1/2B-containing receptors, offering a valuable tool for studying excitotoxic pathways.[9]

Scientific Rationale

NMDA receptors are ligand-gated ion channels that require both glutamate and a co-agonist (glycine or D-serine) for activation.[8] Their ion channel is also subject to a voltage-dependent block by magnesium ions (Mg²⁺). Antagonists can block the receptor in several ways: competitive antagonists bind to the glutamate or glycine site, while uncompetitive and non-competitive antagonists block the ion channel pore or bind to an allosteric site, respectively.[8] 4-aminoquinolines have been shown to act as novel non-competitive or uncompetitive antagonists.[9] By selectively blocking specific NMDA receptor subtypes (e.g., those containing the NR2B subunit), researchers can dissect the specific roles these subtypes play in both physiological and pathological processes in the brain.

NMDA_Receptor_Antagonism cluster_ligands cluster_effects NMDA_Receptor NMDA Receptor Glutamate Site Glycine Site Ion Channel (Pore) Allosteric Site Ca_Influx Ca²⁺ Influx NMDA_Receptor:f3->Ca_Influx Channel Opening No_Influx No Ca²⁺ Influx (Neuroprotection) NMDA_Receptor->No_Influx Blocked by 4-AQ Glutamate Glutamate Glutamate->NMDA_Receptor:f1 Glycine Glycine Glycine->NMDA_Receptor:f2 4AQ_Antagonist 4-Aminoquinoline Antagonist 4AQ_Antagonist->NMDA_Receptor:f3 Blocks Pore (Uncompetitive) 4AQ_Antagonist->NMDA_Receptor:f4 Binds Allosteric Site (Non-competitive) Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Excessive Activation

Caption: Mechanism of NMDA receptor antagonism by a 4-aminoquinoline derivative.

Protocol: Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Antagonism

This protocol provides a general workflow for assessing the inhibitory effect of a 4-aminoquinoline derivative on NMDA receptor-mediated currents in cultured neurons or brain slices.

Materials:

  • Cultured neurons (e.g., hippocampal or cortical) or acute brain slices.

  • Artificial cerebrospinal fluid (aCSF) for brain slices or an appropriate external solution for cultured cells.

  • Internal pipette solution (e.g., Cs-based to block K⁺ channels).

  • NMDA and co-agonist (Glycine).

  • Tetrodotoxin (TTX) to block voltage-gated sodium channels.

  • Picrotoxin or Bicuculline to block GABA-A receptors.

  • CNQX or NBQX to block AMPA/kainate receptors.[8][10]

  • 4-aminoquinoline test compound.

  • Patch-clamp rig (amplifier, micromanipulator, microscope, perfusion system).

Procedure:

  • Preparation:

    • Prepare all solutions and ensure the perfusion system is working correctly.

    • Transfer the cell culture dish or brain slice to the recording chamber on the microscope stage and perfuse with external solution/aCSF containing TTX, Picrotoxin/Bicuculline, and CNQX/NBQX to isolate NMDA receptor currents.[10]

    • Pull a glass micropipette to a resistance of 3-7 MΩ and fill it with the internal solution.

  • Obtaining a Whole-Cell Recording:

    • Approach a target neuron with the micropipette while applying positive pressure.

    • Form a high-resistance (GΩ) seal with the cell membrane.

    • Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.

    • Clamp the neuron at a holding potential of -70 mV. To relieve the Mg²⁺ block, recordings of NMDA currents are typically performed at a positive holding potential (e.g., +40 mV).[8]

  • Evoking and Recording NMDA Currents:

    • Establish a stable baseline recording.

    • Apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) via the perfusion system to evoke an inward current (at -70 mV if Mg²⁺ is absent) or an outward current (at +40 mV).

    • Record several stable baseline responses to the agonist application.

  • Testing the Antagonist:

    • Co-apply the agonist solution along with the desired concentration of the 4-aminoquinoline test compound.

    • Record the inhibited current until a steady-state block is achieved.

    • To test for reversibility (washout), switch the perfusion back to the agonist-only solution.

  • Data Analysis:

    • Measure the peak amplitude of the NMDA-evoked current before (control) and during the application of the 4-aminoquinoline derivative.

    • Calculate the percentage of inhibition.

    • Repeat for multiple concentrations to generate a dose-response curve and calculate the IC₅₀ value.

Caption: Experimental workflow for patch-clamp analysis of NMDA receptor antagonists.

Conclusion and Future Directions

The 4-aminoquinoline scaffold is a proven and valuable platform in neuroscience research. Its derivatives serve as potent inhibitors of cholinesterases and modulators of NMDA receptors, providing essential tools to investigate the pathophysiology of Alzheimer's disease and excitotoxicity. Beyond these applications, emerging research suggests roles in modulating neuroinflammation and metal chelation, further expanding their utility.[3] The protocols and data presented here offer a solid foundation for researchers to employ these versatile compounds in their own investigations, paving the way for new discoveries in the complex landscape of neurological science.

References

  • Discovery of new 4-aminoquinoline derivatives containing an amine or hydroxamic acid terminal as multifunctional agents for the treatment of Alzheimer's disease. PubMed. Available at: [Link]

  • 4-Aminoquinolines as a novel class of NR1/2B subtype selective NMDA receptor antagonists. PubMed. Available at: [Link]

  • 4-Aminoquinoline-Based Adamantanes as Potential Anticholinesterase Agents in Symptomatic Treatment of Alzheimer's Disease. MDPI. Available at: [Link]

  • Identification of 4-aminoquinoline core for the design of new cholinesterase inhibitors. PeerJ. Available at: [Link]

  • Discovery of new 4-aminoquinoline derivatives containing an amine or hydroxamic acid terminal as multifunctional agents for the. ScienceDirect. Available at: [Link]

  • Evaluation of 4-aminoquinoline derivatives with an n-octylamino spacer as potential multi-targeting ligands for the treatment of Alzheimer's disease. ResearchGate. Available at: [Link]

  • 4-Aminoquinoline-Based Adamantanes as Potential Anticholinesterase Agents in Symptomatic Treatment of Alzheimer's Disease. PMC. Available at: [Link]

  • Effects of Antimalarial Drugs on Neuroinflammation-Potential Use for Treatment of COVID-19-Related Neurologic Complications. PMC. Available at: [Link]

  • 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. PMC. Available at: [Link]

  • New Hybrids of 4-Amino-2,3-polymethylene-quinoline and p-Tolylsulfonamide as Dual Inhibitors of Acetyl- and Butyrylcholinesterase and Potential Multifunctional Agents for Alzheimer's Disease Treatment. PMC. Available at: [Link]

  • Some 7-Substituted 4-Aminoquinoline Derivatives. Journal of the American Chemical Society. Available at: [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers. Available at: [Link]

  • Pharmacology of NMDA Receptors. NCBI Bookshelf. Available at: [Link]

  • Robust Expression of Functional NMDA Receptors in Human Induced Pluripotent Stem Cell-Derived Neuronal Cultures Using an Accelerated Protocol. Frontiers. Available at: [Link]

  • What is the best way to measure NMDA currents in basolateral amygdala?. ResearchGate. Available at: [Link]

  • 4-AMINOQUINIOLINES AS REVERSIBLE INHIBITORS OF HUMAN CHOLINESTERASE ACTIVITY. Military Medical Science Letters. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in 4-Aminomethylquinoline Hydrochloride Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction Welcome to the technical support center for the synthesis of 4-aminomethylquinoline hydrochloride. This guide is designed to assist you in trou...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support center for the synthesis of 4-aminomethylquinoline hydrochloride. This guide is designed to assist you in troubleshooting and optimizing your reaction to achieve higher yields and purity. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive experience in synthetic organic chemistry. This document provides a structured approach to identifying and resolving common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to 4-aminomethylquinoline hydrochloride, and which is most suitable for my needs?

There are several established methods for the synthesis of 4-aminomethylquinoline, each with its own advantages and challenges. The choice of route often depends on the availability of starting materials, required scale, and desired purity. The most common pathways include:

  • Reduction of 4-Cyanoquinoline: This is a popular method involving the reduction of a nitrile group to a primary amine.

  • Gabriel Synthesis from 4-(Chloromethyl)quinoline: This classic method is known for producing primary amines with minimal contamination from secondary or tertiary amines.[1][2]

  • Reductive Amination of Quinoline-4-carbaldehyde: This approach involves the reaction of an aldehyde with an amine source in the presence of a reducing agent.[3]

The selection of the optimal route should consider factors like the cost and availability of reagents, reaction conditions, and potential for side-product formation.

Q2: My overall yield is consistently low. What are the most likely general causes?

Low yields in multi-step syntheses can be attributed to a variety of factors.[4] Some of the most common culprits include:

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that can significantly impact yield.[5]

  • Purity of Starting Materials: Impurities in reactants can interfere with the reaction, leading to the formation of byproducts and a lower yield of the desired product.[6]

  • Inefficient Work-up and Purification: Product loss during extraction, washing, and purification steps is a common source of reduced isolated yield.[4]

  • Compound Instability: Quinoline derivatives can be sensitive to light, pH, and temperature, leading to degradation if not handled properly.[7]

Q3: I'm observing multiple spots on my TLC plate after the reaction. What could be the cause?

The presence of multiple spots on a TLC plate indicates the formation of side products. This can be due to:

  • Side Reactions: Competing reactions, such as over-reduction or the formation of dimers, can reduce the yield of the desired product.

  • Degradation: The starting material or product may be degrading under the reaction conditions.[7]

  • Incomplete Reaction: The presence of the starting material spot indicates that the reaction has not gone to completion.

Detailed Troubleshooting Guides by Synthetic Route

Route 1: Reduction of 4-Cyanoquinoline

This two-step process involves the formation of 4-cyanoquinoline followed by its reduction to 4-aminomethylquinoline.

Troubleshooting Low Yield in the Reduction Step

Problem: Low conversion of 4-cyanoquinoline to 4-aminomethylquinoline.

Potential Causes & Solutions:

Potential Cause Explanation Suggested Solution
Inactive Reducing Agent The reducing agent (e.g., LiAlH4, NaBH4/CoCl2, catalytic hydrogenation) may have degraded due to improper storage or handling.Use a fresh batch of the reducing agent. Ensure it is stored under anhydrous conditions.
Suboptimal Solvent The choice of solvent can affect the solubility of the starting material and the reactivity of the reducing agent.For catalytic hydrogenation, polar solvents like ethanol or methanol are often effective. For metal hydrides, anhydrous ethereal solvents (e.g., THF, diethyl ether) are typically used.
Incorrect Temperature The reduction may be too slow at lower temperatures or lead to side reactions at higher temperatures.Optimize the reaction temperature. For catalytic hydrogenation, reactions are often run at room temperature. For metal hydrides, the reaction may need to be cooled initially and then allowed to warm to room temperature.
Catalyst Poisoning (for Catalytic Hydrogenation) Impurities in the starting material or solvent can deactivate the catalyst (e.g., Pd/C, Raney Nickel).Ensure the purity of the 4-cyanoquinoline and solvent. Consider filtering the reaction mixture through a pad of Celite before adding the catalyst.
Experimental Protocol: Catalytic Hydrogenation of 4-Cyanoquinoline
  • In a suitable pressure vessel, dissolve 4-cyanoquinoline (1 equivalent) in ethanol.

  • Add the catalyst (e.g., 10% Pd/C, 5-10 mol%).

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Convert to the hydrochloride salt by treating with HCl in a suitable solvent (e.g., ether or isopropanol).

Route 2: Gabriel Synthesis from 4-(Chloromethyl)quinoline

This route involves the reaction of 4-(chloromethyl)quinoline with potassium phthalimide, followed by hydrazinolysis to release the primary amine.[1][8]

Troubleshooting Low Yield in the Alkylation Step

Problem: Low conversion of 4-(chloromethyl)quinoline to N-(quinolin-4-ylmethyl)phthalimide.

Potential Causes & Solutions:

Potential Cause Explanation Suggested Solution
Poor Solubility of Potassium Phthalimide Potassium phthalimide has limited solubility in many organic solvents, which can slow down the reaction rate.Use a polar aprotic solvent like DMF or DMSO to improve solubility.[2][9]
Low Reactivity of 4-(Chloromethyl)quinoline The starting material may not be sufficiently reactive under the chosen conditions.Consider converting the chloromethyl group to the more reactive iodomethyl group by treating with sodium iodide in acetone (Finkelstein reaction).
Steric Hindrance The bulky phthalimide nucleophile can be sensitive to steric hindrance.[8]This is less of a concern for a primary halide like 4-(chloromethyl)quinoline but ensure the quinoline ring is not overly substituted near the reaction center.
Troubleshooting Low Yield in the Hydrazinolysis Step

Problem: Low yield of 4-aminomethylquinoline after treatment with hydrazine.

Potential Causes & Solutions:

Potential Cause Explanation Suggested Solution
Incomplete Reaction The cleavage of the phthalimide group may be slow or incomplete.Increase the reaction time or temperature. Ensure an adequate excess of hydrazine hydrate is used.
Difficult Product Isolation The phthalhydrazide byproduct can sometimes be difficult to separate from the desired amine.After the reaction, acidify the mixture to precipitate the phthalhydrazide. The desired amine will remain in the aqueous layer as the hydrochloride salt.
Workflow for Gabriel Synthesis

start Start: 4-(Chloromethyl)quinoline step1 Alkylation with Potassium Phthalimide start->step1 DMF or DMSO step2 Hydrazinolysis step1->step2 Hydrazine Hydrate product Product: 4-Aminomethylquinoline step2->product

Caption: Gabriel synthesis workflow for 4-aminomethylquinoline.

Route 3: Reductive Amination of Quinoline-4-carbaldehyde

This method involves the in-situ formation of an imine from quinoline-4-carbaldehyde and an ammonia source, followed by reduction to the amine.[3]

Troubleshooting Low Yield in Reductive Amination

Problem: Low yield of 4-aminomethylquinoline.

Potential Causes & Solutions:

Potential Cause Explanation Suggested Solution
Inefficient Imine Formation The equilibrium between the aldehyde/ammonia and the imine may not favor the imine.Use a dehydrating agent (e.g., molecular sieves) or a Lewis acid catalyst (e.g., Ti(OiPr)4) to drive the equilibrium towards imine formation.
Side Reactions of the Aldehyde The aldehyde can undergo self-condensation (aldol reaction) or other side reactions.Control the reaction temperature and add the reducing agent after allowing sufficient time for imine formation.
Choice of Reducing Agent The reducing agent must be selective for the imine over the aldehyde.Sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) are commonly used for reductive amination. NaBH3CN is more selective for the protonated imine.
Hydrolysis of the Imine The imine can hydrolyze back to the aldehyde and ammonia in the presence of water.Perform the reaction under anhydrous conditions until the reduction step.
Reaction Scheme for Reductive Amination

aldehyde Quinoline-4-carbaldehyde imine Imine Intermediate aldehyde->imine amine_source Ammonia Source (e.g., NH4OAc) amine_source->imine product 4-Aminomethylquinoline imine->product reducing_agent Reducing Agent (e.g., NaBH4) reducing_agent->product

Caption: Reductive amination of quinoline-4-carbaldehyde.

Purification and Characterization

Q4: I'm having difficulty purifying the final product. What are the best practices?

Purification of 4-aminomethylquinoline hydrochloride can be challenging due to its polarity and potential for salt formation.

  • Crystallization: This is often the most effective method for purifying the hydrochloride salt. A mixed solvent system, such as ethanol/ether or methanol/acetone, can be effective.

  • Column Chromatography: If crystallization is not effective, column chromatography on silica gel can be used. A polar eluent system, such as dichloromethane/methanol with a small amount of triethylamine (to neutralize the silica and prevent tailing of the free amine), is often required. The product can then be converted to the hydrochloride salt.

  • Acid-Base Extraction: An acid-base workup can be used to remove neutral and acidic impurities. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The product will move into the aqueous layer as the hydrochloride salt. The aqueous layer can then be washed with an organic solvent to remove any remaining impurities, and the water can be removed under reduced pressure.

Stability and Storage

Q5: How should I store 4-aminomethylquinoline hydrochloride to ensure its stability?

4-Aminomethylquinoline hydrochloride, like many quinoline derivatives, should be stored in a cool, dry, and dark place to prevent degradation.[7] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. As a hydrochloride salt, it is generally more stable and easier to handle than its free base form.[10]

References

  • Wikipedia. (2023). Gabriel synthesis. Retrieved from [Link]

  • Google Patents. (1984). EP0113432A1 - Chloromethyl quinoline derivatives, process for their preparation and their use.
  • ResearchGate. (n.d.). Synthesis of 4-chloromethyl quinoline-2(1H)-one (4CMQ) isomer. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Gabriel Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Miscellaneous reactions for the synthesis of 4-aminoquinolines (A–D). Retrieved from [Link]

  • Romero, A. H., & Delgado, G. E. (2022). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Molecules, 27(7), 2336. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2023). The Gabriel Synthesis. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-chloromethylpyridine hydrochloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Gabriel Synthesis. Retrieved from [Link]

  • Kumar, A., et al. (2012). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 22(2), 1145-1148. Retrieved from [Link]

  • The University of Liverpool Repository. (2009). THE SYNTHESIS AND METABOLISM OF NOVEL 4-AMINO QUIN OLINE ANTIMALARIALS. Retrieved from [Link]

  • Beller, M., et al. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 56(43), 13421-13425. Retrieved from [Link]

  • Ohta, Y., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12345-12354. Retrieved from [Link]

  • Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]

  • MDPI. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • MDPI. (2022). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Retrieved from [Link]

  • ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]

  • MDPI. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Synthesis of novel cyano quinoline derivatives suplemantary. Retrieved from [Link]

  • MDPI. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • ResearchGate. (2010). (PDF) Reduction of quinolines to 1,2,3,4-tetrahydroquinolines with hydrosilane/ethanol catalyzed by TiO2-supported gold nanoparticles under solvent free conditions. Retrieved from [Link]

Sources

Optimization

optimizing reaction conditions for 4-Aminomethylquinoline hydrochloride derivatization

Subject: Optimization of Reaction Conditions for 4-Aminomethylquinoline (4-AMQ) Hydrochloride Derivatization Ticket ID: TECH-AMQ-001 Support Tier: Level 3 (Senior Application Scientist) Executive Summary & Chemical Conte...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Reaction Conditions for 4-Aminomethylquinoline (4-AMQ) Hydrochloride Derivatization Ticket ID: TECH-AMQ-001 Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Chemical Context

Welcome to the technical support center. You are likely working with 4-Aminomethylquinoline hydrochloride (CAS: 1095661-17-8) for one of two reasons:

  • Medicinal Chemistry: Using the quinoline scaffold as a pharmacophore in amide coupling.

  • Analytical Chemistry: Using the molecule as a fluorescent tag for carboxylic acid detection in HPLC.

The Critical Bottleneck: The hydrochloride (HCl) salt form is the primary source of experimental failure. While the salt confers stability and water solubility, it renders the primary amine non-nucleophilic (


). The most common user error is insufficient neutralization , leading to stalled reactions or precipitation in organic solvents.

Core Directive: The "Free Base" Protocol

Before attempting any specific workflow, you must master the neutralization step. The amine must be deprotonated to attack an electrophile (activated ester/acid).

The Stoichiometry Trap
  • Scenario: You add 1.0 equivalent of base (e.g., Triethylamine) to the reaction.

  • Result: Failure. The HCl counter-ion consumes the first equivalent of base immediately to form Triethylamine.HCl salt. The amine remains largely protonated or in equilibrium, slowing kinetics.

  • Rule: Always use

    
     2.5 equivalents  of base relative to the amine salt.
    
Solvent Compatibility Matrix

The HCl salt is highly polar. It will not dissolve in Dichloromethane (DCM) or Toluene.

SolventSolubility (HCl Salt)Solubility (Free Base)Recommendation
Water HighLowGood for Schotten-Baumann conditions.
DMF/DMSO HighHighPreferred for standard coupling.
DCM/CHCl

InsolubleHighRequires in situ neutralization or biphasic conditions.
Methanol HighHighAvoid if using activated esters (risk of methanolysis).

Workflow A: Medicinal Chemistry (Amide Coupling)

Objective: High-yield synthesis of Amide-Quinoline derivatives. Recommended Reagents: HATU or EDC/HOBt.

Optimized Protocol (HATU Method)
  • Dissolution (The "Pre-mix"):

    • Dissolve 4-AMQ.HCl (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).

    • Add DIPEA (Diisopropylethylamine) (3.0 equiv).

    • Observation: The solution may become cloudy briefly as DIPEA.HCl salts form, but the free amine is now active.

  • Activation:

    • In a separate vial, dissolve the Carboxylic Acid partner (1.1 equiv) in DMF.

    • Add HATU (1.1 equiv). Stir for 5–10 minutes to form the active ester.

  • Coupling:

    • Add the Activated Acid solution to the Amine/Base solution.

    • Stir at Room Temperature (RT) for 2–4 hours.

  • Work-up:

    • Dilute with EtOAc. Wash with sat. NaHCO

      
       (removes unreacted acid/HATU byproducts) and Brine.
      
Visualizing the Pathway

AmideCoupling Salt 4-AMQ.HCl (Protonated/Inactive) FreeBase Free Amine (Nucleophilic) Salt->FreeBase Neutralization Base Base (DIPEA) > 2.5 Equiv Base->FreeBase Product Amide-Quinoline Product FreeBase->Product Nucleophilic Attack Acid Carboxylic Acid ActiveEster Activated Ester Acid->ActiveEster Activation HATU HATU/EDC HATU->ActiveEster ActiveEster->Product

Figure 1: The critical path for converting the inactive HCl salt into a reactive nucleophile for amide coupling.

Workflow B: Analytical Derivatization (HPLC Fluorescence)

Objective: Labeling carboxylic acids for high-sensitivity fluorescence detection. Mechanism: 4-AMQ acts as a fluorescent tag. The quinoline ring provides strong fluorescence (typically Ex ~245nm, Em ~370nm, though shifts occur upon amidation).

Troubleshooting High Background Noise

In analytical labeling, "ghost peaks" are common. These often result from the derivatizing agent reacting with itself or hydrolysis byproducts.

Protocol for Pre-Column Derivatization:

  • Activation Cocktail:

    • 2-Pyridyl disulfide (DPDS) + Triphenylphosphine (TPP) is often cleaner than EDC for analytical scales.

    • Alternative: EDC (water-soluble carbodiimide) + Sulfo-NHS.

  • Reaction Conditions:

    • Buffer: Borate buffer (pH 8.5–9.0). Why? High pH ensures the 4-AMQ.HCl is deprotonated without adding organic bases that might interfere with the detector.

    • Temperature: 60°C for 20–30 minutes is often required to drive the reaction to completion for sterically hindered acids.

  • Quenching (Critical Step):

    • Add a scavenger (e.g., simple amine like Glycine) to consume excess activated reagent before injection to prevent column fouling.

Troubleshooting Guide (FAQ)

Q1: My reaction mixture turned into a slurry/precipitate immediately. What happened?

Diagnosis: You likely used a non-polar solvent (DCM, Et2O) and added Triethylamine. Explanation: 4-AMQ.HCl is insoluble in DCM. When you add TEA, it forms TEA.HCl, which is also insoluble in DCM. You have coated your reactant in salt. Fix: Switch to DMF or DMAc . If you must use DCM, wash the 4-AMQ.HCl with NaOH/DCM in a separatory funnel first to isolate the free base oil, then use that in the reaction.

Q2: I see the starting material (Amine) on LCMS, but no product.

Diagnosis: pH is too low. Explanation: Even if you added base, acidic byproducts from the coupling agent (e.g., urea formation) might have lowered the pH. Fix: Spot the reaction on wet pH paper. It must be pH 8–9 . Add more DIPEA if necessary.

Q3: What are the detection wavelengths for the 4-AMQ tag?

Data:

  • UV: ~254 nm (Strong absorption by the quinoline ring).

  • Fluorescence: Excitation

    
     or 
    
    
    
    ; Emission
    
    
    .
  • Note: Always run a 3D spectral scan on your specific derivative, as the amide bond can shift the Stokes shift.

Q4: Can I use this for Reductive Amination (with Aldehydes)?

Yes.

  • Conditions: MeOH/AcOH (9:1).

  • Reagent: NaCNBH

    
     or STAB (Sodium Triacetoxyborohydride).
    
  • Note: The HCl salt is actually beneficial here as it provides the acid catalyst needed for imine formation. You do not need excess base for this specific reaction type.

Interactive Troubleshooting Logic

Use this decision tree to diagnose failed experiments.

Troubleshooting Start Reaction Failed Solubility Is the reaction homogeneous? Start->Solubility CheckSolvent Check Solvent System Solubility->CheckSolvent No (Precipitate) CheckPH Check pH (Wet pH Paper) Solubility->CheckPH Yes (Clear) SwitchSolvent Switch to DMF or DMSO CheckSolvent->SwitchSolvent LowPH pH < 8 CheckPH->LowPH CheckActivation Check Activation (LCMS) CheckPH->CheckActivation pH is OK (>8) AddBase Add DIPEA (Total 3.0 eq) LowPH->AddBase NoActiveEster Acid not activating CheckActivation->NoActiveEster ChangeCoupler Switch Reagent (HATU -> T3P or Acid Chloride) NoActiveEster->ChangeCoupler

Figure 2: Step-by-step diagnostic logic for stalled 4-AMQ derivatization.

References

  • Chemical Properties & Safety: National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 68476, 4-Aminoquinoline (Analogous structure data). Retrieved from [Link]

  • Amide Coupling Protocols: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Fluorescence Derivatization: You, J., et al. (2003). Determination of bioactive carboxylic acids by HPLC with fluorescence detection using a quinoline-based tag. Analytica Chimica Acta.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling 4-Aminomethylquinoline hydrochloride.

Sources

Troubleshooting

Technical Support Center: Solving Solubility Issues of 4-Aminomethylquinoline Hydrochloride

Welcome to the technical support guide for 4-Aminomethylquinoline hydrochloride. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-Aminomethylquinoline hydrochloride. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in aqueous buffers. Our goal is to provide not just protocols, but a foundational understanding of the physicochemical principles governing its solubility, enabling you to troubleshoot effectively and ensure the success of your experiments.

Understanding the Molecule: Physicochemical Profile

4-Aminomethylquinoline hydrochloride is a salt, a form often chosen to improve the aqueous solubility of a parent molecule.[1] However, its behavior in solution, particularly in buffered systems, is governed by its structure, which contains two basic nitrogen atoms: one on the quinoline ring and one in the aminomethyl group. The interplay between these groups and the pH of your buffer is the primary determinant of its solubility.

PropertyValueSourceSignificance for Solubility
Molecular Formula C₁₀H₁₀N₂ · HCl[2]Basic chemical identity.
Molecular Weight 194.66 g/mol [2]Required for calculating molar concentrations.
Appearance Solid[3]The starting physical state for dissolution.
Key Functional Groups Quinoline Nitrogen, Primary AmineN/ABoth are weak bases that can be protonated. Solubility is highest when these groups are in their charged, protonated state.
Estimated pKa₁ ~4.9 (Quinoline ring)[4]The quinoline nitrogen is protonated at pH values significantly below 4.9.
Estimated pKa₂ ~9-10 (Aminomethyl group)N/AThe primary amine is protonated at pH values significantly below 9-10.

Note: The pKa values are estimates based on the parent quinoline molecule and typical primary amines. The exact pKa of 4-Aminomethylquinoline may vary.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered when dissolving 4-Aminomethylquinoline hydrochloride.

Q1: Why is my 4-Aminomethylquinoline hydrochloride not dissolving in neutral buffer (e.g., PBS pH 7.4)?

Answer: This is the most frequently encountered issue and stems directly from the compound's chemistry. 4-Aminomethylquinoline hydrochloride is the salt of a weak base. While the hydrochloride salt form enhances solubility, this advantage is only realized if the compound remains in its protonated (charged) state in the solution.

Causality: At a neutral pH of 7.4, which is significantly above the pKa of the quinoline nitrogen (~4.9), the quinoline ring will be deprotonated and exist in its neutral, free-base form.[5] While the aminomethyl group (pKa ~9-10) will remain protonated at pH 7.4, the overall molecule loses a positive charge. This deprotonation increases the molecule's hydrophobicity, causing it to be significantly less soluble in aqueous media.[4] Essentially, you are converting the soluble salt back into its less soluble free-base form.

The diagram below illustrates this pH-dependent equilibrium. Maximum aqueous solubility is achieved when both nitrogen atoms are protonated, which occurs at acidic pH.

cluster_low_ph Low pH (e.g., pH < 4) cluster_neutral_ph Neutral pH (e.g., pH 7.4) cluster_high_ph High pH (e.g., pH > 10) Soluble Fully Protonated Form (High Solubility) LessSoluble Partially Protonated Form (Reduced Solubility) Soluble->LessSoluble + OH⁻ - H⁺ LessSoluble->Soluble + H⁺ - OH⁻ Insoluble Neutral Free Base (Poor Solubility) LessSoluble->Insoluble + OH⁻ - H⁺ Insoluble->LessSoluble + H⁺ - OH⁻

Caption: pH-dependent equilibrium of 4-Aminomethylquinoline.

Q2: How can I determine the optimal pH and systematically improve solubility?

Answer: A systematic approach is crucial. Instead of relying on a single buffer, you should perform a screening experiment to identify the optimal conditions for your required concentration. We recommend a tiered approach, starting with the simplest and most common method: pH adjustment.

The diagram below outlines a logical workflow for troubleshooting solubility.

Start Start: Compound fails to dissolve in desired buffer Step1 Tier 1: pH Adjustment Prepare buffers of varying pH (e.g., 3, 4, 5, 6) Start->Step1 Test1 Does it dissolve at the required concentration? Step1->Test1 Success1 Success! Use the lowest pH buffer that achieves full dissolution. Test1->Success1 Yes Step2 Tier 2: Co-Solvent Method Prepare concentrated stock in DMSO/Ethanol Test1->Step2 No Test2 Does it stay dissolved upon dilution into aqueous buffer? Step2->Test2 Success2 Success! Ensure final co-solvent % is compatible with experiment. Test2->Success2 Yes Step3 Tier 3: Advanced Methods Test Cyclodextrin Complexation Test2->Step3 No

Caption: Systematic workflow for solubility enhancement.

Experimental Protocol: pH Screening

Principle: For a weak base, solubility increases as the pH of the solution decreases.[6] A general rule of thumb is to use a buffer with a pH at least 2 units below the pKa of the basic functional group to ensure it is >99% protonated. Since the quinoline nitrogen has a pKa of ~4.9, starting with buffers in the pH 3-5 range is recommended.[4]

Materials:

  • 4-Aminomethylquinoline hydrochloride

  • A series of buffers (e.g., 0.1 M citrate buffer for pH 3-6, 0.1 M acetate buffer for pH 4-5.5)

  • Vortex mixer

  • pH meter

Procedure:

  • Prepare Buffers: Prepare a series of buffers with different pH values (e.g., 3.0, 4.0, 5.0, 6.0).

  • Aliquot Compound: Weigh out an equal amount of 4-Aminomethylquinoline hydrochloride into separate vials, corresponding to the target concentration for your experiment.

  • Add Buffer: Add the same volume of each respective buffer to the vials.

  • Mix: Vortex each vial vigorously for 1-2 minutes.

  • Observe: Visually inspect each vial for complete dissolution. Check for any suspended particles against a dark background.

  • Incubate (Optional): If not fully dissolved, you can gently agitate the samples at room temperature for 30 minutes and observe again.

  • Select Optimal pH: The optimal buffer is the one with the highest pH (closest to physiological) that achieves complete and stable dissolution of your compound at the desired concentration.

Q3: I've tried acidic buffers, but I still see precipitation or need a higher concentration. What's next?

Answer: If pH adjustment alone is insufficient, the next strategy is to use a water-miscible organic co-solvent to first create a high-concentration stock solution.[5][7] This is a very common and effective technique.

Causality: Co-solvents like Dimethyl Sulfoxide (DMSO) or ethanol are less polar than water and are excellent at dissolving a wide range of organic molecules.[5] By first dissolving the compound in a small volume of 100% co-solvent, you overcome the crystal lattice energy. This concentrated stock can then be carefully diluted into your aqueous buffer. The co-solvent present in the final solution helps to keep the compound solvated, even if the pH is not perfectly optimal.

Experimental Protocol: Co-Solvent Method

Materials:

  • 4-Aminomethylquinoline hydrochloride

  • Co-solvent (e.g., DMSO, Ethanol, DMF)

  • Your target aqueous buffer (use the optimal one identified from the pH screen, if possible)

  • Vortex mixer

Procedure:

  • Prepare Stock Solution: Dissolve the 4-Aminomethylquinoline hydrochloride in a minimal amount of 100% co-solvent to create a high-concentration stock (e.g., 10-100 mM). Ensure it is fully dissolved.

  • Stepwise Dilution: Add the stock solution dropwise to your vigorously stirring (vortexing) aqueous buffer. Do not add the buffer to the stock solution, as this can cause immediate precipitation.

  • Monitor for Precipitation: After each addition, check for any signs of cloudiness or precipitation.

  • Final Concentration: The final concentration of the co-solvent should be kept as low as possible and must be compatible with your experimental system (e.g., many cell-based assays can tolerate <0.5% DMSO).

Troubleshooting:

  • Precipitation upon dilution: This means the aqueous buffer cannot maintain the solubility of the compound even with the co-solvent. You can try:

    • Increasing the final percentage of the co-solvent (if your experiment allows).

    • Using a buffer with a lower pH to combine the benefits of both methods.

    • Decreasing the ionic strength of your buffer (e.g., use 0.1X PBS instead of 1X PBS), as high salt concentrations can sometimes reduce solubility (salting-out effect).[8]

Q4: My experiment is sensitive to organic solvents. Are there any alternatives?

Answer: Yes. For applications where organic solvents are not permissible, complexation with cyclodextrins is an excellent advanced technique.

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9] They can encapsulate the non-polar parts of a drug molecule (like the quinoline ring) into their central cavity, forming a water-soluble "inclusion complex."[9][10] This complex effectively shields the hydrophobic part of your molecule from the water, dramatically increasing its apparent aqueous solubility without the need for organic solvents.[11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for many compounds.[12]

Experimental Protocol: Cyclodextrin Complexation (Screening)

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 1-10% w/v).

  • Add Compound: Add the 4-Aminomethylquinoline hydrochloride directly to the cyclodextrin solution.

  • Mix and Equilibrate: Vortex the mixture and allow it to equilibrate with stirring for several hours or overnight at room temperature.

  • Observe: Compare the solubility in the cyclodextrin-containing buffer to a control without cyclodextrin.

Q5: Can I just heat the solution to get it to dissolve?

Answer: Heating can be a quick way to increase the rate of dissolution and solubility, and quinoline itself is more soluble in hot water.[5][13] However, this method should be used with extreme caution.

Trustworthiness & Caveats:

  • Thermodynamic Instability: The solution you create may be supersaturated. Upon cooling back to room or experimental temperature, the compound will likely precipitate out. This can happen slowly over time, potentially in the middle of an experiment.

  • Compound Degradation: Heating can degrade sensitive molecules. The stability of 4-Aminomethylquinoline hydrochloride to heat in your specific buffer is likely unknown and would need to be validated.

Recommendation: Heating is not a recommended primary method for preparing stable, reliable stock solutions for quantitative experiments. It is better suited for applications like chemical synthesis where temporary dissolution is needed.[5]

Summary of Strategies

StrategyPrincipleBest ForKey Considerations
pH Adjustment Protonating the weak base functional groups to form a more soluble cationic salt.[6]Initial troubleshooting; when a fully aqueous system is required.Requires using an acidic buffer (typically pH < 5), which may not be compatible with all experiments.
Co-Solvency Dissolving the compound in a water-miscible organic solvent to overcome crystal lattice energy.[5][7]Achieving high concentrations; when pH adjustment alone is insufficient.The final concentration of the co-solvent must be tolerated by the biological or chemical system.
Complexation Encapsulating the hydrophobic part of the molecule within a cyclodextrin host.[9]Solvent-sensitive assays (e.g., some cell culture); when other methods fail.May be more costly; requires screening for the best type of cyclodextrin.
Heating Increasing kinetic energy to overcome dissolution barriers.[5]Limited applications like chemical synthesis; not recommended for stable stock solutions.Risk of creating an unstable supersaturated solution and potential for compound degradation.

References

  • SlidePlayer. (n.d.). Solubilisation of Quinazoline drugs by using Beta cyclodextrin complex formation. Retrieved from SlidePlayer. [Link]

  • ResearchGate. (2020). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from ResearchGate. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • ResearchGate. (2023). A Focussed Analysis of Β-cyclodextrins for Quinoxaline Derivatives Synthesis. Retrieved from ResearchGate. [Link]

  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Retrieved from Novelty Journals. [Link]

  • ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound?. Retrieved from ResearchGate. [Link]

  • Touro Scholar. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from Touro Scholar. [Link]

  • MDPI. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Retrieved from MDPI. [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from Wikipedia. [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. (2023). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from International Journal of Pharmaceutical Chemistry and Analysis. [Link]

  • ResearchGate. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Retrieved from ResearchGate. [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from Longdom Publishing. [Link]

  • SlideShare. (2021). PH and Solvent Effect on Drug Solubility. Retrieved from SlideShare. [Link]

  • SciELO. (2018). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Retrieved from SciELO. [Link]

Sources

Optimization

method development for 4-Aminomethylquinoline hydrochloride on a new instrument

Status: Active | Topic: Method Development & Instrument Migration | Role: Senior Application Scientist[1][2][3] Executive Summary Welcome to the Technical Support Center. You are likely here because 4-Aminomethylquinolin...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active | Topic: Method Development & Instrument Migration | Role: Senior Application Scientist[1][2][3]

Executive Summary

Welcome to the Technical Support Center. You are likely here because 4-Aminomethylquinoline hydrochloride (4-AMQ) is presenting specific chromatographic challenges—namely peak tailing, low retention, or retention time shifts upon instrument transfer.[1][2][3]

As a dual-basic molecule (quinoline ring nitrogen + primary aliphatic amine), 4-AMQ acts as a "silanol probe," aggressively interacting with residual silanols on silica columns.[1][2][3] Furthermore, its hydrochloride salt form increases its polarity, making retention on standard C18 phases difficult without specific mobile phase modifiers.[1][3]

This guide provides the causality behind these issues and self-validating protocols to resolve them.

Module 1: Analyte Profile & Chemical Behavior

Before starting method development, you must understand the physicochemical "personality" of your analyte.[4]

ParameterValue / CharacteristicImplication for Chromatography
Structure Quinoline ring + Aminomethyl groupDual Basic Centers: The ring N (pKa ~4.[1][2][3]9) and the primary amine (pKa ~9.0–9.5).[1]
Ionization Positively charged at pH < 9At standard HPLC pH (2–7), the molecule is doubly or singly protonated, leading to repulsion from C18 chains and attraction to silanols.[1]
UV Max ~230 nm, ~313 nm313 nm is preferred for specificity (fewer interferences) despite lower sensitivity than 230 nm.[1][3]
Solubility High (Water/Methanol)Risk of precipitation in high-organic mobile phases if concentrations are high (>1 mg/mL).[1][2][3]
Module 2: Troubleshooting & Optimization (Q&A)
Q1: Why is my 4-AMQ peak tailing significantly (As > 1.5), even on a new C18 column?

Diagnosis: Silanol Interaction. Even "end-capped" C18 columns possess residual silanol groups (Si-OH).[1][2][3] At acidic pH (e.g., 0.1% Formic Acid), these silanols can ionize (Si-O⁻).[1][2][3] Your positively charged 4-AMQ binds ionically to these sites, causing the "tail" as the molecules slowly detach.

Corrective Actions:

  • The "Masking" Approach (Mass Spec Compatible): Switch from Formic Acid to 0.05% - 0.1% Trifluoroacetic Acid (TFA) .[1][2][3] TFA acts as an ion-pairing agent, neutralizing the positive charge on the amine and "masking" the silanols.

  • The "High pH" Approach (UV Only): Use a hybrid-silica column (e.g., Waters XBridge or Agilent Zorbax Extend) and run at pH 10.5 (using Ammonium Hydroxide).[1][3]

    • Mechanism:[1][2][3][5] At pH 10.5, the amine is deprotonated (neutral).[1] Neutral molecules do not interact with silanols and retain better on C18.[1][3]

  • The "Chaotropic" Approach: Add 10-20 mM Ammonium Perchlorate (if MS compatibility is not required) to suppress ionic interactions.[1][2][3]

Q2: The analyte elutes in the void volume (k' < 1). How do I increase retention?

Diagnosis: Insufficient Hydrophobicity. The HCl salt makes the molecule extremely polar.[1] Standard C18 phases cannot "grip" the molecule in high aqueous conditions.

Corrective Actions:

  • AQ / Polar-Embedded Columns: Switch to a "Polar C18" or "Aq" phase. These columns have hydrophilic groups near the silica surface that prevent phase collapse in 100% water, allowing you to start your gradient at 0-1% organic.[3]

  • HILIC Mode: If you have an MS detector, switch to Hydrophilic Interaction Liquid Chromatography (HILIC).[1][3]

    • Mobile Phase: 90% Acetonitrile / 10% Ammonium Formate Buffer (pH 3.0).[1][3]

    • Mechanism:[1][2][3][5] The polar 4-AMQ will retain strongly on a bare silica or amide column in high organic solvent.[1][2][3]

  • Ion-Pairing Reagents: Add Hexanesulfonic Acid (5-10 mM) to the mobile phase.[2][3] This forms a neutral complex with 4-AMQ, significantly increasing retention on C18.[1][2][3]

Q3: I transferred the method to a new UHPLC, and the retention time shifted earlier by 0.5 minutes. Why?

Diagnosis: Dwell Volume (Gradient Delay Volume) Mismatch. Your new instrument likely has a smaller dwell volume (mixer + tubing volume) than the original system.[1] The gradient reaches the column "too fast," eluting the peak earlier.

Corrective Actions:

  • Physical Measurement: Measure the dwell volume of both systems (see Protocol A below).

  • Injection Delay: If the new system volume is smaller, program an "Injection Delay" or "Pre-Switch" volume equal to the difference.

  • Isocratic Hold: Add an isocratic hold at the beginning of the gradient on the new system.

    • Formula:

      
      [1][2][3]
      
Module 3: Critical Protocols
Protocol A: Determining Instrument Dwell Volume (Step-by-Step)

Required for validating method transfer per USP <621>.

  • Setup: Remove the column.[1] Connect the injector directly to the detector using a zero-dead-volume union.[2][3]

  • Mobile Phases:

    • Line A: 100% Water.[1][2][3]

    • Line B: 100% Water + 0.1% Acetone (UV tracer).[1][3]

  • Method:

    • Flow Rate: 1.0 mL/min (or your method flow rate).

    • Detection: UV at 265 nm (Acetone absorption).[1][3]

    • Gradient: 0% B to 100% B over 10 minutes (linear).

  • Calculation:

    • Locate the point on the chart where the absorbance reaches 50% of the maximum.

    • Note the time (

      
      ).[1]
      
    • Calculate theoretical time for 50% (

      
      ).
      
    • Dwell Volume (

      
      )  = 
      
      
      
      .[1][2][3]
Module 4: Visualizing the Workflow
Diagram 1: Method Development Decision Tree

Caption: Logical flow for selecting column and pH based on detector type and analyte behavior.

MethodDev Start Start: 4-AMQ Method Dev Detector Select Detector Start->Detector MS Mass Spec (MS) Detector->MS UV UV / PDA Detector->UV TFA Use C18 + 0.05% TFA (Suppress Silanols) MS->TFA HighPH High pH (pH 10) Hybrid C18 Column UV->HighPH Preferred IonPair Ion-Pairing (Hexanesulfonic Acid) UV->IonPair Alternative DecisionMS Is Retention < 1 min? TFA->DecisionMS HILIC Use HILIC Mode (High ACN Start) DecisionMS->HILIC Yes (Too polar) Result1 Result1

[1][2][3]

Diagram 2: Troubleshooting Peak Tailing

Caption: Root cause analysis for asymmetric peaks in amine chromatography.

TailingFix Problem Problem: Peak Tailing (As > 1.5) CheckPH Check pH vs pKa Problem->CheckPH Silanols Silanol Interaction? CheckPH->Silanols pH < 8 Action1 Add 0.1% TFA (Masks Silanols) Silanols->Action1 MS Compatible Action2 Increase Buffer Conc. (>20mM) Silanols->Action2 Low Buffer Capacity Action3 Switch to High pH (Neutralize Amine) Silanols->Action3 UV Compatible

References
  • USP <621> Chromatography . United States Pharmacopeia.[1][2][3] (Provides the regulatory framework for dwell volume adjustment and system suitability). [1][3]

  • PubChem . 4-Aminomethylquinoline hydrochloride Compound Summary. National Library of Medicine.[1][3] (Source for chemical structure and physical properties).[1][3][5][6][7][8][9][10] [1][3]

  • Dolan, J. LC Troubleshooting: All of My Peaks are Tailing!. LCGC International.[1][2][3] (Authoritative guide on silanol interactions).

  • Restek . Amine Hydrochloride in HPLC - Troubleshooting Guide. (Specific strategies for handling amine salts).

Sources

Troubleshooting

Technical Support Center: Signal-to-Noise Optimization for 4-Aminomethylquinoline (4-AMQ) Imaging

Audience: Researchers, Scientists, and Drug Development Professionals Subject: Reducing Background Noise in 4-Aminomethylquinoline Hydrochloride Experiments Document ID: TS-AMQ-004 Version: 2.1 Introduction: The Signal-t...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals Subject: Reducing Background Noise in 4-Aminomethylquinoline Hydrochloride Experiments Document ID: TS-AMQ-004 Version: 2.1

Introduction: The Signal-to-Noise Challenge

As a Senior Application Scientist, I frequently encounter noise issues with quinoline-based scaffolds. 4-Aminomethylquinoline (4-AMQ) hydrochloride presents a specific "perfect storm" for background noise:

  • Spectral Overlap: Its excitation/emission profile (typically Ex ~340-360nm / Em ~400-450nm) overlaps heavily with cellular autofluorescence (NADH, flavins).

  • Cationic Sequestration: The primary amine (hydrochloride salt) is protonated at physiological pH, leading to lysosomal trapping and electrostatic binding to negatively charged membranes.

This guide moves beyond generic advice, focusing on the physicochemical properties of 4-AMQ to engineer a high-fidelity imaging protocol.

Part 1: Chemical & Sample Preparation (Pre-Acquisition)

The majority of "noise" is actually non-specific signal generated by the probe's chemistry. You must control the protonation state and solubility of the 4-AMQ molecule.

Controlling Lysosomotropism (The "Spotty" Background)

The Issue: 4-AMQ is a weak base. In live-cell imaging, it permeates cell membranes and becomes protonated in acidic organelles (lysosomes/endosomes), becoming trapped. This creates bright, non-specific punctae that obscure target signal.[1][2]

The Solution:

  • Wash Buffer pH: Maintain wash buffers strictly at pH 7.4. Lower pH increases protonation and trapping.

  • Co-incubation: If live-cell imaging is mandatory, consider using bafilomycin A1 (50-100 nM) to inhibit lysosomal acidification, preventing the "ion trap" effect.

Solubilization Protocol

The Issue: The hydrochloride salt aids water solubility but can salt-out or aggregate in high-salt buffers (like PBS) if not dissolved correctly, leading to fluorescent precipitates.

Step-by-Step Solubilization:

  • Stock Solution: Dissolve 4-AMQ HCl in DMSO first to create a high-concentration stock (e.g., 10-50 mM). Do not dissolve directly in PBS.

  • Intermediate Dilution: Dilute the stock 1:10 in ethanol or water.

  • Working Solution: Add the intermediate solution to your buffer (PBS/HBSS).

    • Critical: Keep final DMSO concentration < 0.5% to avoid permeabilizing membranes non-specifically.

Blocking Non-Specific Binding

Because the amine group is positively charged, it sticks to DNA and cell membranes.

Blocking AgentConcentrationTarget Noise SourceRecommendation
BSA (IgG-Free) 3-5% (w/v)Protein-Probe InteractionHighly Recommended. BSA coats sticky surfaces.
Normal Goat Serum 5-10%Fc Receptor BindingUse only if using antibody co-stains.
Glycine 0.1 MAldehyde AutofluorescenceEssential if fixing with Glutaraldehyde/Formaldehyde.

Part 2: Optical Configuration (Acquisition)

4-AMQ excites in the UV/Violet region. This is the "danger zone" for autofluorescence.

Filter Optimization

Standard DAPI filters often bleed into the 4-AMQ channel.

  • Excitation: Use a narrow bandpass filter centered at 360/20 nm . Avoid broad UV excitation which stimulates collagen and NADH.

  • Emission: Use a bandpass filter centered at 450/40 nm . Crucial: Cut off emission above 500nm to avoid flavin autofluorescence.

The "Pre-Bleach" Technique

If working with fixed tissue (not live cells), you can exploit the differential photostability of the tissue vs. the probe.

  • Step 1: Expose the sample to high-intensity UV light before adding the 4-AMQ probe.

  • Step 2: Bleach for 2-5 minutes. This reduces tissue autofluorescence (NADH bleaches quickly).

  • Step 3: Stain with 4-AMQ. The fresh probe will now outshine the bleached background.

Part 3: Visualization of Noise Pathways

Understanding where the noise comes from allows you to block it.

NoisePathways Probe 4-AMQ Probe Specific Specific Target Binding Probe->Specific High Affinity NonSpecific Non-Specific Binding (Electrostatic) Probe->NonSpecific Pos. Charge (Amine) Trapping Lysosomal Trapping (Protonation) Probe->Trapping Acidic pH Cell Biological Sample AutoFluo Autofluorescence (NADH/Collagen) Cell->AutoFluo UV Excitation Signal True Signal Specific->Signal Noise Background Noise NonSpecific->Noise AutoFluo->Noise Trapping->Noise Block BSA Blocking Block->NonSpecific Inhibits Filter Narrow Bandpass Filter->AutoFluo Reduces

Figure 1: Sources of background noise in 4-AMQ imaging. Yellow nodes indicate noise sources that must be mitigated via blocking or optical filtering.

Part 4: Troubleshooting & FAQ

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
High Background (Uniform) Unbound probe remainingIncrease wash steps (3x 5 min in PBS + 0.1% Tween-20).
High Background (Punctate) Lysosomal trappingUse Bafilomycin A1 or fix cells before staining.
Bright Precipitates Probe aggregationPre-dissolve in DMSO; filter working solution (0.2 µm) before use.
Weak Signal Photobleaching4-AMQ is UV-sensitive. Use anti-fade mounting media (e.g., ProLong Gold).
Nuclear Staining (Unwanted) DNA bindingThe amine binds DNA. Treat with RNase/DNase if target is cytoplasmic, or lower probe concentration.
Frequently Asked Questions

Q1: Can I use 4-AMQ with GFP-tagged proteins? A: Yes, but be careful. 4-AMQ emits in the blue (~450nm), while GFP emits in the green (~510nm). Ensure your 4-AMQ emission filter cuts off strictly at 480nm to prevent bleed-through into the GFP channel.

Q2: Why does my background increase over time? A: If imaging live cells, the cells are actively endocytosing the probe. If imaging fixed cells, it may be the mounting medium. Avoid mounting media containing p-phenylenediamine (PPD) if it hasn't been tested with quinolines, as it can react over time.

Q3: Is the hydrochloride salt necessary? A: The HCl salt improves shelf-stability and initial solubility. However, once in buffered solution (pH 7.4), it equilibrates. The "chloride" ion itself does not interfere with imaging, but the resulting acidity of the stock solution must be buffered.

Part 5: References

  • BenchChem. (2025).[3] Strategies to reduce background fluorescence in 7-Aminoquinolin-8-ol microscopy. Retrieved from 3[3]

  • Crimson Publishers. (2023).[4] Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Retrieved from 4[4]

  • Thermo Fisher Scientific. Background in Fluorescence Imaging: Sources and Remedies. Retrieved from 5

  • Biotium. (2020). Background Reducers for Improved Fluorescent Stains. Retrieved from 2

  • National Institutes of Health (NIH). (2020). Quinoline-based fluorescent small molecules for live cell imaging. Retrieved from 6

Sources

Optimization

stability of 4-Aminomethylquinoline hydrochloride under different pH conditions

A Guide to Understanding and Ensuring Stability in Experimental Settings Welcome to the Technical Support Center for 4-Aminomethylquinoline Hydrochloride. This resource is designed for researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Ensuring Stability in Experimental Settings

Welcome to the Technical Support Center for 4-Aminomethylquinoline Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound under various experimental conditions. Here, you will find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and concerns regarding the stability of 4-Aminomethylquinoline hydrochloride in solution.

Q1: My solution of 4-Aminomethylquinoline hydrochloride has turned yellow/brown. What does this indicate and is it still usable?

Discoloration, particularly to yellow and then brown, is a common visual indicator of degradation for many quinoline-containing compounds. This is often a result of oxidation or photodegradation. The formation of colored byproducts suggests that the integrity of your compound is compromised. For sensitive quantitative experiments, it is strongly recommended to discard the discolored solution and prepare a fresh stock.

Q2: I'm observing a gradual loss of potency and inconsistent results in my cell-based assays over time. Could this be related to the stability of 4-Aminomethylquinoline hydrochloride?

Yes, a loss of potency and poor reproducibility are classic signs of compound degradation. 4-Aminomethylquinoline hydrochloride, like many quinoline derivatives, can be unstable in aqueous solutions. The rate of degradation is influenced by several factors including pH, temperature, and exposure to light. It is crucial to prepare fresh solutions for your experiments or, at a minimum, validate the stability of your stock solutions under your specific storage conditions.

Q3: What are the key factors that influence the stability of 4-Aminomethylquinoline hydrochloride in my experiments?

The stability of 4-Aminomethylquinoline hydrochloride in aqueous solutions is primarily affected by the following factors:

  • pH: The pH of your solution is a critical determinant of stability. Quinoline derivatives can undergo hydrolysis under both acidic and basic conditions. The molecule contains two basic nitrogen atoms—the quinoline ring nitrogen and the primary amine of the aminomethyl group. The protonation state of these groups, which is dictated by the pH, will significantly influence the molecule's reactivity and degradation pathways. Generally, many pharmaceuticals exhibit optimal stability in a pH range of 4 to 8.[1]

  • Light: Many quinoline compounds are photosensitive and can degrade when exposed to UV or even ambient laboratory light.[2] Photodegradation can lead to the formation of various byproducts, altering the compound's activity and purity.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation. Storing stock solutions at lower temperatures (e.g., 4°C or -20°C) can significantly slow down degradation processes.

  • Oxidation: The quinoline ring system can be susceptible to oxidation, especially in the presence of dissolved oxygen or oxidizing agents. This can be exacerbated by exposure to light and certain metal ions.

Q4: What is the expected ionization state of 4-Aminomethylquinoline hydrochloride at different pH values?

This implies the following ionization states across a pH range:

  • Strongly Acidic (pH < 2): Both the quinoline nitrogen and the aminomethyl group will be protonated.

  • Moderately Acidic to Neutral (pH 4-7): The quinoline nitrogen will be partially protonated, and the aminomethyl group will be fully protonated.

  • Alkaline (pH > 9): Both the quinoline nitrogen and the aminomethyl group will be in their neutral, deprotonated forms.

The ionization state can impact solubility, membrane permeability in cell-based assays, and susceptibility to certain degradation pathways.

Q5: How should I prepare and store my stock solutions of 4-Aminomethylquinoline hydrochloride to maximize stability?

To enhance the stability of your solutions, adhere to the following best practices:

  • pH Control: Use a buffered solution to maintain a stable pH, ideally within a range determined to be optimal for the compound's stability (a pH stability study is recommended, see protocol below).

  • Solvent Choice: For initial stock solutions, consider using a non-aqueous solvent like DMSO or ethanol if the compound is readily soluble. Aliquot and store at -20°C or -80°C. For aqueous working solutions, use high-purity, degassed water or an appropriate buffer.

  • Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[2]

  • Temperature Control: Store stock solutions at low temperatures (refrigerated or frozen) to minimize thermal degradation. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

  • Inert Atmosphere: For long-term storage of highly sensitive solutions, consider purging the headspace of the vial with an inert gas like nitrogen or argon to displace oxygen.

pH Stability Assessment: A Practical Guide

When specific stability data for a compound like 4-Aminomethylquinoline hydrochloride is unavailable, conducting a forced degradation study is a reliable approach to determine its stability profile. This involves intentionally stressing the compound under various conditions to identify potential degradation pathways and establish optimal storage and handling procedures.

Protocol: pH-Dependent Stability Study Using HPLC

This protocol outlines a systematic approach to evaluate the stability of 4-Aminomethylquinoline hydrochloride at different pH values.

Objective: To determine the degradation rate of 4-Aminomethylquinoline hydrochloride in aqueous solutions at acidic, neutral, and basic pH conditions over time.

Materials:

  • 4-Aminomethylquinoline hydrochloride

  • HPLC-grade water, acetonitrile, and methanol

  • Buffers: 0.1 M Hydrochloric acid (HCl), 0.1 M Sodium hydroxide (NaOH), and a neutral buffer (e.g., 100 mM phosphate buffer, pH 7.0)

  • HPLC system with a UV detector and a C18 column

  • pH meter

  • Temperature-controlled incubator or water bath

Experimental Workflow:

G cluster_prep 1. Solution Preparation cluster_incubation 2. Incubation cluster_sampling 3. Sampling & Quenching cluster_analysis 4. Analysis stock Prepare 1 mg/mL Stock Solution in Methanol acid_sol Acidic Solution: Stock + 0.1 M HCl stock->acid_sol Dilute neutral_sol Neutral Solution: Stock + pH 7.0 Buffer stock->neutral_sol Dilute base_sol Basic Solution: Stock + 0.1 M NaOH stock->base_sol Dilute incubate Incubate all solutions at a controlled temperature (e.g., 40°C) acid_sol->incubate neutral_sol->incubate base_sol->incubate sampling Take aliquots at time points (e.g., 0, 2, 4, 8, 24 hours) incubate->sampling quench Neutralize acidic/basic samples and dilute for analysis sampling->quench hplc Analyze by Stability-Indicating HPLC Method quench->hplc data Quantify remaining parent compound and identify degradation products hplc->data

Caption: Workflow for pH-dependent stability testing of 4-Aminomethylquinoline hydrochloride.

Step-by-Step Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve 4-Aminomethylquinoline hydrochloride in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Preparation of Stress Solutions:

    • Acidic Condition: Mix a known volume of the stock solution with an equal volume of 0.1 M HCl.

    • Neutral Condition: Mix a known volume of the stock solution with an equal volume of pH 7.0 phosphate buffer.

    • Basic Condition: Mix a known volume of the stock solution with an equal volume of 0.1 M NaOH.

  • Incubation: Incubate the prepared solutions in a temperature-controlled environment (e.g., 40°C) to accelerate potential degradation.

  • Time-Point Sampling: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Quenching and Preparation: Immediately neutralize the acidic and basic samples to halt further degradation. For example, neutralize the HCl sample with an equivalent amount of 0.1 M NaOH, and the NaOH sample with 0.1 M HCl. Dilute all samples to a suitable concentration for HPLC analysis with the mobile phase.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. This method must be able to separate the parent 4-Aminomethylquinoline hydrochloride peak from any potential degradation product peaks.

  • Data Analysis: Quantify the peak area of the parent compound at each time point. Calculate the percentage of the compound remaining and plot it against time for each pH condition to determine the degradation kinetics.

Data Presentation: Hypothetical Stability Data

The following table summarizes hypothetical results from a pH stability study, illustrating how to present the data.

Time (hours)% Remaining (pH 2.0)% Remaining (pH 7.0)% Remaining (pH 10.0)
0100.0100.0100.0
298.599.895.2
496.299.589.8
891.098.978.1
2475.396.550.7

Interpretation: In this hypothetical scenario, 4-Aminomethylquinoline hydrochloride is most stable at neutral pH, with significant degradation observed under both acidic and, more pronouncedly, basic conditions.

Visualizing pH-Dependent Stability

The relationship between pH and stability can be visualized to quickly identify the optimal pH range for your experiments.

StabilityProfile cluster_0 pH-Dependent Stability of 4-Aminomethylquinoline Hydrochloride pH pH Stability Stability High Stability High Stability Moderate Stability Moderate Stability Low Stability Low Stability Acidic (pH 1-4) Acidic (pH 1-4) Acidic (pH 1-4)->Moderate Stability Hydrolysis Possible Neutral (pH 5-8) Neutral (pH 5-8) Neutral (pH 5-8)->High Stability Optimal Range Basic (pH 9-12) Basic (pH 9-12) Basic (pH 9-12)->Low Stability Significant Degradation

Caption: Expected pH-stability profile for a typical quinoline derivative.

Conclusion

The stability of 4-Aminomethylquinoline hydrochloride is a critical factor for obtaining reliable and reproducible experimental data. By understanding the key factors that influence its degradation—pH, light, and temperature—and by implementing proper handling and storage procedures, researchers can minimize compound degradation. When in doubt, conducting a pH stability study as outlined above is the most robust approach to determine the optimal conditions for your specific experimental setup.

References

  • Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Retrieved from [Link]

  • O'Dell, J. L., & Hollenbeck, R. G. (1980). Photolytic degradation of alpha-[(dibutylamino)methyl]-6,8-dichloro-2-(3',4'-dichlorophenyl)-4-quinoline methanol: an experimental antimalarial. Journal of Pharmaceutical Sciences, 69(6), 669–672. [Link]

  • Gomez, G., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13. [Link]

  • Röger, P., & Lingens, F. (1989). Microbial metabolism of quinoline and related compounds. XIX. Degradation of 4-methylquinoline and quinoline by Pseudomonas putida K1. Biological chemistry Hoppe-Seyler, 370(9), 1089–1095. [Link]

  • Kumar, A., & Rao, G. N. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Advances in Pharmaceutical Sciences, 5(4), 2278-6074. [Link]

  • Dong, M. W. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Röger, P., & Lingens, F. (1989). Degradation of quinoline-4-carboxylic acid by Microbacterium sp. FEMS microbiology letters, 57(3), 279–282. [Link]

  • S. Ashutosh Kumar, et al. (2014). A Stability Indicating HPLC Method for the Determination of Amodiquine Hydrochloride. International Journal of Pharmaceutical Sciences Review and Research, 27(2), 164-169. [Link]

  • Hundt, D., & Lingens, F. (1981). Microbial metabolism of quinoline and related compounds. VI. Degradation of quinaldine by Arthrobacter sp. Hoppe-Seyler's Zeitschrift fur physiologische Chemie, 362(8), 1083–1087. [Link]

  • Carvajal, T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 115. [Link]

  • Rudek, J., et al. (2000). Degradation mechanism and stability of 5-aminolevulinic acid. Journal of pharmaceutical sciences, 89(10), 1335–1341. [Link]

  • Raza, A., et al. (2016). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4- oxadiazole-2-thiol. Tropical Journal of Pharmaceutical Research, 15(1), 155-162. [Link]

  • Schellinger, A. P., & Carr, P. W. (2004). Solubility of Buffers in Aqueous–Organic Eluents for Reversed-Phase Liquid Chromatography. LCGC North America, 22(6), 544-548. [Link]

  • Al-Hamidi, H., et al. (2024). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. Molecules, 29(12), 2824. [Link]

  • Carvajal, T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 115. [Link]

Sources

Troubleshooting

Technical Support Center: A Comprehensive Troubleshooting Guide for 4-Aminomethylquinoline Hydrochloride Experiments

Welcome to the technical support center for 4-Aminomethylquinoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into pot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Aminomethylquinoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into potential challenges and solutions when working with this compound. The following information is structured in a question-and-answer format to directly address specific issues you may encounter.

Section 1: Compound Handling and Preparation

This section addresses common issues related to the physical and chemical properties of 4-Aminomethylquinoline hydrochloride, including proper storage, handling, and solution preparation.

Q1: I'm having trouble dissolving 4-Aminomethylquinoline hydrochloride. What are the recommended solvents and procedures?

A1: Solubility issues are a common hurdle. 4-Aminomethylquinoline hydrochloride is a solid with a melting point of 205-208 °C (with decomposition)[1][2]. While specific solubility data can vary, here is a general guide:

  • Initial Solvent Selection: Start with deionized water. As a hydrochloride salt, it should have reasonable aqueous solubility. If you encounter difficulties, slightly acidifying the water with a very small amount of HCl can sometimes improve solubility.

  • Organic Solvents: For stock solutions intended for use in cell culture or other biological assays, dimethyl sulfoxide (DMSO) is a common choice. However, always check the compatibility of your specific experimental system with DMSO.

  • Enhancing Dissolution:

    • Sonication: Using a sonicator bath can help break up solid aggregates and increase the rate of dissolution.

    • Gentle Warming: Gently warming the solution (e.g., to 37°C) can also aid in dissolving the compound. Avoid excessive heat, as this can lead to degradation.

    • Vortexing: Vigorous vortexing can be effective for smaller volumes.

Troubleshooting Poor Solubility:

Problem Potential Cause Solution
Precipitate forms in aqueous buffer The buffer pH is too high, causing the free base to precipitate.Check the pH of your buffer. 4-Aminomethylquinolines are weak bases and are more soluble at a slightly acidic pH[3].
Compound "oils out" The compound is not fully dissolving and forming a separate liquid phase.Increase the volume of the solvent or try a different solvent system. A co-solvent system (e.g., a small amount of DMSO in an aqueous buffer) might be necessary.
Incomplete dissolution despite efforts The purity of the compound may be a factor, or it may have low intrinsic solubility in the chosen solvent.Verify the purity of your compound if possible. Consider preparing a more dilute stock solution.
Q2: What are the proper storage and handling procedures for 4-Aminomethylquinoline hydrochloride to ensure its stability?

A2: Proper storage is critical to maintain the integrity of the compound.

  • Solid Form: Store the solid compound in a tightly closed container in a cool, dry, and dark place[4]. Some suppliers recommend storage at 2-8°C for long-term stability[1]. It is also advisable to store it under an inert gas to prevent degradation from atmospheric components[4].

  • In Solution: The stability of 4-Aminomethylquinoline hydrochloride in solution is less well-documented and can be solvent-dependent.

    • Aqueous Solutions: Prepare fresh aqueous solutions for each experiment if possible. If storage is necessary, store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

    • DMSO Stock Solutions: DMSO stock solutions are generally more stable. Store at -20°C or -80°C in aliquots. Before use, thaw the aliquot and ensure the compound is fully redissolved.

Workflow for Handling and Storage:

Receive Receive Solid Compound StoreSolid Store in a cool, dry, dark place (2-8°C recommended) Receive->StoreSolid PrepareStock Prepare Stock Solution (e.g., in DMSO) StoreSolid->PrepareStock StoreAliquots Aliquot and Store at -20°C or -80°C PrepareStock->StoreAliquots Use Thaw and Use in Experiment StoreAliquots->Use

Caption: Recommended workflow for handling and storing 4-Aminomethylquinoline hydrochloride.

Q3: What personal protective equipment (PPE) should I use when working with 4-Aminomethylquinoline hydrochloride?

A3: It is crucial to handle 4-Aminomethylquinoline hydrochloride with appropriate safety precautions. It is classified as causing skin and serious eye irritation, and it may cause respiratory irritation[2][5].

  • Eye Protection: Wear safety glasses with side-shields or goggles[5][6].

  • Hand Protection: Use protective gloves. Inspect gloves before use and use a proper removal technique to avoid skin contact[5].

  • Skin and Body Protection: Wear a lab coat or other protective clothing[4].

  • Respiratory Protection: If there is a risk of inhaling dust, use a dust respirator[4].

  • Work Area: Always handle the compound in a well-ventilated area, preferably in a chemical fume hood[4][7].

In case of exposure, follow these first-aid measures:

  • Skin Contact: Remove contaminated clothing and rinse the skin with water[4].

  • Eye Contact: Rinse cautiously with water for several minutes. If you wear contact lenses, remove them if it is easy to do so, and continue rinsing[5].

  • Inhalation: Move to fresh air[5].

  • Ingestion: Rinse your mouth with water. Never give anything by mouth to an unconscious person[5].

In all cases of exposure, seek medical advice[4][5].

Section 2: Experimental Design and Execution

This section focuses on troubleshooting issues that may arise during the experimental use of 4-Aminomethylquinoline hydrochloride, particularly in biological assays.

Q1: My experimental results with 4-Aminomethylquinoline hydrochloride are inconsistent. What could be the cause?

A1: Inconsistent results can be frustrating and can stem from several factors.

Troubleshooting Inconsistent Results:

Potential Cause Troubleshooting Steps
Compound Degradation Prepare fresh stock solutions. If using frozen aliquots, avoid repeated freeze-thaw cycles.
Pipetting Errors Calibrate your pipettes regularly. For viscous solutions like DMSO stocks, consider using reverse pipetting techniques[8].
Cell-Based Assay Variability Ensure consistent cell seeding density. Use cells within a consistent passage number range for all experiments. Be mindful of the "edge effect" in microplates by filling the outer wells with sterile media or PBS[8].
Inconsistent Incubation Times Standardize all incubation times in your protocol[8].
Assay Buffer Incompatibility Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is not affecting the assay performance.

Logical Flow for Diagnosing Inconsistency:

Start Inconsistent Results CheckCompound Check Compound Integrity (Fresh Stock, Proper Storage) Start->CheckCompound CheckAssay Review Assay Protocol (Pipetting, Incubation Times) Start->CheckAssay CheckCells Evaluate Cell Health & Consistency (Passage Number, Seeding) Start->CheckCells IsolateVariable Systematically Isolate and Test One Variable at a Time CheckCompound->IsolateVariable CheckAssay->IsolateVariable CheckCells->IsolateVariable Resolved Consistent Results IsolateVariable->Resolved

Caption: A systematic approach to troubleshooting inconsistent experimental outcomes.

Q2: I am not observing the expected biological activity of 4-Aminomethylquinoline hydrochloride in my assay. What should I check?

A2: A lack of expected activity can be due to a variety of factors related to the compound, the assay itself, or the biological system. 4-Aminoquinoline derivatives are known to have a range of biological activities, including antimalarial and anticancer effects[9][10][11].

Potential Reasons for Lack of Activity:

  • Incorrect Concentration: The concentration of the compound may be too low to elicit a response. Perform a dose-response experiment over a wide range of concentrations.

  • Compound Inactivity:

    • Degradation: The compound may have degraded due to improper storage or handling.

    • Purity: The purity of the compound may be lower than stated, leading to an overestimation of its concentration[8].

  • Assay-Specific Issues:

    • Inappropriate Assay Conditions: The pH, temperature, or buffer composition of your assay may not be optimal for the compound's activity.

    • Interference: Components of the assay medium could be interfering with the compound's interaction with its target.

  • Biological System:

    • Cell Line Resistance: The cell line you are using may be resistant to the effects of the compound.

    • Target Expression: The biological target of the compound may not be expressed or may be present at very low levels in your experimental system.

Experimental Workflow to Validate Bioactivity:

Start No Observed Activity DoseResponse Perform a Wide-Range Dose-Response Experiment Start->DoseResponse PositiveControl Run a Known Positive Control for the Assay DoseResponse->PositiveControl CheckCompound Verify Compound Integrity (Purity, Fresh Stock) PositiveControl->CheckCompound ReviewAssay Review and Optimize Assay Conditions (pH, etc.) CheckCompound->ReviewAssay AlternateSystem Test in an Alternate Biological System (e.g., Different Cell Line) ReviewAssay->AlternateSystem Conclusion Draw Conclusion on Activity AlternateSystem->Conclusion

Caption: A step-by-step workflow to investigate the lack of expected biological activity.

Q3: I am performing a cell-based assay and observing cytotoxicity that I did not expect. How can I determine if this is a specific effect of the compound?

A3: Distinguishing between specific, target-mediated cytotoxicity and non-specific or off-target effects is a critical aspect of drug discovery.

Steps to Investigate Unexpected Cytotoxicity:

  • Confirm the Dose-Response: Perform a careful dose-response study to determine the concentration at which cytotoxicity is observed (the IC50).

  • Use a Control Compound: Include a structurally similar but biologically inactive compound in your experiments, if available. This can help to rule out effects due to the general chemical structure.

  • Vary the Exposure Time: Assess cytotoxicity at different time points. A rapid onset of cytotoxicity might suggest a non-specific mechanism, such as membrane disruption.

  • Mechanism of Cell Death Assays: Use assays to determine if the cells are undergoing apoptosis or necrosis. Apoptosis is often associated with more specific, programmed cell death pathways.

  • Compare with Different Cell Lines: Test the compound in a panel of cell lines with varying expression levels of the putative target. A correlation between target expression and cytotoxicity would support a specific mechanism.

Section 3: Synthesis and Purification

For researchers involved in the synthesis of 4-Aminomethylquinoline hydrochloride or related derivatives, this section addresses common challenges. The synthesis of 4-aminoquinolines often involves the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinoline with an appropriate amine[9][12].

Q1: I am getting a low yield in my synthesis of a 4-aminoquinoline derivative. What are the common reasons for this?

A1: Low yields in the synthesis of 4-aminoquinolines can be attributed to several factors.

  • Suboptimal Reaction Conditions:

    • Temperature and Time: The reaction may require higher temperatures or longer reaction times to go to completion. Monitor the reaction progress using a technique like thin-layer chromatography (TLC)[12].

    • Base: An inadequate or incorrect choice of base can lead to poor yields[12].

  • Side Reactions:

    • Hydrolysis: If the reaction is not performed under anhydrous conditions, the starting 4-chloroquinoline can be hydrolyzed to the corresponding 4-hydroxyquinoline[12].

    • Formation of Bis-quinolines: When using a diamine as the nucleophile, a common side product is the bis-quinoline. Using a large excess of the diamine can favor the formation of the desired mono-substituted product[12].

  • Product Precipitation: The desired product may precipitate out of the reaction mixture, making the work-up and purification more challenging[12].

Q2: I am having difficulty purifying my 4-aminoquinoline product. What are some effective strategies?

A2: Purification of 4-aminoquinoline derivatives can be challenging due to the presence of unreacted starting materials and byproducts.

  • Removal of Excess Amine: If a high-boiling point amine was used in excess, it can be difficult to remove. An acidic wash (e.g., with dilute HCl) during the work-up will protonate the excess amine, making it water-soluble and easily separable from the organic layer containing your product[12].

  • Chromatography: Column chromatography on silica gel is a standard method for purifying organic compounds. The choice of solvent system will depend on the polarity of your specific product and any impurities.

  • Crystallization: If a suitable solvent or solvent mixture can be found, crystallization can be a highly effective method for obtaining pure product.

References

  • Unknown Author. 4-aminoquinolines as Antimalarial Drugs. [Link]

  • ResearchGate. A few quinoline derivatives in clinical use Although there has been.... [Link]

  • PubMed. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics. [Link]

  • PubMed. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. [Link]

  • PubMed. A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. [Link]

  • Taylor & Francis. 4-Aminoquinoline – Knowledge and References. [Link]

  • Frontiers. 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]

  • LabOldTech. Quinoline. [Link]

  • National Institutes of Health. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC. [Link]

  • National Institutes of Health. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC. [Link]

  • ResearchGate. A Comprehensive Review on the Biological Interest of Quinoline and its Derivatives. [Link]

  • RSC Publishing. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances. [Link]

  • ASEAN. ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT (R1). [Link]

  • The University of Liverpool Repository. THE SYNTHESIS AND METABOLISM OF NOVEL 4-AMINO QUIN OLINE ANTIMALARIALS. [Link]

  • National Institutes of Health. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC. [Link]

  • BioAssay Systems. Troubleshooting. [Link]

  • Molecular Diagnostics. Assay Troubleshooting. [Link]

  • PubMed. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. [Link]

Sources

Reference Data & Comparative Studies

Validation

4-Aminomethylquinoline hydrochloride vs other fluorescent labels for peptide mapping

The following guide provides an in-depth technical analysis of 4-Aminomethylquinoline (4-AMQ) as a derivatization reagent for peptide mapping, contrasting it with industry-standard alternatives. Executive Summary 4-Amino...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 4-Aminomethylquinoline (4-AMQ) as a derivatization reagent for peptide mapping, contrasting it with industry-standard alternatives.

Executive Summary

4-Aminomethylquinoline (4-AMQ) represents a specialized class of derivatization reagents targeting carboxylic acid moieties (C-terminus, Aspartic Acid, Glutamic Acid). This distinguishes it fundamentally from standard peptide mapping labels like 6-AQC (AccQ-Tag) or FITC , which target primary amines (N-terminus, Lysine).

4-AMQ is primarily utilized to:

  • Enhance Ionization Efficiency: The quinoline nitrogen provides high proton affinity, significantly boosting signal intensity in positive-mode ESI-MS (up to 10-50x fold enhancement).

  • Improve Chromatographic Retention: The hydrophobic quinoline ring increases the retention of short, hydrophilic acidic peptides on Reverse-Phase (RP) columns.

  • Enable Fluorescence Detection: It provides a strong fluorophore for optical detection alongside MS.

This guide compares 4-AMQ against its direct carboxyl-reactive competitors (2-Picolylamine, DMED) and contextualizes it against standard amine labels.

Mechanism of Action: Carboxyl-Targeted Derivatization[1]

Unlike standard amine labeling, 4-AMQ requires the activation of peptide carboxyl groups to form a stable amide bond. This reaction is typically mediated by carbodiimide chemistry (EDC) or uronium salts (HATU).

Reaction Pathway[2]
  • Activation: The carboxylic acid (peptide C-term/Side chain) reacts with a coupling agent (e.g., EDC) to form an active O-acylisourea intermediate.

  • Nucleophilic Attack: The primary amine of 4-AMQ attacks the activated carboxyl.

  • Amide Formation: A stable amide bond is formed, attaching the fluorescent quinoline tag.

ReactionScheme Peptide Peptide-COOH (Acidic Residues) Intermediate Activated Ester Intermediate Peptide->Intermediate Activation Activator Activator (EDC/NHS or HATU) Activator->Intermediate Product Peptide-CO-NH-Quinoline (Labeled Peptide) Intermediate->Product Amide Bond Formation AMQ 4-AMQ (Nucleophile) AMQ->Product

Caption: Chemical workflow for the covalent attachment of 4-AMQ to peptide carboxyl groups.

Comparative Analysis: 4-AMQ vs. Alternatives

The choice of label depends heavily on the specific analytical challenge (e.g., low sensitivity, poor retention of acidic peptides).

Table 1: Technical Comparison of Carboxyl-Reactive Labels
Feature4-Aminomethylquinoline (4-AMQ) 2-Picolylamine (2-PA) DMED (Dimethylethylenediamine) 3-NPH (3-Nitrophenylhydrazine)
Target Moiety Carboxyl (-COOH)Carboxyl (-COOH)Carboxyl (-COOH)Carboxyl (-COOH)
MS Mode Positive ESI (High Sensitivity)Positive ESIPositive ESINegative ESI
Fluorescence High (Ex ~300nm / Em ~400nm)ModerateNone/LowNone
Hydrophobicity High (Quinoline ring)Moderate (Pyridine ring)Low (Aliphatic)Moderate
Retention Shift Significant increase for polar peptidesModerate increaseSlight increaseModerate increase
Primary Use Case High-sensitivity mapping of acidic peptides & fatty acids.[1]General carboxyl mapping; isomer separation.Low-cost ionization enhancement.Analysis of SCFAs in negative mode.
Deep Dive: 4-AMQ vs. 6-AQC (The "Standard")

It is critical to distinguish 4-AMQ from 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) , the industry standard for amino acid analysis.

  • AQC (AccQ-Tag): Reacts with Amines . Used for total amino acid analysis and N-terminal labeling.

  • 4-AMQ: Reacts with Carboxyls . Used when N-terminal labeling is insufficient or when analyzing acidic peptides that ionize poorly. 4-AMQ is complementary, not a direct replacement.

Experimental Protocol: 4-AMQ Labeling Workflow

This protocol outlines the derivatization of a tryptic peptide digest.[2][3]

Reagents Required[3][4][5][6][7]
  • 4-AMQ Hydrochloride: 50 mM in DMSO.

  • Coupling Reagent: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) + HOAt (1-Hydroxy-7-azabenzotriazole) OR HATU.

  • Base: Pyridine or Diisopropylethylamine (DIPEA).

  • Solvent: DMF or DMSO (Anhydrous).

Step-by-Step Methodology
  • Peptide Preparation:

    • Dry the peptide digest (approx. 10-50 µg) in a vacuum centrifuge.

    • Reconstitute in 20 µL of anhydrous DMF.

  • Reagent Addition:

    • Add 10 µL of 4-AMQ solution (50 mM in DMSO).

    • Add 10 µL of Activator Solution (50 mM EDC + 50 mM HOAt in DMF).

    • Add 2 µL of Pyridine (to catalyze the reaction).

  • Incubation:

    • Vortex briefly and incubate at 60°C for 60 minutes .

    • Note: Elevated temperature ensures complete derivatization of sterically hindered carboxyls (e.g., C-terminal Proline).

  • Quenching & Cleanup:

    • Add 100 µL of 1% Formic Acid to quench the reaction.

    • Perform cleanup using a C18 Spin Column or SPE cartridge to remove excess reagents and salts.

    • Elute in 50% ACN/0.1% FA, dry, and reconstitute for LC-MS.

Performance Data & Decision Matrix

Ionization Enhancement

4-AMQ labeling typically results in a 10-fold to 50-fold increase in signal intensity for acidic peptides compared to their underivatized forms. This is due to the introduction of the tertiary amine in the quinoline ring, which has a high pKa (~8.5), ensuring a fixed positive charge in standard mobile phases (Formic Acid).

Decision Matrix: When to Use 4-AMQ?

DecisionMatrix Start Peptide Mapping Challenge Sensitivity Low Sensitivity / Poor Ionization? Start->Sensitivity Acidic Targeting Acidic Peptides (Asp/Glu rich)? Sensitivity->Acidic Yes UseStandard RECOMMENDATION: Standard LC-MS (or N-term Labeling) Sensitivity->UseStandard No Retention Poor Retention of Short Polar Peptides? Acidic->Retention Yes Acidic->UseStandard No UseAMQ RECOMMENDATION: Use 4-AMQ Labeling Retention->UseAMQ Yes Retention->UseStandard No

Caption: Logic flow for selecting 4-AMQ derivatization over standard workflows.

References

  • Chemical derivatization of peptide carboxyl groups for highly efficient electron transfer dissociation. Source: National Institutes of Health (NIH) / PMC URL:[Link] (Validates the mechanism of carboxyl-amine coupling for enhanced MS fragmentation)

  • Enhancing detection and characterization of lipids using charge manipulation in electrospray ionization-tandem mass spectrometry. Source: Journal of Chromatography A / PMC URL:[Link] (Details the use of 4-AMQ and 2-picolylamine for carboxyl derivatization and ionization enhancement)

  • A rapid derivatization based LC–MS/MS method for quantitation of short chain fatty acids. Source: Journal of Chromatography B URL:[Link] (Provides experimental protocols for 4-AMQ derivatization relevant to carboxyl groups)

  • Comparison of derivatization methods for the analysis of carboxylic acids. Source: Analytica Chimica Acta URL:[Link] (Comparative data on ionization efficiency of quinoline vs. pyridine derivatives)

Sources

Comparative

A Senior Application Scientist's Guide to Method Cross-Validation: 4-Aminomethylquinoline Hydrochloride Analysis by HPLC-UV and LC-MS

Abstract In pharmaceutical development and quality control, the unambiguous identification and quantification of active pharmaceutical ingredients (APIs) and their related impurities are paramount. This guide provides an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In pharmaceutical development and quality control, the unambiguous identification and quantification of active pharmaceutical ingredients (APIs) and their related impurities are paramount. This guide provides an in-depth comparison of two powerful analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Mass Spectrometry (LC-MS)—for the analysis of 4-Aminomethylquinoline hydrochloride. We will explore the fundamental principles of each technique, present detailed experimental protocols, and, most importantly, detail the process of cross-validation. Cross-validation is the critical process of comparing results from two distinct analytical methods to ensure the accuracy, reliability, and integrity of the data.[1][2] This guide is designed for researchers, analytical scientists, and drug development professionals to illustrate not just how to perform these analyses, but why specific experimental choices are made, ensuring a robust and defensible analytical strategy.

Introduction: The Imperative for Orthogonal Analytical Methods

4-Aminomethylquinoline hydrochloride (4-AMQ HCl) is a heterocyclic building block used in the synthesis of various pharmaceutical compounds. Its purity and impurity profile directly impact the safety and efficacy of the final drug product. Therefore, a validated analytical method is required to control its quality.

While a single analytical method, such as HPLC-UV, is often sufficient for routine quality control, it has inherent limitations. HPLC-UV identifies and quantifies compounds based on their chromatographic retention time and their ability to absorb light.[3] A significant blind spot of this technique is its inability to distinguish between compounds that co-elute (i.e., exit the chromatography column at the same time) or to identify impurities that lack a UV-absorbing chromophore.[3]

This is where the principle of cross-validation with an orthogonal (different and complementary) technique becomes essential.[1] Cross-validation serves to verify that a validated method produces consistent and reliable results under different conditions or when compared against a different technology.[1] By employing a mass-based detection method like LC-MS, which measures the mass-to-charge ratio (m/z) of a molecule, we can gain an independent confirmation of both identity and purity.[3] This dual-selectivity approach, combining chromatographic separation with mass analysis, provides a much higher degree of confidence in the analytical results and is a cornerstone of modern analytical best practices, as outlined in guidelines such as ICH Q2(R1).[4][5][6][7][8]

The Workhorse: Quantitative Analysis by HPLC-UV

High-Performance Liquid Chromatography with UV detection is the bedrock of most quality control laboratories due to its robustness, cost-effectiveness, and reproducibility for quantitative analysis.

2.1. Principle of HPLC-UV

The technique separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For a molecule like 4-AMQ, which contains a quinoline ring system, the aromatic structure absorbs UV light at specific wavelengths. According to the Beer-Lambert Law, the amount of light absorbed is directly proportional to the concentration of the analyte in the detector flow cell, allowing for precise quantification.

2.2. Experimental Protocol: HPLC-UV Analysis of 4-AMQ HCl

This protocol is designed to be a self-validating system by incorporating system suitability checks.

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode-Array Detector (DAD) or UV-Vis detector.

  • Chemicals & Reagents:

    • 4-Aminomethylquinoline hydrochloride reference standard (Purity >99.5%)

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Formic Acid (LC-MS Grade, for mobile phase modification)

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). Causality: A C18 column is chosen for its excellent retention and separation of moderately polar aromatic compounds like 4-AMQ.

    • Mobile Phase: A gradient of (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile. Causality: Formic acid is a volatile modifier that ensures good peak shape by protonating the primary amine of 4-AMQ and is compatible with a potential future transition to MS analysis.

    • Gradient Program: 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C. Causality: Thermostatting the column ensures reproducible retention times by mitigating fluctuations in mobile phase viscosity.

    • Detection Wavelength: 230 nm. Causality: This wavelength is selected based on the UV absorbance maximum of the quinoline chromophore to maximize sensitivity.

    • Injection Volume: 10 µL

  • Procedure:

    • Standard Preparation: Prepare a stock solution of 4-AMQ HCl reference standard in the mobile phase (e.g., 1.0 mg/mL). Prepare a working standard for analysis (e.g., 50 µg/mL).

    • Sample Preparation: Accurately weigh and dissolve the 4-AMQ HCl test sample in the mobile phase to achieve a target concentration of 50 µg/mL. Filter through a 0.45 µm syringe filter.

    • System Suitability Test (SST): Before sample analysis, inject the working standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) of the peak area is ≤ 2.0%.

    • Analysis: Inject the blank (mobile phase), standard, and sample solutions in sequence.

    • Purity Calculation: Determine the area percent purity of the main 4-AMQ peak relative to all other peaks in the chromatogram.

The Confirmatory Tool: Unambiguous Identification by LC-MS

Liquid Chromatography-Mass Spectrometry is the gold standard for structural confirmation. Its power lies in its ability to provide molecular weight information, which is a fundamental and highly specific property of a compound.[9]

3.1. Principle of LC-MS

LC-MS couples the separation power of HPLC with the detection power of mass spectrometry.[3] After components are separated on the LC column, they enter the mass spectrometer's ion source. For a molecule like 4-AMQ HCl, Electrospray Ionization (ESI) is the ideal technique.[10][11][12] ESI is a "soft" ionization method that uses a high voltage to create a fine spray of charged droplets, transferring the analyte from the liquid phase to the gas phase as an intact, protonated ion ([M+H]+) with minimal fragmentation.[10][11][12][13] The mass analyzer then separates these ions based on their m/z ratio, providing a mass spectrum that acts as a molecular fingerprint.[13]

3.2. Experimental Protocol: LC-MS Analysis of 4-AMQ HCl

  • Instrumentation: LC-MS system, typically a single quadrupole or a tandem quadrupole (MS/MS) mass spectrometer coupled to an HPLC system.

  • Chromatographic Conditions: The same HPLC conditions (column, mobile phase, gradient, flow rate) as the UV method are used to ensure a direct and valid comparison. The use of a volatile buffer like formic acid is critical here, as non-volatile salts like phosphate will crystallize in the high-temperature source and contaminate the instrument.[3]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+). Causality: The primary amine group on 4-AMQ is basic and readily accepts a proton in the acidic mobile phase, making it ideal for positive ion detection.

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Gas Flow (N₂): 600 L/hr

    • Scan Range: m/z 100-400. Causality: This range is selected to encompass the expected molecular ion of 4-AMQ (C₁₀H₁₀N₂) and potential impurities or adducts.

  • Procedure:

    • Sample Analysis: Analyze the same sample solution prepared for the HPLC-UV analysis.

    • Data Analysis:

      • Extract the ion chromatogram for the theoretical m/z of the protonated 4-AMQ molecule ([M+H]+). The molecular formula is C₁₀H₁₀N₂, so the neutral monoisotopic mass is 158.08. The expected [M+H]+ ion will be at m/z 159.09 .

      • Examine the mass spectrum of the main peak to confirm it corresponds to the expected m/z.

      • Investigate the mass spectra of any impurity peaks to gain information about their molecular weights.

Cross-Validation: Synthesizing the Data

Cross-validation is the direct comparison of results from the two methods to ensure they are providing comparable and reliable data.[2][14] The same set of samples should be analyzed by both techniques.

4.1. The Power of Orthogonal Comparison

The true value of this exercise is revealed when discrepancies arise. For example:

  • Co-elution: The HPLC-UV chromatogram might show a single, symmetrical peak for an impurity. However, LC-MS analysis could reveal that this single chromatographic peak contains two or more different compounds with distinct molecular weights that happen to co-elute.

  • Identification of "Unknowns": An impurity peak in the UV chromatogram provides no structural information beyond its retention time. The mass spectrum from the LC-MS analysis provides its molecular weight, which is the first and most critical piece of information in its structural elucidation.

  • Confirmation of Identity: The primary peak in the HPLC-UV method is only identified by its retention time matching that of a reference standard. The LC-MS method provides definitive proof by confirming its molecular weight.[3][9][15]

4.2. Comparative Data Summary

The results from both analyses should be summarized in a clear, comparative format.

ParameterHPLC-UV ResultLC-MS ResultInterpretation & Conclusion
Main Component Identity Retention Time = 4.2 minRetention Time = 4.2 minMass Spectrum: [M+H]⁺ at m/z 159.09 Concordant. Identity of 4-Aminomethylquinoline is confirmed by both retention time and accurate mass.
Purity (Area %) 99.6%99.6% (Total Ion Chromatogram)Concordant. Both methods provide similar quantitative results for overall purity.
Impurity 1 RT = 3.8 minArea = 0.25%RT = 3.8 minMass Spectrum: [M+H]⁺ at m/z 145.07 Orthogonal Confirmation. MS data suggests a potential des-methyl impurity (C₉H₈N₂). The identity is now partially known.
Impurity 2 RT = 5.1 minArea = 0.15%RT = 5.1 minMass Spectrum: [M+H]⁺ at m/z 175.08 Orthogonal Confirmation. MS data suggests a potential oxidation product (C₁₀H₁₀N₂O).

Visualizing the Workflow

A clear workflow diagram illustrates the logic of the cross-validation process.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplcuv Primary Analysis (Quantification) cluster_lcms Confirmatory Analysis (Identification) Sample 4-AMQ HCl Bulk Sample Dissolve Dissolve in Mobile Phase (Target Conc: 50 µg/mL) Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC HPLC-UV Analysis Filter->HPLC LCMS LC-MS Analysis Filter->LCMS HPLC_Data Chromatogram: - Retention Time - Area % Purity HPLC->HPLC_Data Compare Cross-Validation: Comparative Data Analysis HPLC_Data->Compare LCMS_Data Mass Spectrum: - Molecular Weight (m/z) - Structural Confirmation LCMS->LCMS_Data LCMS_Data->Compare Report Final Report: Validated & Confirmed Results Compare->Report

Caption: Workflow for the cross-validation of 4-AMQ HCl analysis.

Conclusion and Best Practices

Cross-validation of analytical results using orthogonal techniques like HPLC-UV and LC-MS is not merely a redundancy; it is a fundamental component of robust scientific work in the pharmaceutical industry. While HPLC-UV provides reliable quantitative data for routine checks, LC-MS delivers the unequivocal structural confirmation needed for full confidence in a product's identity and purity profile.

Key Takeaways for the Practicing Scientist:

  • Always Use Volatile Buffers: When developing an HPLC method, always consider the possibility of future MS analysis. Using volatile buffers like formic acid or ammonium acetate from the start will save significant redevelopment time.

  • Cross-Validation is Essential for Method Transfer: When transferring a method between laboratories, cross-validation is critical to ensure that results remain consistent across different instruments and analysts.[1]

  • MS Provides More than Confirmation: Mass spectrometry is not just a confirmatory tool. It is an investigatory one. Use it to proactively identify unknown impurities and understand potential degradation pathways.

  • Adhere to Regulatory Guidance: The principles of method validation and the use of appropriate analytical techniques are enshrined in regulatory documents like ICH Q2(R1), which provides a framework for ensuring data integrity.[6][8]

By integrating these principles and methodologies, researchers and drug developers can ensure the highest level of data integrity, leading to safer and more effective medicines.

References

  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. (n.d.). Clinical Biochemist Reviews.
  • Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. (n.d.). LinkedIn.
  • Principles and Applications of High-Resolution Mass Spectrometry (ESI-MS). (2026, January 7). Oreate AI.
  • Pandey, P. K. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru.
  • Leško, J., & Lásiková, A. (1999). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
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Validation

A Comparative Guide to 4-Aminomethylquinoline Hydrochloride for High-Sensitivity Analysis of Carboxylic Acids

In the landscape of modern analytical chemistry, the sensitive and accurate quantification of carboxylic acids—such as fatty acids, metabolic intermediates, and drug molecules—is paramount. Direct analysis of these compo...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern analytical chemistry, the sensitive and accurate quantification of carboxylic acids—such as fatty acids, metabolic intermediates, and drug molecules—is paramount. Direct analysis of these compounds via High-Performance Liquid Chromatography (HPLC) is often hampered by their lack of a strong chromophore or fluorophore, leading to poor detection sensitivity.[1][2] Pre-column derivatization is a powerful strategy to overcome this limitation by chemically attaching a "tag" that enhances detectability.[2][3] This guide provides an in-depth comparison of 4-Aminomethylquinoline hydrochloride (AMQ-HCl) with other common derivatization reagents, highlighting its distinct advantages for researchers requiring high sensitivity, stable derivatives, and robust analytical performance.

The Role of Derivatization in HPLC Analysis

Derivatization is a chemical modification process that converts an analyte into a product with properties more suitable for a given analytical method.[3] For HPLC, the primary goals are:

  • Enhanced Sensitivity: Introducing a fluorescent or UV-absorbing group to allow for detection at much lower concentrations.[1]

  • Improved Chromatography: Modifying the analyte's polarity to improve peak shape and resolution on reverse-phase columns.

  • Increased Selectivity: Targeting specific functional groups to reduce interference from complex sample matrices.[4]

The choice of reagent is critical and depends on the analyte's functional group, the required sensitivity, and the stability of the resulting derivative.

Mechanism of Action: How AMQ-HCl Targets Carboxylic Acids

4-Aminomethylquinoline (AMQ) is a fluorogenic reagent specifically designed to label molecules containing carboxylic acid groups. The reaction, however, is not spontaneous. It requires the presence of a coupling agent, or activator, to proceed. The most common method is carbodiimide-mediated coupling, often using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

The process unfolds in two key steps:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group (-COOH) of the analyte to form a highly reactive O-acylisourea intermediate. This intermediate is unstable and primed for nucleophilic attack.[2]

  • Amide Bond Formation: The primary amine group (-NH2) of AMQ then acts as a nucleophile, attacking the activated intermediate. This results in the formation of a stable, highly fluorescent amide bond between the analyte and the quinoline tag, releasing a urea byproduct.[2]

G cluster_0 Step 1: Activation cluster_1 Step 2: Labeling Analyte Carboxylic Acid (R-COOH) Intermediate Reactive O-acylisourea Intermediate Analyte->Intermediate + EDC EDC EDC (Coupling Agent) Derivative Stable, Fluorescent AMQ-Analyte Derivative Intermediate->Derivative + AMQ AMQ AMQ Reagent Byproduct Urea Byproduct

This reaction is typically performed in an organic solvent under mild conditions, ensuring the integrity of the target analyte while achieving high derivatization efficiency.

Comparative Analysis: AMQ-HCl vs. Alternative Reagents

The effectiveness of a derivatization reagent can only be judged by comparing its performance against established alternatives. AMQ-HCl's primary targets are carboxylic acids. Therefore, we will compare it to reagents targeting other functional groups to provide a broader context for its application. The main competitors label primary and secondary amines, which are common in many biological molecules like amino acids.

ReagentTarget Functional Group(s)DetectionDerivative StabilityKey Disadvantages
4-Aminomethylquinoline (AMQ) Carboxylic AcidsFluorescenceHighRequires a coupling agent (e.g., EDC) for the reaction.
o-Phthalaldehyde (OPA) Primary AminesFluorescenceLow (Unstable)Derivatives are unstable and the reaction is prone to interference. Does not react with secondary amines like proline.[5][6]
Dansyl Chloride (DNS-Cl) Primary & Secondary Amines, PhenolsFluorescenceModerate to HighSlow reaction times, can form multiple derivatives with some amino acids, and the reagent itself is fluorescent, requiring removal.[7]
9-Fluorenylmethyl chloroformate (FMOC-Cl) Primary & Secondary AminesFluorescenceHighReagent reacts with water, creating fluorescent byproducts that can interfere with chromatography.[8][9][10]
In-Depth Comparison

1. Against o-Phthalaldehyde (OPA): The Advantage of Stability

OPA is a widely used reagent for the analysis of primary amines (e.g., amino acids) due to its rapid reaction time (under 1 minute) and the fact that the reagent itself is not fluorescent, reducing background noise.[11][12] However, its significant drawback is the instability of the resulting isoindole derivatives.[5] This instability necessitates precise timing and automation for reproducible results and can be a major source of analytical error.

In contrast, the amide bond formed by AMQ-HCl with carboxylic acids is exceptionally stable.[13][14] This allows for sample preparation in batches without significant degradation over time (often stable for more than 48 hours), offering greater flexibility in the workflow and enhancing the reliability and reproducibility of the analysis.[9]

2. Against Dansyl Chloride: The Advantage of Specificity and Simplicity

Dansyl chloride is a classic reagent that reacts with primary and secondary amines, as well as phenols, to form stable fluorescent derivatives.[15] While versatile, this lack of specificity can be a disadvantage in complex matrices. Furthermore, the derivatization reaction is often slow, requiring elevated temperatures and long incubation times.[7][16] A critical issue is that excess Dansyl chloride is itself fluorescent and must be removed or chromatographically separated from the analytes of interest to prevent interference.

AMQ-HCl offers a more straightforward workflow. Its reaction is highly specific to carboxylic acids (when mediated by EDC), and while excess reagent must be separated, the reaction conditions are generally milder and faster than those required for dansylation.

3. Against FMOC-Cl: The Advantage of Reduced Interferences

FMOC-Cl is another popular reagent for labeling primary and secondary amines, forming very stable derivatives with high quantum yield.[10][17] Its primary weakness is its reactivity with water.[8] Hydrolysis of FMOC-Cl produces fluorescent byproducts (FMOC-OH) that can create significant interfering peaks in the chromatogram, complicating the quantification of early-eluting analytes.[8] This often necessitates a post-derivatization extraction step to remove the excess reagent and its byproducts, adding time and complexity to the sample preparation.

The AMQ-HCl derivatization pathway does not suffer from this specific type of interference. While a cleanup step may still be beneficial to remove the urea byproduct and excess reagent, it does not generate fluorescent byproducts from reaction with trace water, leading to cleaner chromatograms and simpler method development.

Experimental Protocol: Quantification of Fatty Acids in a Biological Matrix using AMQ-HCl

This protocol provides a robust framework for the derivatization and analysis of free fatty acids from a plasma sample.

Objective: To quantify the concentration of a specific fatty acid (e.g., Palmitic Acid) in human plasma.

Materials:

  • 4-Aminomethylquinoline hydrochloride (AMQ-HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • Fatty Acid Standard (e.g., Palmitic Acid)

  • Internal Standard (e.g., Deuterated Palmitic Acid)

  • Acetonitrile (ACN), HPLC Grade

  • Pyridine, Anhydrous

  • Formic Acid

  • Human Plasma, K2-EDTA

Step-by-Step Methodology
  • Sample Preparation (Lipid Extraction):

    • To 100 µL of plasma, add 10 µL of the internal standard solution.

    • Perform a liquid-liquid extraction to isolate the free fatty acid fraction. A common method is a biphasic extraction using an acidified solvent like isooctane/methanol/HCl.[18]

    • Vortex vigorously and centrifuge to separate the phases.

    • Carefully transfer the upper organic layer (containing the fatty acids) to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization Reaction:

    • Reconstitute the dried lipid extract in 50 µL of Acetonitrile.

    • Add 20 µL of a freshly prepared solution of AMQ-HCl (e.g., 10 mg/mL in ACN).

    • Add 10 µL of a freshly prepared solution of EDC-HCl (e.g., 20 mg/mL in ACN containing 5% anhydrous pyridine). The pyridine acts as a catalyst.

    • Vortex the mixture for 30 seconds.

    • Incubate the reaction at a controlled temperature (e.g., 60°C) for 30 minutes. The heat accelerates the reaction to completion.

  • Reaction Quenching & Dilution:

    • After incubation, cool the vial to room temperature.

    • Add 920 µL of mobile phase (e.g., 90:10 ACN:Water with 0.1% Formic Acid) to stop the reaction and dilute the sample for injection.

    • Vortex thoroughly.

  • HPLC-Fluorescence Analysis:

    • Transfer the final solution to an HPLC vial.

    • Inject 10 µL onto a C18 reverse-phase column.

    • Use a gradient elution method with a mobile phase consisting of (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid.

    • Set the fluorescence detector to an excitation wavelength of ~280 nm and an emission wavelength of ~450 nm (these values should be optimized for the specific AMQ-analyte conjugate).

G

Conclusion: The Strategic Advantage of AMQ-HCl

For researchers focused on the quantitative analysis of carboxylic acids, 4-Aminomethylquinoline hydrochloride offers a compelling combination of advantages over other derivatization strategies. Its primary strengths lie in:

  • High Specificity: Targets carboxylic acids with high selectivity when used with a carbodiimide activator.

  • Excellent Derivative Stability: Forms robust amide bonds, allowing for greater flexibility in sample processing and storage without compromising data integrity.

  • Clean Reaction Profile: Avoids the generation of fluorescent byproducts from hydrolysis, resulting in cleaner chromatograms and simpler data analysis compared to reagents like FMOC-Cl.

  • High Sensitivity: The quinoline moiety provides strong fluorescence, enabling detection limits in the low femtomole range, which is essential for trace analysis in biological samples.[19]

While no single derivatization reagent is perfect for every application, AMQ-HCl stands out as a superior choice for robust, reproducible, and highly sensitive quantification of carboxylic acids. Its stable chemistry and clean reaction profile make it an invaluable tool for drug development professionals, metabolomics researchers, and clinical scientists who demand the highest level of analytical confidence.

References

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Comparative

A Guide to Inter-Laboratory Comparison of Analytical Methods for 4-Aminomethylquinoline Hydrochloride

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of analytical methods for the quantification of 4-Aminomethylquinoline hydrochloride. It is intended for researchers, scientists...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of analytical methods for the quantification of 4-Aminomethylquinoline hydrochloride. It is intended for researchers, scientists, and drug development professionals seeking to establish robust, reliable, and transferable analytical procedures. This document delves into the critical aspects of method validation, experimental design for collaborative studies, and the practical application of two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction: The Imperative of Method Comparability

4-Aminomethylquinoline hydrochloride is a quinoline derivative with potential applications in pharmaceutical research and development.[1][2] As with any active pharmaceutical ingredient (API), the ability to accurately and precisely quantify the compound is paramount for ensuring product quality, safety, and efficacy.[3] Analytical methods form the bedrock of this quality control, and their validation is a regulatory expectation.[4][5]

However, in a globalized pharmaceutical landscape, it is not sufficient for a method to be valid in a single laboratory. Methods are often transferred between research and development, quality control, and contract manufacturing sites.[6] Inter-laboratory comparison, or analytical method transfer, is the formal process of demonstrating that a receiving laboratory can achieve comparable results to the transferring laboratory, thus ensuring consistency across the product lifecycle.[6][7] This guide presents a hypothetical inter-laboratory study to compare the performance of two distinct analytical methods for 4-Aminomethylquinoline hydrochloride.

Designing a Robust Inter-Laboratory Study

A successful inter-laboratory study hinges on a meticulously planned protocol that minimizes variability from sources other than the analytical methods themselves.[8][9] The goal is to assess the methods' performance characteristics when subjected to the inherent variations of different laboratory environments, equipment, and analysts.[7]

Study Objectives

The primary objective of this study is to compare the performance of an HPLC-UV method and an LC-MS/MS method for the quantification of 4-Aminomethylquinoline hydrochloride in a drug substance. The secondary objective is to establish the reproducibility of each method across three different laboratories.

Participating Laboratories and Sample Distribution

For this hypothetical study, three laboratories with experience in pharmaceutical analysis will participate. Each laboratory will receive a homogenous batch of 4-Aminomethylquinoline hydrochloride drug substance, a well-characterized reference standard, and a detailed analytical protocol for both the HPLC-UV and LC-MS/MS methods.[6]

Experimental Workflow

The overall workflow for the inter-laboratory study is depicted in the following diagram.

Inter-Laboratory_Study_Workflow cluster_Preparation Phase 1: Preparation & Distribution cluster_Analysis Phase 2: Independent Laboratory Analysis cluster_Evaluation Phase 3: Data Compilation & Statistical Analysis Central_Lab Central Laboratory (Protocol Development & Sample Preparation) Sample_Distribution Distribution of Homogenous Samples, Reference Standard, and Protocols Central_Lab->Sample_Distribution Lab_A Laboratory A Sample_Distribution->Lab_A Lab_B Laboratory B Sample_Distribution->Lab_B Lab_C Laboratory C Sample_Distribution->Lab_C Data_Compilation Centralized Data Compilation Lab_A->Data_Compilation Lab_B->Data_Compilation Lab_C->Data_Compilation Statistical_Analysis Statistical Analysis (e.g., ANOVA, Equivalence Testing) Data_Compilation->Statistical_Analysis Final_Report Generation of Final Comparison Report Statistical_Analysis->Final_Report

Caption: A typical workflow for an inter-laboratory cross-validation study.

Comparative Analytical Methodologies

Two distinct yet complementary analytical techniques have been selected for this comparison. HPLC-UV is a robust and widely available technique suitable for routine quality control, while LC-MS/MS offers superior sensitivity and selectivity, which can be advantageous for more demanding applications.

Method 1: HPLC-UV Analysis

High-Performance Liquid Chromatography with UV detection is a workhorse of the pharmaceutical industry.[10] The method relies on the separation of the analyte from potential impurities on a stationary phase, followed by its detection based on the absorption of ultraviolet light.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 10% to 70% Mobile Phase B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 235 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of 4-Aminomethylquinoline hydrochloride reference standard and dissolve in a 25 mL volumetric flask with a 50:50 mixture of water and acetonitrile (diluent).

    • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the 4-Aminomethylquinoline hydrochloride drug substance and dissolve in a 100 mL volumetric flask with the diluent.

Method 2: LC-MS/MS Analysis

Liquid Chromatography with tandem Mass Spectrometry offers enhanced specificity and sensitivity by coupling the separation power of HPLC with the mass-resolving capabilities of a triple quadrupole mass spectrometer.[11] This technique is particularly useful for the analysis of complex matrices or when low detection limits are required.

  • Instrumentation: An LC-MS/MS system consisting of a UHPLC coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A rapid gradient from 5% to 95% Mobile Phase B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Quantifier: Precursor ion (m/z) -> Product ion (m/z) (To be determined during method development).

      • Qualifier: Precursor ion (m/z) -> Product ion (m/z) (To be determined during method development).

    • Source Parameters: Optimized for maximum signal intensity of 4-Aminomethylquinoline hydrochloride.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Prepared as in the HPLC-UV method.

    • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the diluent to concentrations ranging from 0.1 ng/mL to 100 ng/mL.

    • Sample Solution (0.01 mg/mL): Accurately weigh approximately 10 mg of the 4-Aminomethylquinoline hydrochloride drug substance, dissolve in a 100 mL volumetric flask with the diluent, and then perform a 1 in 10 dilution of this solution.

Comparative Performance Evaluation

The performance of each method will be evaluated based on standard validation parameters as outlined in the International Council for Harmonisation (ICH) guidelines.[12][13] The following tables present hypothetical data that might be obtained from such a study.

System Suitability

System suitability testing is performed before any sample analysis to ensure the chromatographic system is performing adequately.[5]

ParameterHPLC-UV Acceptance CriteriaHypothetical ResultLC-MS/MS Acceptance CriteriaHypothetical Result
Tailing Factor ≤ 2.01.2≤ 2.01.1
Theoretical Plates ≥ 20005500≥ 30008000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%0.8%≤ 5.0%1.5%
Validation Parameter Comparison

The core validation parameters provide a comprehensive assessment of a method's fitness for purpose.[3][12]

Validation ParameterHPLC-UV Hypothetical Results (Average across 3 Labs)LC-MS/MS Hypothetical Results (Average across 3 Labs)
Linearity (Correlation Coefficient, r²) 0.99950.9998
Range 1 - 100 µg/mL0.1 - 100 ng/mL
Accuracy (% Recovery) 99.5%100.2%
Precision (Repeatability, RSD) 0.7%1.2%
Precision (Intermediate Precision, RSD) 1.1%1.8%
Precision (Reproducibility, RSD) 1.9%2.5%
Limit of Detection (LOD) 0.3 µg/mL0.03 ng/mL
Limit of Quantification (LOQ) 1.0 µg/mL0.1 ng/mL
Robustness PassedPassed

Interpretation and Conclusion

Based on the hypothetical data, both the HPLC-UV and LC-MS/MS methods are suitable for the quantification of 4-Aminomethylquinoline hydrochloride. The choice of method will depend on the specific application.

  • The HPLC-UV method demonstrates excellent robustness and precision, making it ideal for routine quality control environments where high throughput and cost-effectiveness are important.[10]

  • The LC-MS/MS method offers significantly lower detection and quantification limits, making it the preferred choice for applications requiring high sensitivity, such as impurity profiling, metabolite identification, or pharmacokinetic studies.[11][14]

The successful inter-laboratory comparison, with reproducibility RSDs well within acceptable limits, would provide confidence that both methods can be reliably transferred and executed across different sites, ensuring consistent product quality.[6][7]

Visualization of Key Concepts

Chemical Structure of 4-Aminomethylquinoline Hydrochloride

Caption: Structure of 4-Aminomethylquinoline hydrochloride.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 4-Aminomethylquinoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 4-Aminomethylquinoline hydrochloride. The following guidance is synthesized from da...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 4-Aminomethylquinoline hydrochloride. The following guidance is synthesized from data on structurally analogous quinoline compounds. It is imperative that researchers conduct a thorough, site-specific risk assessment for their experimental conditions and consult with their institution's Environmental Health and Safety (EHS) department. This guide provides essential procedural information and should not be considered a substitute for formal safety training and institutional protocols.

The quinoline scaffold is a cornerstone in medicinal chemistry, but its derivatives demand respect and careful handling. 4-Aminomethylquinoline hydrochloride, as a member of this class, is presumed to share the hazardous characteristics of its parent and related structures. This guide provides a framework for its safe handling to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Risk Assessment

Based on data from analogous quinoline compounds, 4-Aminomethylquinoline hydrochloride should be treated as a hazardous substance. Quinoline and its derivatives are known to be toxic if swallowed, harmful in contact with skin, and can cause serious eye irritation.[1][2][3][4] Some quinoline compounds are also suspected of causing genetic defects and may be carcinogenic.[1][2][4] Therefore, a multi-layered approach to personal protective equipment (PPE) is mandatory to minimize exposure risk.

Essential Personal Protective Equipment (PPE)

A robust PPE strategy is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling 4-Aminomethylquinoline hydrochloride.

Protection Type Specific Equipment Area of Use
Hand Protection Chemical-resistant gloves (e.g., nitrile, tested to EN 374).[1]All handling procedures.
Eye/Face Protection Tightly fitting safety goggles with side shields. A face shield should be used when there is a splash hazard.[1][5]All handling procedures.
Skin and Body Protection Laboratory coat. For larger quantities or potential for significant exposure, chemical-resistant clothing is recommended.[5][6]All handling procedures.
Respiratory Protection To be used only in a well-ventilated area, preferably a certified chemical fume hood.[1][2] If dust or aerosols may be generated and a fume hood is not available, a NIOSH-approved respirator with appropriate particulate filters is required.Weighing, transferring solids, and any procedure that may generate dust or aerosols.

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is critical for minimizing the risk of exposure and contamination.

Pre-Operational Checklist:
  • Consult the SDS: Although a specific SDS for 4-Aminomethylquinoline hydrochloride is not available, review the SDS for quinoline or a closely related analogue.[7]

  • Fume Hood Verification: Ensure the chemical fume hood is operational and has a current certification.

  • Emergency Equipment: Confirm that an emergency eyewash station and safety shower are accessible and unobstructed.[8]

  • Spill Kit: Have a spill kit readily available that is appropriate for handling solid chemical spills.

Step-by-Step Handling Protocol:
  • Weighing:

    • Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to prevent the inhalation of fine powders.

    • Use a dedicated, labeled weigh boat or container.

  • Dissolution:

    • Add the solid 4-Aminomethylquinoline hydrochloride to the solvent slowly to avoid splashing.

    • Keep the container capped or covered as much as possible during dissolution.

  • Reaction and Work-up:

    • All reactions and subsequent work-up procedures should be conducted in a chemical fume hood.

    • Use appropriate glassware and ensure all connections are secure.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment after use.

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[1][9]

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination prep1 Review SDS of Analogous Compounds prep2 Verify Fume Hood & Emergency Equipment prep1->prep2 prep3 Assemble PPE prep2->prep3 handling1 Weigh Solid in Ventilated Enclosure prep3->handling1 Proceed to Handling handling2 Dissolve in Fume Hood handling1->handling2 handling3 Conduct Experiment in Fume Hood handling2->handling3 disp1 Segregate Waste into Labeled Containers handling3->disp1 Proceed to Disposal disp2 Decontaminate Glassware & Surfaces disp1->disp2 disp3 Dispose of PPE as Hazardous Waste disp2->disp3

Caption: Workflow for Safe Handling of 4-Aminomethylquinoline Hydrochloride.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

Small Spill (Solid):
  • Evacuate: If necessary, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Gently cover the spill with an absorbent material like sand or vermiculite to prevent the powder from becoming airborne.[1]

  • Collect: Carefully sweep the material into a designated hazardous waste container. Avoid creating dust.

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Personal Contamination:
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[3][10] Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8][10] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8][10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][11]

Disposal Plan

All waste containing 4-Aminomethylquinoline hydrochloride must be treated as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Collect all solid waste, including contaminated PPE (gloves, weigh boats, etc.), in a clearly labeled, sealed container.

    • Liquid Waste: Collect all liquid waste in a separate, clearly labeled, and sealed container. Do not mix with incompatible waste streams.

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Store waste containers in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal company.[8][10]

G cluster_response Immediate Response cluster_containment Containment & Cleanup cluster_disposal_post Post-Cleanup spill Spill Occurs evacuate Evacuate & Alert Others spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Cover with Inert Absorbent ppe->contain collect Sweep into Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of all materials as Hazardous Waste decontaminate->dispose report Report Incident to Supervisor/EHS dispose->report

Caption: Spill Response Workflow for 4-Aminomethylquinoline Hydrochloride.

By adhering to these guidelines, researchers can confidently and safely work with 4-Aminomethylquinoline hydrochloride, ensuring both personal safety and the integrity of their scientific endeavors.

References

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